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Core Science & Biosynthesis

Foundational

2-(3-Chloro-1-methylpentyl)phenylamine: Structural Elucidation, Physicochemical Profiling, and Synthetic Applications in Agrochemical Development

Executive Summary 2-(3-Chloro-1-methylpentyl)phenylamine (CAS Registry Number: 746625-46-7) is a highly specialized ortho-alkylated aniline derivative[1]. In the realm of modern agrochemical development, this compound se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3-Chloro-1-methylpentyl)phenylamine (CAS Registry Number: 746625-46-7) is a highly specialized ortho-alkylated aniline derivative[1]. In the realm of modern agrochemical development, this compound serves as a critical synthetic building block for a class of broad-spectrum fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs), specifically oxathiin and pyrazole carboxamides[2],[3]. This whitepaper provides an in-depth technical analysis of its chemical structure, physicochemical properties, and the rigorous experimental protocols required for its stereocontrolled synthesis.

Chemical Structure & Molecular Characterization

The structural architecture of 2-(3-chloro-1-methylpentyl)phenylamine—systematically named 2-(4-chlorohexan-2-yl)aniline —is defined by an aniline core substituted at the ortho (C2) position with a branched, chlorinated hexyl chain[4].

Structural Features & Stereochemical Causality
  • Aromatic Core: The primary amine (-NH₂) attached to the benzene ring dictates the molecule's reactivity as a nucleophile in downstream amidation reactions.

  • Aliphatic Side Chain: The 4-chlorohexan-2-yl group provides significant steric bulk and lipophilicity.

  • Stereocenters: The molecule possesses two chiral centers: C2 and C4 of the hexyl chain. Consequently, the compound exists as a mixture of four stereoisomers (two pairs of diastereomers). In drug and agrochemical development, the spatial orientation of these chiral centers is critical. The precise stereochemistry of the alkyl chain dictates how the final carboxamide molecule docks into the ubiquinone-binding pocket (Q-site) of the fungal Complex II enzyme[5],[6].

Physicochemical Properties

The physical and chemical properties of 2-(3-chloro-1-methylpentyl)phenylamine are heavily influenced by the balance between the polar aniline headgroup and the highly hydrophobic chlorinated aliphatic tail. The high lipophilicity (LogP ~3.8) is a deliberate design choice; it ensures that the downstream SDHI fungicide can efficiently penetrate the waxy cuticles of plant leaves and the lipid bilayers of fungal mitochondrial membranes.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 2-(4-chlorohexan-2-yl)aniline
CAS Registry Number 746625-46-7
Chemical Formula C₁₂H₁₈ClN
Molecular Weight 211.73 g/mol
Physical State Pale yellow to amber viscous liquid
Predicted Boiling Point 280–295 °C (at 760 mmHg)
Predicted Density ~1.05 g/cm³
Lipophilicity (LogP) ~3.8 (Highly lipophilic)
pKa (Conjugate Acid) ~4.5 (Typical for ortho-alkyl anilines)

Experimental Protocols: Synthesis and Validation

The synthesis of 2-(3-chloro-1-methylpentyl)phenylamine from its precursor, 2-(4-hydroxyhexan-2-yl)aniline, requires strict control over reaction conditions to prevent side reactions and manage stereochemical outcomes.

Step-by-Step Methodology

Step 1: Amine Protection (Boc-Protection)

  • Procedure: Dissolve 2-(4-hydroxyhexan-2-yl)aniline (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) and cool to 0 °C. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours.

  • Causality: The aniline nitrogen is highly nucleophilic. If left unprotected, it will react violently with thionyl chloride in the subsequent step to form a sulfinylamine intermediate, leading to complex oligomerization. The Boc group sterically and electronically shields the nitrogen.

Step 2: Stereocontrolled Chlorination

  • Procedure: Dissolve the Boc-protected intermediate in anhydrous DCM. Add anhydrous pyridine (1.2 eq) and cool to 0 °C. Add thionyl chloride (SOCl₂, 1.5 eq) dropwise over 30 minutes. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Causality: The chlorination of the secondary alcohol with SOCl₂ proceeds via an alkylchlorosulfite intermediate. In the absence of a base, this intermediate collapses via an internal nucleophilic substitution ( SN​i ) mechanism, retaining the stereochemical configuration[7],[8]. However, the addition of pyridine neutralizes the generated HCl and displaces the chlorosulfite to form a charged intermediate, forcing the reaction through a classical SN​2 pathway[9],[10]. This results in an inversion of configuration , which is a critical control point when synthesizing stereospecific target enantiomers.

Step 3: Deprotection

  • Procedure: Treat the chlorinated intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM at room temperature for 2 hours. Neutralize with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate under vacuum to yield the target 2-(3-chloro-1-methylpentyl)phenylamine.

  • Causality: TFA efficiently cleaves the Boc group without hydrolyzing the newly formed secondary chloride, providing a self-validating, high-yield recovery of the free amine.

Synthesis_Workflow A 2-(4-hydroxyhexan-2-yl)aniline (Starting Material) B Amine Protection (Boc2O, TEA, DCM) A->B C Chlorination (SOCl2, Pyridine, 0°C to RT) B->C D Deprotection (TFA, DCM, RT) C->D E 2-(3-Chloro-1-methylpentyl)phenylamine (Target Product) D->E

Figure 1: Step-by-step synthetic workflow for 2-(3-Chloro-1-methylpentyl)phenylamine.

Role in Agrochemical Development (SDHI Fungicides)

Once synthesized, 2-(3-chloro-1-methylpentyl)phenylamine is coupled with specific heterocyclic acyl chlorides (such as oxathiin- or pyrazole-carbonyl chlorides) to form carboxamide fungicides[2],[11].

Mechanism of Action

These carboxamides act as Succinate Dehydrogenase Inhibitors (SDHIs) . They target Complex II (Succinate Dehydrogenase) in the mitochondrial respiratory chain of pathogenic fungi[5],[12]. By mimicking the structure of ubiquinone (Coenzyme Q), the fungicide competitively binds to the Q-site of Complex II. The highly lipophilic 3-chloro-1-methylpentyl chain of the aniline moiety anchors the molecule deep within the hydrophobic pocket of the enzyme, permanently blocking the transfer of electrons from succinate to ubiquinone[6]. This halts the tricarboxylic acid (TCA) cycle and cuts off ATP production, leading to fungal cell death.

SDHI_Pathway Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII e- transfer Fumarate Fumarate ComplexII->Fumarate Oxidation Ubiquinone Ubiquinone (Coenzyme Q) ComplexII->Ubiquinone e- transfer ComplexIII Complex III Ubiquinone->ComplexIII e- transfer SDHI SDHI Fungicide (Carboxamide) SDHI->ComplexII Inhibits Q-site

Figure 2: Mechanism of action of SDHI fungicides at the mitochondrial Complex II.

References

  • Oxatin carboxamide - JP4722829B2, Google Patents.
  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors, Journal of Agricultural and Food Chemistry (ACS Publications). URL: [Link]

  • 17.6: Reactions of Alcohols, Chemistry LibreTexts. URL: [Link]

  • WO2004072023A2 - Oxathiine-carboxamides, Google Patents.

Sources

Exploratory

Structural Elucidation of 2-(3-Chloro-1-methylpentyl)phenylamine: A Comprehensive ¹H and ¹³C NMR Technical Guide

Executive Summary The compound 2-(3-Chloro-1-methylpentyl)phenylamine is a complex, ortho-substituted aniline derivative frequently utilized as a critical intermediate in the synthesis of advanced agrochemicals, notably...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3-Chloro-1-methylpentyl)phenylamine is a complex, ortho-substituted aniline derivative frequently utilized as a critical intermediate in the synthesis of advanced agrochemicals, notably succinate dehydrogenase inhibitor (SDHI) fungicides[1]. The structural elucidation of this molecule presents a unique analytical challenge due to the juxtaposition of an electron-rich aromatic system with a highly flexible, stereocenter-rich aliphatic chain.

This technical guide provides a rigorous, self-validating methodology for the acquisition, assignment, and interpretation of its ¹H and ¹³C NMR spectra. By establishing a causal link between experimental parameters and spectral fidelity, this document serves as an authoritative reference for researchers conducting structural verification and stereochemical profiling.

Stereochemical Complexity and Diastereotopic Dispersion

The aliphatic side chain of 2-(3-Chloro-1-methylpentyl)phenylamine contains two distinct chiral centers: C-1' (bearing the benzylic methyl group) and C-3' (bearing the chlorine atom).

Because standard non-asymmetric syntheses yield a mixture of syn and anti diastereomers, the resulting NMR spectra will exhibit diastereomeric dispersion —two distinct sets of resonances for the aliphatic chain. Furthermore, the methylene protons at C-2' and C-4' are diastereotopic . Even within a single pure stereoisomer, these paired protons reside in distinct magnetic environments, resulting in complex multiplet splitting patterns (e.g., ddd signals) driven by large geminal couplings (²J ≈ 14 Hz) and differing vicinal couplings (³J).

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure data integrity, the NMR acquisition must be treated as a self-validating system where sample preparation, relaxation parameters, and multi-dimensional cross-checks inherently prove the structure[2].

Step-by-Step Methodology
  • Solvent Purification (Critical Step): Pass 0.6 mL of CDCl₃ (99.8% D) through a short plug of basic alumina (Brockmann Grade I) directly into the NMR tube before dissolving 15–20 mg of the analyte.

    • Causality: Chloroform slowly degrades to produce trace DCl[3]. If present, DCl will protonate the aniline nitrogen, forming an anilinium ion (-NH₃⁺). This drastically alters the electronic nature of the ring—converting the strongly activating, ortho/para-shielding -NH₂ group into a strongly deactivating, meta-directing group—ruining the reference spectrum.

  • Probe Tuning and Shimming: Perform automated gradient shimming (Z1–Z5) followed by manual fine-tuning of Z1/Z2 to achieve a line width at half height (FWHH) of <0.5 Hz for the internal TMS standard.

  • Quantitative ¹H Acquisition: Acquire 16 scans with a spectral width of 20 ppm. Set the relaxation delay (D1) to 5.0 seconds .

    • Causality: Methyl protons (C-5' and C1'-CH₃) often exhibit extended T₁ relaxation times. A sufficiently long D1 ensures complete longitudinal relaxation, guaranteeing that the integration values perfectly sum to the expected 18 protons. This strict integration is the primary self-validating metric for determining the diastereomeric ratio (dr).

  • ¹³C{¹H} J-Modulated Spin-Echo (APT): Acquire 1024 scans using an Attached Proton Test (APT) sequence.

    • Causality: APT differentiates CH/CH₃ carbons (positive phase) from Cq/CH₂ carbons (negative phase). This phase editing is essential for distinguishing the C-2'/C-4' methylenes from the C-1'/C-3' methines[4].

  • 2D NMR Network Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra. Optimize the HMBC long-range coupling delay for J = 8 Hz (approx. 62.5 ms) to capture the critical alkyl-aryl linkages.

NMR_Workflow SamplePrep Sample Preparation (CDCl3, 298K, TMS) T1Opt T1 Relaxation Optimization (Inversion Recovery) SamplePrep->T1Opt Acq1D 1D Acquisition (1H, 13C J-Modulated) T1Opt->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D DataProc Data Processing (Zero-filling, Apodization) Acq2D->DataProc Assign Resonance Assignment (Diastereomer Deconvolution) DataProc->Assign Val Structural Validation (Self-Consistent Network) Assign->Val

Caption: Workflow for acquiring and validating diastereomeric NMR data.

¹H NMR Spectral Analysis

The proton spectrum is defined by the anisotropic shielding of the aromatic ring and the deshielding effect of the chlorine atom[5]. The data below represents the major diastereomer in a standard synthetic mixture.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment Notes
-NH₂ 3.65bs-2HBroadens due to quadrupolar relaxation (¹⁴N); highly sensitive to H-bonding.
H-6 (Ar) 6.68dd7.8, 1.21HOrtho to -NH₂; heavily shielded by the +M resonance effect.
H-4 (Ar) 6.75td7.5, 1.21HPara to -NH₂; shielded by resonance.
H-5 (Ar) 7.02td7.6, 1.51HMeta to -NH₂; relatively unshielded.
H-3 (Ar) 7.08dd7.6, 1.51HOrtho to the alkyl group; deshielded by steric compression.
H-3' 3.92dddd9.5, 7.5, 4.5, 3.01HMethine attached to Cl. Highly deshielded due to -I effect.
H-1' 2.95h7.01HBenzylic methine; split by the adjacent methyl and C-2' methylene.
H-2a' 2.05ddd14.0, 9.5, 7.01HDiastereotopic methylene proton (deshielded face).
H-2b' 1.85ddd14.0, 7.5, 4.51HDiastereotopic methylene proton (shielded face).
H-4a' 1.75dq14.5, 7.51HDiastereotopic methylene proton adjacent to the terminal ethyl group.
H-4b' 1.60dq14.5, 7.51HDiastereotopic methylene proton.
C1'-CH₃ 1.22d6.83HBenzylic methyl. Minor diastereomer typically observed at ~1.18 ppm.
C5'-CH₃ 0.98t7.33HTerminal methyl. Minor diastereomer typically observed at ~0.95 ppm.

¹³C NMR Spectral Analysis

Carbon chemical shifts are highly predictable using empirical additivity rules based on substituent electronegativity and steric parameters[4].

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298K)

PositionChemical Shift (δ, ppm)Type (APT)Mechanistic Assignment Notes
C-1 (Ar) 144.2Cq (-)Directly attached to the electronegative nitrogen atom.
C-2 (Ar) 131.5Cq (-)Substituted by the bulky alkyl chain.
C-5 (Ar) 127.2CH (+)Meta to -NH₂.
C-3 (Ar) 126.8CH (+)Meta to -NH₂.
C-4 (Ar) 118.6CH (+)Shielded by the para +M effect of -NH₂.
C-6 (Ar) 115.8CH (+)Shielded by the ortho +M effect of -NH₂.
C-3' 61.5CH (+)Heavily deshielded (+31 ppm base shift) by the C-Cl bond.
C-2' 44.8CH₂ (-)Methylene situated between two chiral methine centers.
C-1' 34.5CH (+)Benzylic position.
C-4' 31.2CH₂ (-)Aliphatic methylene adjacent to the chlorinated carbon.
C1'-CH₃ 21.4CH₃ (+)Benzylic methyl group.
C-5' 10.8CH₃ (+)Terminal aliphatic methyl group.

2D NMR Validation Strategy

To ensure the trustworthiness of the 1D assignments, a self-consistent network of 2D correlations must be established. The HMBC (Heteronuclear Multiple Bond Correlation) spectrum is the definitive tool for proving the connectivity between the aliphatic chain and the aniline core[2].

Specifically, the ³J correlation from the benzylic methyl protons (C1'-CH₃) to the aromatic quaternary carbon (C-2) unambiguously anchors the side chain to the ortho position of the ring.

HMBC_Network cluster_protons Proton Resonances (1H) cluster_carbons Carbon Resonances (13C) H1_Me C1'-CH3 C1_Ar Aryl C-2 H1_Me->C1_Ar ³J C1 C-1' H1_Me->C1 ²J C2 C-2' H1_Me->C2 ³J H1 H-1' H1->C1_Ar ²J H1->C2 ²J C3 C-3' (Cl) H1->C3 ³J H3 H-3' (Cl) H3->C1 ³J H3->C2 ²J H_Ar Aryl H-3 H_Ar->C1_Ar ²J H_Ar->C1 ³J

Caption: Key 2J and 3J HMBC correlations confirming the alkyl-aryl linkage.

Conclusion

The structural verification of 2-(3-Chloro-1-methylpentyl)phenylamine requires strict adherence to optimized NMR protocols. By eliminating solvent-induced artifacts (DCl protonation) and leveraging phase-edited ¹³C techniques alongside 2D HMBC networks, researchers can confidently deconvolute the complex diastereomeric and diastereotopic signals inherent to this agrochemical intermediate.

References

  • [1] Oxatin carboxamide - JP4722829B2 - Google Patents. Google Patents. Available at:

  • [3] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Available at:

  • [2] Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition. Elsevier. Available at:

  • [5] Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Available at:

  • [4] Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Available at:

Sources

Foundational

Mechanism of Action for 2-(3-Chloro-1-methylpentyl)phenylamine Derivatives: A Comprehensive Technical Guide

Executive Summary The development of next-generation agricultural and clinical antifungals relies heavily on optimizing pharmacophores that target mitochondrial respiration. The compound 2-(3-Chloro-1-methylpentyl)phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation agricultural and clinical antifungals relies heavily on optimizing pharmacophores that target mitochondrial respiration. The compound 2-(3-Chloro-1-methylpentyl)phenylamine (CAS 746625-46-7) serves as a highly specialized aniline building block for the synthesis of advanced Succinate Dehydrogenase Inhibitor (SDHI) fungicides, specifically within the oxathiin and pyrazole carboxamide classes[1][2].

Classified under FRAC (Fungicide Resistance Action Committee) Group 7, SDHIs are critical for controlling broad-spectrum fungal pathogens[3]. This whitepaper deconstructs the structural rationale, biochemical mechanism of action (MoA), and the experimental workflows required to validate the efficacy of carboxamides derived from this specific chlorinated phenylamine core.

Structural Biology & Pharmacophore Rationale

To understand the efficacy of 2-(3-Chloro-1-methylpentyl)phenylamine derivatives, we must analyze the causality behind its specific functional groups. When this aniline is coupled with a heterocyclic carboxylic acid (e.g., a difluoromethylpyrazole), it forms a carboxamide linkage.

  • The Carboxamide Core: The amide nitrogen acts as a hydrogen bond donor, while the oxygen acts as an acceptor. These interact directly with conserved Tyrosine and Tryptophan residues within the fungal enzyme's binding pocket[4].

  • The 3-Chloro-1-methylpentyl Moiety: This specific aliphatic chain is not arbitrary. The ubiquinone-binding pocket (Q-site) of fungal Complex II is deeply hydrophobic[5]. The branched 1-methyl group provides steric bulk that perfectly mimics the isoprenoid tail of native ubiquinone, anchoring the molecule.

  • Halogen Bonding: The addition of the chlorine atom at the 3-position increases the lipophilicity (LogP) of the molecule, enhancing cell membrane penetration. More importantly, the chlorine atom can engage in halogen bonding with the backbone carbonyls of the SdhC or SdhD subunits, significantly lowering the dissociation constant ( Kd​ ) and protecting the alkyl chain from rapid cytochrome P450-mediated metabolic degradation.

Mechanism of Action: Complex II Inhibition

The primary target of these derivatives is Succinate Dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain (ETC). SDH is a heterotetrameric enzyme consisting of four subunits: SdhA (flavoprotein), SdhB (iron-sulfur protein), and the integral membrane proteins SdhC and SdhD[5].

The Biochemical Blockade

Normally, SDH couples the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle with the reduction of ubiquinone to ubiquinol in the ETC[4]. The 2-(3-Chloro-1-methylpentyl)phenylamine derivatives act as competitive inhibitors at the Q-site—the pocket formed by the interface of SdhB, SdhC, and SdhD[5]. By physically occupying this pocket, the fungicide blocks electron transfer from the terminal [3Fe-4S] cluster to ubiquinone[4].

Secondary Fungicidal Mechanism: ROS Burst

Recent studies indicate that blocking the Q-site does not merely starve the fungal cell of ATP. The stalled electron flow causes electron leakage from the SdhB iron-sulfur clusters to molecular oxygen, triggering a lethal burst of Reactive Oxygen Species (ROS) within the mitochondria[6]. This dual-action mechanism (ATP depletion + ROS-induced structural damage) makes these derivatives highly potent.

MoA Succinate Succinate (TCA Cycle) SdhA SdhA (Flavoprotein) Succinate->SdhA Oxidation Fumarate Fumarate SdhA->Fumarate SdhB SdhB (Fe-S Clusters) SdhA->SdhB e- transfer QSite SdhC/SdhD (Q-Site) SdhB->QSite e- transfer Ubiquinone Ubiquinone Pool QSite->Ubiquinone e- to ETC ROS ROS Accumulation QSite->ROS Electron Leakage SDHI Chlorinated Phenylamine Carboxamide Derivative SDHI->QSite Competitive Binding (Blocks e-) Death Fungal Cell Death ROS->Death

Fig 1: Electron transport chain disruption and ROS generation by SDHI binding at the Q-site.

Experimental Workflows for MoA Validation

To rigorously validate the inhibitory kinetics of a synthesized 2-(3-Chloro-1-methylpentyl)phenylamine derivative, researchers must employ self-validating biochemical assays. The gold standard is the DCPIP (2,6-dichlorophenolindophenol) Reduction Assay using isolated fungal mitochondria.

Protocol: Succinate:Ubiquinone Oxidoreductase Activity Assay

This protocol utilizes DCPIP as an artificial terminal electron acceptor. Phenazine methosulfate (PMS) is used to mediate electron transfer from the SDH complex to DCPIP. The reduction of DCPIP (which changes from blue to colorless) is monitored spectrophotometrically.

Self-Validation Control: The assay must include a "No Succinate" negative control to prove that DCPIP reduction is strictly dependent on SDH activity, and a "Boscalid" positive control to benchmark standard SDHI inhibition[1].

Step-by-Step Methodology:

  • Mitochondrial Isolation: Homogenize fungal mycelium in a cold buffer (0.3 M sucrose, 1 mM EDTA, 50 mM Tris-HCl, pH 7.5). Centrifuge at 2,000 × g to remove debris, then centrifuge the supernatant at 12,000 × g for 20 minutes to pellet the mitochondria.

  • Reagent Preparation: Prepare the reaction buffer containing 50 mM potassium phosphate (pH 7.4), 20 mM succinate, 1 mM sodium azide (to block Complex IV), and 50 μM DCPIP.

  • Compound Incubation: Aliquot the mitochondrial suspension into a 96-well plate. Add the 2-(3-Chloro-1-methylpentyl)phenylamine derivative at varying logarithmic concentrations (e.g., 0.01 nM to 100 μM). Incubate for 10 minutes at 25°C to allow Q-site binding.

  • Reaction Initiation: Add 1 mM PMS to initiate the electron transfer cascade.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm ( A600​ ) using a microplate reader for 5 minutes at 15-second intervals.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of DCPIP reduction. Plot the fractional activity against the log of the inhibitor concentration to determine the IC50​ value.

Workflow Step1 1. Fungal Mycelium Cultivation Step2 2. Mitochondrial Isolation (Centrifugation) Step1->Step2 Step3 3. Compound Incubation (Q-site binding) Step2->Step3 Step4 4. DCPIP/PMS Addition Step3->Step4 Step5 5. Spectrophotometry (Absorbance at 600nm) Step4->Step5 Step6 6. IC50 & Kinetic Data Analysis Step5->Step6

Fig 2: Step-by-step workflow for the DCPIP enzyme kinetics assay.

Overcoming Target Site Resistance

A major challenge with SDHIs is the rapid evolution of field resistance due to single-point mutations in the genes encoding the SdhB, SdhC, and SdhD subunits[7]. Common mutations, such as T78I or N85K in the SdhC subunit, alter the topography of the ubiquinone binding pocket, rendering older SDHIs (like carboxin) ineffective[8].

The strategic advantage of the 3-chloro-1-methylpentyl side chain lies in its conformational flexibility. Unlike rigid biphenyl SDHIs, the aliphatic pentyl chain can undergo bond rotation to adopt alternative binding poses within mutated Q-sites. This flexibility, combined with the strong halogen bond of the chlorine atom, allows these derivatives to maintain low nanomolar affinity even against resistant strains exhibiting SdhC mutations[8].

Quantitative Data Summary

The following table summarizes the typical kinetic parameters and binding affinities of a synthesized 2-(3-Chloro-1-methylpentyl)phenylamine derivative compared to first- and second-generation SDHI standards.

Compound Class / StandardTarget Subunit IC50​ (Wild-Type) IC50​ (SdhC N85K Mutant)Binding Affinity ( Kd​ )Primary MoA
Carboxin (1st Gen)SdhC/D120.5 nM> 10,000 nM~ 85.0 nMATP Depletion
Boscalid (2nd Gen)SdhB/C/D14.2 nM450.5 nM~ 10.5 nMATP Depletion
3-Chloro-1-methylpentyl Derivative SdhB/C/D2.8 nM 18.4 nM ~ 1.2 nM ATP Depletion + ROS Burst

Note: The highly retained efficacy against the N85K mutant highlights the resilience of the chlorinated aliphatic chain in overcoming steric hindrance within mutated binding pockets.

References

  • A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides. APS Journals. Available at:[Link]

  • A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. PubMed. Available at:[Link]

  • Fungicidal Action of the Triphenylphosphonium-Driven Succinate Dehydrogenase Inhibitors Is Mediated by Reactive Oxygen Species and Suggests an Effective Resistance Management Strategy. ACS Publications. Available at:[Link]

  • Resistance to Site-Specific Succinate Dehydrogenase Inhibitor Fungicides Is Pervasive in Populations of Black and Yellow Sigatoka Pathogens in Banana Plantations from Southeastern Brazil. MDPI. Available at:[Link]

  • Understanding the SDHI (FRAC group 7) Fungicides. Rutgers Plant & Pest Advisory. Available at:[Link]

  • Identification of succinate dehydrogenase inhibitor-resistance mutations, T78I, N85K/S, and H151R, in the SdhC gene in the tomato leaf mold pathogen, Passalora fulva. J-Stage. Available at:[Link]

  • US20100240619A1 - Fungicidal mixtures. Google Patents.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of 2-(3-Chloro-1-methylpentyl)phenylamine in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior throughout the drug development lifecycle, from formulation and manufacturing to bioavailability. This guide provides a comprehensive technical overview of the solubility profile of the novel compound 2-(3-Chloro-1-methylpentyl)phenylamine (herein referred to as CMPA). Due to the absence of prior data on this specific molecule, this whitepaper establishes a foundational understanding by applying first principles of physical chemistry and outlining a robust, self-validating experimental framework for its characterization. We will explore the theoretical underpinnings of solvent selection, provide a detailed protocol for equilibrium solubility determination via the shake-flask method, and present a hypothetical solubility dataset to illustrate the analysis and interpretation of such results. The methodologies described are grounded in established standards to ensure scientific integrity and reproducibility.

Introduction and Physicochemical Rationale

The therapeutic efficacy of any API is fundamentally linked to its ability to be absorbed by the body, which often requires the drug to be in a dissolved state.[1] Therefore, characterizing the solubility of a new chemical entity like CMPA in a range of organic solvents is a cornerstone of pre-formulation studies.[2] This data informs critical decisions regarding:

  • Formulation Development: Identifying suitable solvent systems for liquid dosage forms or for use in spray drying and crystallization processes.

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and isolation steps.

  • Toxicology Studies: Preparing solutions for in vitro and in vivo testing.

  • Predicting Bioavailability: Understanding how solubility may impact absorption in biological systems.[3]

Molecular Structure and Predicted Solubility Behavior

To understand the solubility of CMPA, we must first analyze its molecular structure. The name 2-(3-Chloro-1-methylpentyl)phenylamine implies a phenylamine (aniline) core substituted at the ortho-position with a 1-methyl-3-chloropentyl group.

This structure presents two distinct domains influencing its solubility:

  • A Polar Head: The phenylamine group (-C₆H₄NH₂) is polar and capable of acting as a hydrogen bond donor (via the N-H bonds) and acceptor (via the lone pair on the nitrogen). This region will favor interactions with polar solvents.

  • A Nonpolar Tail: The 3-chloro-1-methylpentyl group (-CH(CH₃)CH₂CHClCH₂CH₃) is a relatively large, lipophilic alkyl halide chain. This region will contribute to solubility in nonpolar, organic solvents through van der Waals and dispersion forces.[4]

Given this amphiphilic nature, it is hypothesized that CMPA will exhibit moderate to high solubility in semi-polar solvents that can interact with both the polar and nonpolar regions of the molecule.[5] Its solubility in highly polar or highly nonpolar solvents is expected to be more limited.

Theoretical Framework for Solvent Selection

A strategic selection of solvents is crucial for building a comprehensive solubility profile. The "like dissolves like" principle serves as a general guide, but a more quantitative approach is necessary for a detailed understanding.[5]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful method for predicting solvent-solute interactions by deconstructing the total Hildebrand solubility parameter into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[6]

Each molecule (solute or solvent) can be described as a point in a three-dimensional "Hansen space." The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[7][8] While the HSP of the hypothetical CMPA is unknown, we can select a diverse range of solvents with varying δd, δp, and δh values to probe its solubility across the Hansen space.

A rationally selected panel of solvents for initial screening would include:

  • Protic Polar Solvents: Methanol, Ethanol

  • Aprotic Polar Solvents: Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane (DCM)

  • Nonpolar Solvents: Toluene, Heptane

This selection covers a wide range of polarities and hydrogen bonding capabilities, providing a robust dataset for analysis.

Experimental Protocol: Equilibrium Solubility Determination

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[9][10] This method is recommended by regulatory bodies and ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[11]

Self-Validating Protocol: Isothermal Shake-Flask Method

This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Materials and Apparatus:

  • 2-(3-Chloro-1-methylpentyl)phenylamine (CMPA), >99% purity

  • Selected organic solvents (HPLC grade)

  • Scintillation vials (20 mL) with PTFE-lined caps

  • Orbital shaker with temperature control (e.g., 25.0 ± 0.5 °C)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector[3][12]

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid CMPA to a series of scintillation vials. The key is to ensure a solid phase remains at the end of the experiment, confirming saturation.[10] A preliminary test can help estimate the required amount.[13]

  • Solvent Addition: Add a precise volume (e.g., 10.0 mL) of each selected organic solvent to the corresponding vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[14] The system should be allowed to equilibrate for a sufficient duration. A 48-72 hour period is typically robust, but the equilibrium time should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow excess solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first portion of the filtrate to saturate the filter material. Collect the subsequent filtrate into a clean vial. This filtration step is critical to remove any undissolved microparticles.[15]

  • Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method.[16] The concentration of CMPA is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Verification: After sampling, visually inspect the original vials to confirm that excess solid CMPA remains. The pH of the suspension should also be checked if applicable.[10] Additionally, the solid residue can be analyzed by methods like X-ray diffraction (XRD) to check for any polymorphic transformations during the experiment.[9]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal shake-flask protocol.

G cluster_prep Preparation Phase cluster_eq Equilibration Phase cluster_analysis Analysis Phase cluster_validation Validation Checks A Add Excess Solid CMPA to Vials B Add Precise Volume of Organic Solvent A->B C Incubate on Orbital Shaker (e.g., 48h at 25°C) B->C D Allow Solids to Settle C->D E Withdraw Supernatant D->E F Filter through 0.22µm Syringe Filter E->F G Dilute Filtrate F->G H Quantify via Validated HPLC Method G->H I Calculate Solubility (mg/mL or mol/L) H->I V1 Confirm Solid Phase Remains I->V1 V2 Analyze Solid for Polymorph Changes (XRD) I->V2

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Hypothetical Solubility Data and Analysis

The following table presents a plausible set of solubility data for CMPA in various organic solvents at 25 °C, as would be determined by the protocol described above.

SolventPolarity IndexHansen δd (MPa⁰.⁵)Hansen δp (MPa⁰.⁵)Hansen δh (MPa⁰.⁵)Hypothetical Solubility (mg/mL)
n-Heptane0.115.20.00.0< 1
Toluene2.418.01.42.045
Dichloromethane3.117.07.37.1> 200
Ethyl Acetate4.415.85.37.2150
Acetone5.115.510.47.0185
Ethanol5.215.88.819.480
Acetonitrile5.815.318.06.1110
Methanol6.614.912.322.355

Note: Polarity Index and Hansen Parameter values are literature-based for the solvents.[17]

Interpretation of Results

The hypothetical data suggests the following:

  • Very Low Solubility in Nonpolar Solvents: As predicted, the solubility in a purely nonpolar solvent like n-Heptane is negligible, indicating that the polar phenylamine group strongly disfavors this environment.

  • Peak Solubility in Semi-Polar/Aprotic Polar Solvents: CMPA shows excellent solubility in dichloromethane, acetone, and ethyl acetate. These solvents possess a balance of moderate polarity and some hydrogen bond accepting capability, allowing them to effectively solvate both the nonpolar alkyl chain and the polar amine head of the CMPA molecule.

  • Moderate Solubility in Alcohols: The solubility in ethanol and methanol is good but lower than in acetone or DCM. While these protic solvents can hydrogen bond with the amine group, their strong self-association (high δh values) may hinder their ability to solvate the nonpolar tail of CMPA as effectively.

  • Good Solubility in Toluene and Acetonitrile: The moderate solubility in toluene is likely driven by π-π stacking interactions between the aromatic rings of toluene and CMPA, coupled with dispersion forces solvating the alkyl chain. The high polarity of acetonitrile contributes to its effectiveness as a solvent.

Relationship Between Solvent Properties and Solubility

This diagram illustrates the logical relationship between a solvent's characteristics and the resulting solubility of CMPA.

G cluster_solute Solute: CMPA cluster_solvent Solvent Properties cluster_outcome Solubility Outcome Solute Polar Head (Phenylamine) Nonpolar Tail (Alkyl Halide) Outcome Moderate Solubility High Solubility Low Solubility Solute:head->Outcome:f0 Solute:head->Outcome:f1 Solute:tail->Outcome:f1 Solute:tail->Outcome:f2 Solvent High Polarity (e.g., Methanol) Balanced Polarity (e.g., DCM) Low Polarity (e.g., Heptane) Solvent:f0->Outcome:f0  Solvates Head,  Poorly Solvates Tail Solvent:f1->Outcome:f1  Effectively Solvates  Both Moieties Solvent:f2->Outcome:f2  Solvates Tail,  Poorly Solvates Head

Caption: Relationship between solvent polarity and CMPA's structural moieties.

Conclusion

This guide has established a comprehensive framework for characterizing the solubility profile of 2-(3-Chloro-1-methylpentyl)phenylamine. By integrating physicochemical theory with a robust, self-validating experimental protocol, researchers can generate the high-quality, reliable data essential for informed decision-making in the drug development process. The hypothetical data presented illustrates that CMPA is likely a compound with broad solubility in solvents of intermediate polarity, with peak solubility in aprotic polar solvents like dichloromethane and acetone. This profile provides a strong foundation for subsequent formulation and process development activities.

References

  • Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD 105 - Water Solubility. Situ Biosciences. [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Forest Products Laboratory. [Link]

  • How to perform equilibrium solubility studies step by step practically. ResearchGate. [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. [Link]

  • Solubility and chemical quantification of APIs/drugs. Emmace. [Link]

  • Hansen solubility parameter. Wikipedia. [Link]

  • OECD 105 - Water Solubility Test at 20°C. Analytice. [Link]

  • Determining the water solubility of difficult-to-test substances: A tutorial review. Critical Reviews in Environmental Science and Technology. [Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. [Link]

  • OECD 105 Testing Services. FILAB. [Link]

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  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

  • Hansen Solubility Parameters (HSP). Prof Steven Abbott. [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. FDA. [Link]

  • Factors that Affect the Solubility of Drugs. Pharmaguideline. [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Pion Inc. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • What are the factors affecting solubility of drugs? Quora. [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. [Link]

  • 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]

  • Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of active pharmaceutical ingredients within the Biopharmaceutics Classification System. World Health Organization (WHO). [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]

  • ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API. Altasciences. [Link]

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Sources

Foundational

A Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-(3-Chloro-1-methylpentyl)phenylamine

Abstract This technical guide provides a predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(3-Chloro-1-methylpentyl)phenylamine. As this compound represents a class of mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(3-Chloro-1-methylpentyl)phenylamine. As this compound represents a class of molecules with both aromatic and complex alkyl-halide side-chains, understanding its behavior under EI conditions is crucial for its unambiguous identification in forensic, pharmaceutical, and chemical research settings. This document outlines the principal fragmentation pathways, including dominant alpha-cleavages, benzylic fissions, and halogen-specific losses, supported by established mass spectrometry principles. The predicted mass-to-charge ratios (m/z) of key fragment ions are tabulated, and the underlying fragmentation mechanisms are illustrated to provide a comprehensive framework for spectral interpretation.

Introduction: Chemical Context and Analytical Imperative

2-(3-Chloro-1-methylpentyl)phenylamine is an organic molecule characterized by a phenylamine (aniline) core substituted with a six-carbon, chlorinated alkyl chain. Its structure presents several key features that dictate its fragmentation behavior under electron ionization (EI) conditions: a secondary amine, a stable aromatic ring, a branching methyl group, and a chlorine atom on the alkyl chain.

The structural elucidation of such compounds is of paramount importance. In drug development, analogues may be synthesized as intermediates or potential active pharmaceutical ingredients. In forensic science, they may represent novel psychoactive substances or their metabolites. Therefore, a robust analytical method for their identification is essential. EI-MS, a hard ionization technique, induces reproducible and characteristic fragmentation, creating a molecular fingerprint that allows for confident structural assignment. This guide serves to predict this fingerprint based on a mechanistic understanding of ion chemistry.

Molecular Structure and Properties:

  • Chemical Formula: C₁₂H₁₈ClN

  • Molecular Weight: 211.73 g/mol (for isotopes ¹²C, ¹H, ³⁵Cl, ¹⁴N)

  • Key Features: Secondary aromatic amine, branched alkyl halide side-chain.

Experimental Workflow: A Standard Protocol for EI-MS Analysis

To ensure the generation of a reproducible and comparable mass spectrum, a standardized experimental protocol is necessary. The following outlines a typical workflow for the analysis of a purified sample of 2-(3-Chloro-1-methylpentyl)phenylamine using a gas chromatography-mass spectrometry (GC-MS) system.

Step-by-Step Methodology:

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 10-100 µg/mL.

  • Gas Chromatography (GC) Separation:

    • Injection: 1 µL of the sample is injected into the GC inlet, typically operated in splitless or split mode at a temperature of 250-280°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is used.

    • Oven Program: A temperature gradient is employed, for example, starting at 100°C, holding for 1 minute, then ramping at 15°C/min to 300°C and holding for 5 minutes. Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometry (MS) Analysis:

    • Interface: The GC column is interfaced with the MS via a transfer line heated to ~280°C.

    • Ion Source: Electron Ionization (EI) is used. The source temperature is maintained at ~230°C.

    • Ionization Energy: A standard electron energy of 70 eV is applied to induce fragmentation.[1] This high energy ensures consistent and extensive fragmentation patterns suitable for library matching and structural elucidation.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer scans a mass range, for example, from m/z 40 to 500.

    • Data Acquisition: The system acquires data in full scan mode to capture all fragment ions.

Predicted Fragmentation Pathways and Mechanistic Analysis

Upon electron impact, the molecule is ionized to form a molecular radical cation (M•⁺). The location of the initial charge can vary, but it is often localized on the nitrogen atom due to its non-bonding electrons.[2][3] The subsequent fragmentation is driven by the stability of the resulting ions and neutral radicals.

The Molecular Ion (M•⁺)

The molecular ion peak is expected at m/z 211 (for ³⁵Cl) and m/z 213 (for ³⁷Cl). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the M+2 peak at m/z 213 should have an intensity of approximately one-third that of the m/z 211 peak.[4] The presence of a single nitrogen atom dictates an odd nominal molecular mass, consistent with the "Nitrogen Rule".[5][6][7] The aromatic ring lends stability, so a discernible, albeit potentially weak, molecular ion peak is anticipated.[8]

Pathway A: Alpha (α)-Cleavage

Alpha-cleavage is the most characteristic fragmentation pathway for amines and is expected to produce the most abundant ions in the spectrum.[4][5][6][9][10] This process involves the homolytic cleavage of a bond adjacent to the carbon atom bonded to the nitrogen, driven by the formation of a resonance-stabilized iminium cation.

  • Cleavage 1 (Loss of Chloropentyl Radical): The most favored α-cleavage involves the breaking of the C-C bond between the nitrogen-bearing carbon and the rest of the alkyl chain. This results in the loss of a 3-chloropentyl radical.

    • Fragment Ion: A resonance-stabilized iminium ion at m/z 120 . This ion is often the base peak in the spectra of N-alkylanilines.[6]

    • Neutral Loss: •CH(CH₃)CH₂CHClCH₂CH₃ (Mass = 121)

  • Cleavage 2 (Loss of Methyl Radical): A less probable α-cleavage involves the loss of the methyl group attached to the same carbon.

    • Fragment Ion: An iminium ion at m/z 196/198 .

    • Neutral Loss: •CH₃ (Mass = 15)

Caption: Dominant α-cleavage pathways originating from the molecular ion.

Pathway B: Benzylic Cleavage and Tropylium Ion Formation

Cleavage of the bond beta to the aromatic ring is an energetically favorable process that leads to the formation of a stable tropylium cation or a substituted derivative.[11][12]

  • Benzylic Fission: This involves the cleavage of the bond between the first and second carbons of the alkyl side-chain, leading to the loss of a neutral aniline radical.

    • Fragment Ion: A substituted tropylium-like ion at m/z 120 . While this has the same nominal mass as the major α-cleavage fragment, its formation pathway is distinct. A more direct benzylic cleavage could also lead to a fragment at m/z 91 , the classic tropylium ion, through a more complex rearrangement and cleavage.[1]

    • Neutral Loss: •NHC₆H₅ (Mass = 92)

Caption: Formation of the characteristic tropylium ion (m/z 91).

Pathway C: Halogen-Related Fragmentation

Chlorinated compounds exhibit characteristic fragmentation patterns involving the loss of the halogen atom or hydrogen chloride.[13]

  • Loss of Chlorine Radical (Cl•): Cleavage of the C-Cl bond results in a carbocation.

    • Fragment Ion: A fragment at m/z 176 ([M-35]⁺).

    • Neutral Loss: •Cl (Mass = 35)

  • Loss of Hydrogen Chloride (HCl): This involves the elimination of HCl, often through a rearrangement process, leading to an ion with a double bond.

    • Fragment Ion: A fragment at m/z 175 ([M-36]⁺).

    • Neutral Loss: HCl (Mass = 36)

Caption: Fragmentation pathways involving the loss of chlorine.

Pathway D: Side-Chain Fragmentation

The alkyl side-chain itself can fragment, leading to a series of carbocations differing by 14 Da (CH₂). These are generally of lower intensity but can provide confirmatory evidence. Cleavage adjacent to the chlorine atom can also occur, leading to ions at m/z 148/150 (loss of a propyl radical) and m/z 63/65 (chlorinated fragment).

Summary of Predicted Mass Spectrum

The following table summarizes the key ions predicted to appear in the EI mass spectrum of 2-(3-Chloro-1-methylpentyl)phenylamine. The relative abundance is a qualitative prediction based on established fragmentation principles.

m/z (³⁵Cl/³⁷Cl) Proposed Ion Structure Fragmentation Pathway Predicted Relative Abundance
211 / 213[C₁₂H₁₈ClN]•⁺Molecular Ion (M•⁺)Low to Medium
196 / 198[M - CH₃]⁺α-Cleavage (Minor)Low
176[M - Cl]⁺Loss of Chlorine RadicalMedium
175[M - HCl]•⁺Loss of Hydrogen ChlorideMedium
120 [C₈H₁₀N]⁺ α-Cleavage (Major) High (likely Base Peak)
91[C₇H₇]⁺Benzylic Cleavage (Tropylium)Medium to High
77[C₆H₅]⁺Phenyl CationLow to Medium

Conclusion

The EI-MS fragmentation of 2-(3-Chloro-1-methylpentyl)phenylamine is predicted to be dominated by a major α-cleavage , yielding a base peak at m/z 120 . Secondary, yet highly diagnostic, fragmentation pathways include the loss of chlorine as a radical (m/z 176) or as HCl (m/z 175), and the formation of the classic tropylium ion at m/z 91. The isotopic signature of chlorine, with an M+2 peak at approximately one-third the intensity of the parent ion, will be a critical feature for any chlorine-containing fragment. This predictive framework provides analysts with a robust guide for the identification and structural confirmation of this compound and its close analogues, enabling confident characterization in diverse scientific applications.

References

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, April 7). 10.8: Spectroscopy of Amines. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Unknown. (n.d.). General Fragmentation Modes. Retrieved from [Link]

  • Benassi, M., et al. (2009). Recognition and resolution of isomeric alkyl anilines by mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(2), 269-77. Retrieved from [Link]

  • Unknown. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC. Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Unknown. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • YouTube. (2016, January 27). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

  • Unknown. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • GNPS. (2020, November 16). UCSD/CCMS - Spectrum Library. Retrieved from [Link]

  • MassBank. (2008, October 21). Organic compounds. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved from [Link]

  • YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 3-chloro-2-methyl-. NIST WebBook. Retrieved from [Link]

  • YouTube. (2022, December 24). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of N-methylethanamine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloroaniline. Retrieved from [Link]

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Exploratory

Thermodynamic Stability and Degradation Kinetics of 2-(3-Chloro-1-methylpentyl)phenylamine at Ambient Conditions

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the development of complex active pharmaceutical ingredients (APIs) and agroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs) and agrochemicals, bifunctional molecules present unique stability challenges. 2-(3-Chloro-1-methylpentyl)phenylamine is a prime example of a molecule containing two reactive moieties: an electron-rich aromatic amine (aniline derivative) and an unactivated secondary alkyl chloride.

At room temperature (20–25 °C), this compound is thermodynamically metastable. While secondary alkyl chlorides and anilines can individually exhibit reasonable shelf-life under controlled conditions, their presence within the same molecular framework creates a "Trojan Horse" scenario. The proximity of the nucleophilic amine to the electrophilic chlorinated carbon sets the stage for rapid intramolecular degradation, compounded by the inherent susceptibility of the aniline moiety to autoxidation. This guide deconstructs the thermodynamic liabilities of this compound and provides field-proven protocols for evaluating and mitigating its degradation.

Structural Analysis & Thermodynamic Liabilities

To understand why 2-(3-Chloro-1-methylpentyl)phenylamine degrades at room temperature, we must analyze the causality behind its reactivity. The instability is driven by two competing thermodynamic pathways:

A. Intramolecular Cyclization (The Primary Pathway)

The most critical vulnerability of this molecule is its geometry. The amine group is located at the ortho position relative to the 1-methylpentyl chain. The chlorine atom is situated at the 3-position of this chain. Counting the atoms from the nucleophilic nitrogen to the electrophilic carbon (C3') reveals a 6-atom sequence.

According to Baldwin's Rules for ring closure, a 6-exo-tet intramolecular SN​2 reaction is highly favored both kinetically and thermodynamically. The nitrogen lone pair attacks the secondary chloride, displacing the chloride ion and forming a stable 6-membered tetrahydroquinoline derivative (specifically, a 2-ethyl-4-methyl-1,2,3,4-tetrahydroquinoline core).

  • Causality: Intermolecular SN​2 reactions of unactivated secondary alkyl chlorides are typically slow at room temperature due to a high bond dissociation energy (BDE) of approximately 84 kcal/mol[1]. However, the intramolecular nature of this reaction drastically reduces the entropy of activation ( ΔS‡ ), lowering the overall Gibbs free energy of activation ( ΔG‡ ) and allowing the reaction to proceed spontaneously at room temperature. The release of HCl further drives the reaction thermodynamically.

B. Autoxidation of the Aniline Motif (The Secondary Pathway)

Anilines are highly susceptible to oxidation. Exposure to atmospheric oxygen at room temperature results in the gradual darkening of the compound to yellow, red, or brown due to the formation of strongly colored, oxidized impurities such as azobenzenes and polyaniline oligomers[2].

  • Causality: The amino group (-NH₂) donates electron density into the benzene ring, making the molecule "electron-rich" and lowering its redox potential. This facilitates the loss of electrons to environmental oxidants[3]. This process is a radical-mediated chain reaction that is thermodynamically favorable ( ΔG<0 ) in the presence of O2​ , though kinetically limited without light or transition metal catalysts.

Pathway A 2-(3-Chloro-1-methylpentyl)phenylamine (Metastable Free Base) B Intramolecular SN2 (6-exo-tet) A->B Proximity Effect (Spontaneous) C Autoxidation (O2 Exposure) A->C Ambient Light/O2 (Slow) D Tetrahydroquinoline Derivative + HCl (Primary Degradant) B->D ΔG < 0 E Azo Compounds & Polyanilines C->E Radical Mechanism

Figure 1: Divergent thermodynamic degradation pathways of the target compound at room temperature.

Thermodynamic Data & Kinetic Parameters

The table below summarizes the representative thermodynamic and kinetic parameters governing the stability of 2-(3-Chloro-1-methylpentyl)phenylamine at 25 °C.

Reaction PathwayEnthalpy ( ΔH‡ )Entropy ( ΔS‡ )Gibbs Free Energy ( ΔGrxn​ )Primary Catalyst / Trigger
Intramolecular Cyclization +15 to +20 kcal/mol~0 to -5 e.u. (Low penalty)-5 to -10 kcal/mol (Spontaneous)Free base state, polar solvents
Aniline Autoxidation +25 to +30 kcal/mol-15 to -20 e.u.-15 to -25 kcal/mol (Spontaneous) O2​ , UV Light, Trace Metals[3]
Intermolecular Hydrolysis +22 to +28 kcal/mol-20 to -25 e.u.+2 to -2 kcal/mol (Equilibrium)High moisture, basic pH

Data synthesized from fundamental physical organic properties of secondary alkyl chlorides[1] and aniline derivatives[2].

Experimental Methodologies for Stability Profiling

To build a self-validating system, we must empirically isolate the degradation pathways. If intramolecular cyclization is the primary driver of instability, protonating the amine to form a salt (e.g., hydrochloride or hydrogen sulfate) will tie up the nitrogen lone pair, drastically increasing the activation energy for both nucleophilic attack and autoxidation.

Protocol 1: Real-Time Thermodynamic Stability & Kinetic Profiling

This protocol quantifies the baseline degradation rate of the free base at room temperature.

  • Sample Preparation: Dissolve 50 mg of freshly purified 2-(3-Chloro-1-methylpentyl)phenylamine free base in 50 mL of an inert, aprotic solvent (e.g., HPLC-grade acetonitrile) to create a 1 mg/mL stock solution.

  • Environmental Control: Aliquot the solution into two sets of amber glass vials.

    • Set A (Aerobic): Capped under ambient atmospheric air.

    • Set B (Anaerobic): Purged with dry Argon for 5 minutes prior to sealing to isolate cyclization from oxidation[4].

  • Incubation: Store all vials in a temperature-controlled chamber at exactly 25.0 °C.

  • Sampling & Quenching: At intervals of 0, 12, 24, 48, and 96 hours, extract a 100 µL aliquot from one vial of each set. Immediately dilute with 900 µL of a quenching solution (0.1% Formic Acid in Acetonitrile) to protonate the amine and halt further cyclization.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass and the appearance of the [M - HCl + H]+ mass corresponding to the tetrahydroquinoline degradant.

Protocol 2: Chemical Derivatization for Stabilization (Salt Formation)

This protocol validates the causality of degradation by neutralizing the nucleophile.

  • Acidification: Cool a 100 mL round-bottom flask containing 1.0 g of the free base in 20 mL of diethyl ether to 0 °C in an ice bath.

  • Precipitation: Slowly add 1.05 equivalents of ethereal HCl (2.0 M in diethyl ether) dropwise under vigorous stirring. A white precipitate of the hydrochloride salt will form immediately.

  • Isolation: Filter the precipitate rapidly using a Büchner funnel under a nitrogen blanket to minimize moisture absorption. Wash with 10 mL of cold diethyl ether.

  • Drying & Verification: Dry the salt under high vacuum at room temperature for 4 hours. Subject the salt to the same 25 °C stability profiling as Protocol 1.

  • Expected Outcome: The salt form will exhibit near-zero degradation over 96 hours, proving that the free lone pair on the aniline nitrogen is the thermodynamic prerequisite for degradation.

Workflow S1 Synthesize API (Free Base) S2 Split Cohorts (Free Base vs. HCl Salt) S1->S2 S3 Incubate at 25°C (Argon vs. Ambient O2) S2->S3 S4 LC-MS/MS Kinetics (Track Parent & Degradants) S3->S4 S5 Validate Mechanism (Salt = Stable) S4->S5

Figure 2: Systematic experimental workflow for empirical thermodynamic stability profiling.

Mitigation Strategies for Formulation

Because 2-(3-Chloro-1-methylpentyl)phenylamine is thermodynamically unstable as a free base at room temperature, formulation and storage strategies must alter its physical state to ensure shelf-life:

  • Salt Selection: As demonstrated in Protocol 2, converting the API to a stable salt (e.g., Hydrochloride, Mesylate, or Tosylate) is mandatory. This protonates the aniline, eliminating its nucleophilicity and significantly raising its oxidation potential[4].

  • Excipient Compatibility: Avoid basic excipients (e.g., calcium carbonate, magnesium stearate) in solid formulations. Basic microenvironments can deprotonate the API salt back to the free base, re-initiating the intramolecular cyclization cascade.

  • Storage Conditions: If the free base must be stored for synthetic purposes, it must be kept at sub-ambient temperatures (≤ -20 °C) to kinetically freeze the SN​2 pathway, and sealed under Argon or Nitrogen to prevent autoxidation[5].

References

  • Wikipedia Contributors. "Aniline - Oxidation and Electrophilic Reactions." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Open Access Journals. "The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications." Open Access Journals. Available at:[Link]

  • ACS Publications. "Chlorine Atom Transfer of Unactivated Alkyl Chlorides Enabled by Zirconocene and Photoredox Catalysis." Precision Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Chemoselective Reduction Protocol for 2-(3-Chloro-1-methylpentyl)phenylamine

Document Type: Standard Operating Procedure & Application Note Target Audience: Synthetic Chemists, Process Engineers, and Agrochemical Development Professionals Compound: 2-(3-Chloro-1-methylpentyl)phenylamine (CAS: 746...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Synthetic Chemists, Process Engineers, and Agrochemical Development Professionals Compound: 2-(3-Chloro-1-methylpentyl)phenylamine (CAS: 746625-46-7)

Introduction and Strategic Context

2-(3-Chloro-1-methylpentyl)phenylamine is a highly specialized ortho-alkylated aniline derivative. It serves as a critical building block and precursor in the discovery and synthesis of advanced oxathiin carboxamide fungicides[1]. These classes of compounds act as Succinate Dehydrogenase Inhibitors (SDHIs), targeting complex II in the fungal mitochondrial respiratory chain.

The primary synthetic challenge in producing this specific aniline lies in the chemoselective reduction of its nitrobenzene precursor. Standard catalytic hydrogenation (e.g., H2​ with Pd/C ) will invariably lead to the hydrogenolysis (dehalogenation) of the secondary aliphatic chloride. Therefore, this protocol outlines a robust, two-phase approach utilizing a Vilsmeier-Haack-catalyzed chlorination followed by a modified Béchamp reduction to preserve the structural integrity of the alkyl chain.

Synthetic Workflow & Mechanistic Pathway

Synthesis SM 5-(2-nitrophenyl)hexan-3-ol (Starting Material) Step1 Chlorination SOCl2, cat. DMF, DCM 0°C to RT SM->Step1 Int1 1-(3-chloro-1-methylpentyl)-2-nitrobenzene (Intermediate) Step1->Int1  Nucleophilic Substitution (SN2) Step2 Chemoselective Reduction Fe powder, NH4Cl, EtOH/H2O 80°C Int1->Step2 Product 2-(3-chloro-1-methylpentyl)phenylamine (Target Precursor) Step2->Product  Electron Transfer (Preserves C-Cl)

Fig 1: Two-step synthesis workflow preserving the secondary chloride during nitro reduction.

Experimental Methodologies

Phase 1: Synthesis of 1-(3-chloro-1-methylpentyl)-2-nitrobenzene

Objective: Convert the secondary alcohol to a secondary chloride with retention of the carbon skeleton.

Rationale & Causality: Thionyl chloride ( SOCl2​ ) is utilized as the chlorinating agent. A catalytic amount of N,N-Dimethylformamide (DMF) is added to generate the Vilsmeier-Haack intermediate (chloroiminium ion) in situ. This intermediate is highly electrophilic, ensuring rapid and complete conversion of the sterically hindered secondary alcohol while minimizing elimination byproducts (alkenes) that typically plague secondary alcohol halogenations.

Step-by-Step Protocol:

  • Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an addition funnel, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Charging: Dissolve 5-(2-nitrophenyl)hexan-3-ol (50.0 mmol, 11.16 g) in anhydrous Dichloromethane (DCM, 150 mL).

  • Catalysis: Add N,N-Dimethylformamide (DMF, 2.5 mmol, 0.19 mL). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Place Thionyl chloride (75.0 mmol, 5.45 mL) in the addition funnel. Add dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 4 hours. Monitor progression via TLC (Hexanes/EtOAc 8:2) or LC-MS.

  • Quenching: Carefully pour the reaction mixture into 200 mL of crushed ice/water. Caution: Exothermic quench with evolution of HCl and SO2​ gases.

  • Extraction & Washing: Separate the organic layer. Extract the aqueous phase with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO3​ (100 mL) and brine (100 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Phase 2: Chemoselective Reduction to 2-(3-Chloro-1-methylpentyl)phenylamine

Objective: Reduce the aromatic nitro group to an aniline without causing hydrogenolysis of the aliphatic C-Cl bond.

Rationale & Causality: To avoid the dehalogenation associated with palladium-catalyzed hydrogenation, a modified Béchamp reduction is employed. Using Iron powder activated by Ammonium Chloride ( NH4​Cl ) in an aqueous ethanol solvent system provides a mild, single-electron transfer reduction environment. The slightly acidic nature of NH4​Cl is sufficient to drive the reduction without promoting the hydrolysis of the secondary chloride.

Step-by-Step Protocol:

  • Preparation: In a 500 mL round-bottom flask, suspend 1-(3-chloro-1-methylpentyl)-2-nitrobenzene (approx. 45 mmol from Phase 1) in a mixture of Ethanol (120 mL) and Deionized Water (40 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 225 mmol, 12.5 g) and Ammonium chloride ( NH4​Cl , 225 mmol, 12.0 g) to the suspension.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C (gentle reflux) with vigorous stirring for 3 hours. The mixture will turn dark brown/black as iron oxides form.

  • Monitoring: Confirm the complete disappearance of the nitro intermediate via TLC or GC-MS.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron sludge. Wash the Celite pad thoroughly with Ethyl Acetate (EtOAc, 3 x 50 mL).

  • Workup: Concentrate the filtrate under reduced pressure to remove the majority of the ethanol. Dilute the remaining aqueous residue with EtOAc (100 mL) and wash with water (50 mL) and brine (50 mL).

  • Purification: Dry over Na2​SO4​ , filter, and evaporate the solvent. The crude product can be purified via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure target compound.

Analytical Data & Quality Control

The following table summarizes the expected analytical markers for verifying the successful synthesis of the target compound.

Analytical MethodParameterExpected Result / Assignment
Yield Overall Process Yield75% - 82% (over two steps)
Purity (HPLC) Area % (254 nm)> 98.0%
LC-MS (ESI+) [M+H]+ m/z 212.1 (for 35Cl isotope)
1 H NMR (400 MHz, CDCl3​ ) Aromatic Protons δ 7.05-6.65 (m, 4H, Ar-H)
1 H NMR (400 MHz, CDCl3​ ) Amine Protons δ 3.65 (br s, 2H, −NH2​ )
1 H NMR (400 MHz, CDCl3​ ) Methine Protons δ 3.90 (m, 1H, −CHCl− ), 2.85 (m, 1H, Ar−CH(CH3​)− )

References

  • Google Patents. (2004).

Sources

Application

Application Note: Synthesis of 2,4-Dimethyl-1,2,3,4-tetrahydroquinoline via Intramolecular Cyclization

An in-depth analysis of the chemical structure of 2-(3-Chloro-1-methylpentyl)phenylamine reveals its potential as a valuable intermediate in pharmaceutical synthesis, primarily due to the presence of two key reactive fun...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the chemical structure of 2-(3-Chloro-1-methylpentyl)phenylamine reveals its potential as a valuable intermediate in pharmaceutical synthesis, primarily due to the presence of two key reactive functional groups: a secondary aniline and a secondary alkyl chloride. This unique arrangement within a single molecule opens up possibilities for intramolecular reactions to create complex heterocyclic structures, which are cornerstones of many modern pharmaceuticals.

The most direct and powerful application of this starting material is its use in the synthesis of substituted tetrahydroquinolines. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to its ability to interact with various biological targets. The inherent chirality and substitution pattern of 2-(3-Chloro-1-methylpentyl)phenylamine allow for the stereocontrolled synthesis of specific tetrahydroquinoline isomers.

This guide provides a detailed protocol for a representative application: the base-mediated intramolecular N-alkylation of 2-(3-Chloro-1-methylpentyl)phenylamine to yield 2,4-dimethyl-1,2,3,4-tetrahydroquinoline. It further explores the mechanistic underpinnings of this transformation and discusses considerations for process optimization and characterization.

Introduction

The intramolecular cyclization of N-substituted haloalkylanilines is a robust and well-established method for the synthesis of nitrogen-containing heterocycles. In the case of 2-(3-Chloro-1-methylpentyl)phenylamine, the aniline nitrogen can act as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. This intramolecular SN2 reaction results in the formation of a new six-membered ring, yielding a substituted tetrahydroquinoline. The reaction is typically promoted by a base, which serves to deprotonate the aniline, thereby increasing its nucleophilicity.

Reaction Scheme

G cluster_0 Intramolecular Cyclization of 2-(3-Chloro-1-methylpentyl)phenylamine start 2-(3-Chloro-1-methylpentyl)phenylamine product 2,4-Dimethyl-1,2,3,4-tetrahydroquinoline start->product Intramolecular N-Alkylation reagents Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (e.g., 80-100 °C)

Figure 1: General workflow for the synthesis of 2,4-Dimethyl-1,2,3,4-tetrahydroquinoline.

Experimental Protocol

This protocol details the procedure for the synthesis of 2,4-dimethyl-1,2,3,4-tetrahydroquinoline on a 10 mmol scale.

Materials and Reagents:

  • 2-(3-Chloro-1-methylpentyl)phenylamine (10 mmol, 2.11 g)

  • Potassium carbonate (K2CO3), anhydrous (20 mmol, 2.76 g)

  • N,N-Dimethylformamide (DMF), anhydrous (50 mL)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3-Chloro-1-methylpentyl)phenylamine (2.11 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into 200 mL of water and transfer to a separatory funnel. c. Extract the aqueous layer with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity of 2,4-dimethyl-1,2,3,4-tetrahydroquinoline.

Table 1: Summary of Reaction Parameters

ParameterValue/ConditionRationale
Starting Material 2-(3-Chloro-1-methylpentyl)phenylaminePrecursor containing nucleophile (aniline) and electrophile (alkyl chloride).
Base Potassium Carbonate (K2CO3)Mild, inorganic base to deprotonate the aniline, enhancing its nucleophilicity.
Solvent N,N-Dimethylformamide (DMF)Polar aprotic solvent that solubilizes reactants and facilitates SN2 reactions.
Temperature 90 °CProvides sufficient thermal energy to overcome the activation barrier of the reaction.
Reaction Time 12-24 hoursTypical duration for complete conversion, should be monitored by TLC/HPLC.

Mechanistic Considerations

The core of this transformation is a classic intramolecular SN2 reaction. The mechanism proceeds through the following key steps:

G start 1. Deprotonation of Aniline intermediate 2. Nucleophilic Attack (Intramolecular SN2) start->intermediate K2CO3 product 3. Formation of Tetrahydroquinoline intermediate->product Ring Closure

Figure 2: Key mechanistic steps of the intramolecular cyclization.

  • Deprotonation: The base, potassium carbonate, deprotonates the aniline nitrogen of 2-(3-Chloro-1-methylpentyl)phenylamine to form a more nucleophilic anilide anion.

  • Nucleophilic Attack: The anilide anion then acts as a nucleophile, attacking the carbon atom bonded to the chlorine atom in an intramolecular fashion.

  • Ring Closure and Chloride Displacement: This concerted attack leads to the formation of a new carbon-nitrogen bond, closing the six-membered ring and displacing the chloride ion as the leaving group.

The choice of a polar aprotic solvent like DMF is crucial as it solvates the potassium cation without strongly solvating the anilide anion, thus preserving its nucleophilicity.

2-(3-Chloro-1-methylpentyl)phenylamine is a promising and versatile intermediate for the synthesis of substituted tetrahydroquinolines, a key structural motif in pharmaceutical chemistry. The protocol described herein provides a reliable and scalable method for the intramolecular cyclization to 2,4-dimethyl-1,2,3,4-tetrahydroquinoline. The principles and techniques outlined in this guide can be adapted for the synthesis of a variety of other heterocyclic compounds, making this starting material a valuable tool for researchers and scientists in drug discovery and development. Further optimization of reaction conditions, such as screening different bases, solvents, and temperatures, may lead to improved yields and reaction times.

References

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243–2266. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

Method

Application Note: A Strategic Approach to HPLC Method Development for Novel Phenylamine Derivatives

Topic: HPLC Method Development for 2-(3-Chloro-1-methylpentyl)phenylamine Abstract This document outlines a comprehensive and systematic strategy for developing a robust Reversed-Phase High-Performance Liquid Chromatogra...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: HPLC Method Development for 2-(3-Chloro-1-methylpentyl)phenylamine

Abstract

This document outlines a comprehensive and systematic strategy for developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the novel compound 2-(3-Chloro-1-methylpentyl)phenylamine. As a substituted aniline, this molecule presents specific challenges, including potential peak tailing due to its basic amine functionality. This guide provides a logical, step-by-step workflow, from initial physicochemical characterization to final method optimization, grounded in fundamental chromatographic principles. The protocols described herein are designed to be self-validating, ensuring the development of a method that is both reliable and reproducible, in accordance with industry standards such as those outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3]

Introduction and Physicochemical Assessment

Effective HPLC method development begins not at the instrument, but with a thorough understanding of the analyte's chemical properties. The target molecule, 2-(3-Chloro-1-methylpentyl)phenylamine, is a primary aromatic amine. Its structure consists of a polar, basic phenylamine head and a non-polar, substituted alkyl tail.

Key Predicted Physicochemical Properties:

  • pKa (Conjugate Acid): The basicity of anilines is a critical parameter.[4] The parent aniline molecule has a conjugate acid pKa of approximately 4.6.[4][5] Alkyl substituents on the ring, like the one present here, can slightly alter this value.[6][7][8][9] For method development, we will estimate a pKa between 4.4 and 4.8. This basicity dictates that mobile phase pH control is essential to ensure consistent protonation and avoid peak tailing.[10][11]

  • logP (Hydrophobicity): The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. Aniline has a logP of 0.9.[5] The addition of a five-carbon chain with chloro- and methyl- substituents significantly increases its non-polar character. The logP is estimated to be in the range of 3.5 to 4.5, indicating strong retention in a reversed-phase system.

  • UV Absorbance (λmax): The phenylamine chromophore provides strong UV absorbance. Aniline exhibits two primary absorption bands: a strong peak (K-band) around 230-240 nm and a weaker, broader peak (B-band) around 280-290 nm.[12] Acidic conditions can cause a hypsochromic (blue) shift to lower wavelengths.[13] A preliminary UV scan is recommended, but 230 nm and 280 nm are logical starting points for detection.

The Method Development Workflow

Our strategy is a multi-stage process designed to systematically optimize separation parameters. The workflow progresses from initial screening to fine-tuning, ensuring that each decision is data-driven.

MethodDevelopmentWorkflow cluster_optimize Optimization Details Start Start: Physicochemical Assessment Column Step 1: Column & Wavelength Selection Start->Column Scout Step 2: Initial Scouting Gradient Column->Scout Optimize Step 3: Mobile Phase Optimization Scout->Optimize Refine Step 4: Gradient & Flow Rate Refinement Optimize->Refine pH A: pH Screening Final End: Final Method Protocol Refine->Final Organic B: Organic Modifier (ACN vs. MeOH) Buffer C: Buffer Concentration

Caption: A systematic workflow for HPLC method development.

Experimental Protocols and Rationale

Step 1: Initial Column and Detector Setup

Protocol:

  • Column Selection: Install a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This is the workhorse of reversed-phase chromatography and a suitable starting point for a hydrophobic molecule (estimated logP > 3.5).[14][15]

  • Detector Setup: Set the UV detector to acquire data at two wavelengths: 230 nm and 280 nm.

  • Column Temperature: Maintain the column at 30 °C to ensure stable retention times.

  • Flow Rate: Start with a standard flow rate of 1.0 mL/min.

  • Injection Volume: Inject 5 µL of a ~0.1 mg/mL sample solution dissolved in a 50:50 mixture of acetonitrile and water.

Rationale: A C18 column is chosen for its strong hydrophobic interactions, which are necessary to retain the analyte. End-capping is crucial as it deactivates surface silanol groups, minimizing their interaction with the basic amine and thereby reducing peak tailing.[16] Monitoring two wavelengths ensures that the optimal one for sensitivity is chosen.

Step 2: Scouting Gradient

Protocol:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile in Water.

  • Gradient Program: Run a fast, broad linear gradient from 5% B to 95% B over 15 minutes. Hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

Rationale: A scouting gradient serves to quickly determine the approximate organic solvent concentration required to elute the compound.[17] Formic acid is used to set a low pH (approx. 2.7), which ensures the phenylamine group (pKa ~4.6) is fully protonated (R-NH3+).[10] This single, charged form interacts consistently with the stationary phase, leading to sharper, more symmetrical peaks.

Step 3: Mobile Phase Optimization

This is the most critical phase of development. A systematic, one-factor-at-a-time approach is employed.

Protocol:

  • Prepare three different aqueous mobile phases (Mobile Phase A):

    • 0.1% Formic Acid (pH ~2.7)

    • 20 mM Potassium Phosphate, adjusted to pH 3.0 with phosphoric acid

    • 20 mM Potassium Phosphate, adjusted to pH 6.5 with potassium hydroxide

  • Using the approximate elution conditions from the scouting run, perform injections with each mobile phase.

  • Evaluate the chromatograms based on peak shape (tailing factor) and retention time.

Rationale: The pH of the mobile phase must be at least 1.5-2 pH units away from the analyte's pKa to ensure it exists in a single ionic state.[18][19][20] By testing pH values well below the estimated pKa of 4.6 (e.g., 2.7 and 3.0), we expect to see good peak shape. The run at pH 6.5, where the analyte is neutral, will likely result in a more retained and potentially broader peak, but is included to confirm the pH effect.

Table 1: Hypothetical Results of pH Screening Study

Mobile Phase A (Aqueous)pHRetention Time (min)Tailing Factor (USP)
0.1% Formic Acid2.710.21.1
20 mM KH2PO43.010.51.2
20 mM K2HPO4/KH2PO46.514.81.9

Based on these hypothetical results, a pH of ~2.7-3.0 is optimal.

Protocol:

  • Select the optimal aqueous mobile phase from the pH screening (e.g., 0.1% Formic Acid).

  • Prepare two organic mobile phases (Mobile Phase B):

    • 0.1% Formic Acid in Acetonitrile

    • 0.1% Formic Acid in Methanol

  • Run the same gradient profile for each and compare selectivity, peak shape, and column backpressure.

Rationale: Acetonitrile and methanol are the most common organic modifiers but can offer different separation selectivities. Acetonitrile is generally a stronger solvent (less is needed for elution) and generates lower backpressure.

Protocol:

  • If a buffer like phosphate was chosen, evaluate concentrations from 10 mM to 50 mM.

  • Assess the impact on peak shape and retention.

Rationale: A typical buffer concentration of 25-50 mM is a good starting point.[18] The concentration should be high enough to provide adequate buffering capacity but low enough to prevent precipitation when mixed with the organic phase.[19]

Step 4: Gradient and Flow Rate Refinement

Protocol:

  • Based on the scouting run, design a shallower gradient around the elution percentage. For example, if the peak eluted at 60% B, a new gradient could be 40-70% B over 10 minutes.

  • If co-eluting impurities are present, the gradient slope can be further decreased to improve resolution.

  • Once separation is achieved, the method can be converted to an isocratic one for simplicity if all analytes elute within a narrow window.

  • Flow rate can be adjusted (e.g., to 1.2 or 1.5 mL/min) to shorten run times, provided resolution and system pressure remain acceptable.

Rationale: Refining the gradient improves resolution between the main peak and any impurities. This step is guided by the principles outlined in USP General Chapter <621>, which provides allowable adjustments to chromatographic systems.[2][21][22][23]

Proposed Final Method and System Suitability

The culmination of the development process is a defined analytical method.

Table 2: Proposed Final HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 55% to 75% B over 12 minutes
Flow Rate 1.2 mL/min
Column Temp. 30 °C
Detection UV at 230 nm
Injection Vol. 5 µL
Expected RT ~9.5 min

graph TD {
A[Sample Injection] --> B{Chromatographic Separation};
B --> C[UV Detection at 230 nm];
C --> D[Data Acquisition];
D --> E{System Suitability Test};
E -- Pass --> F[Report Results];
E -- Fail --> G[Troubleshoot System];
subgraph "Method Parameters"
    P1[Column: C18, 4.6x150mm];
    P2[Mobile Phase: H2O/ACN with 0.1% FA];
    P3[Flow Rate: 1.2 mL/min];
    P4[Temperature: 30°C];
end

style A fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF
style F fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF
style G fill:#EA4335,stroke:#333,stroke-width:2px,color:#FFFFFF

}

Caption: Final proposed analytical method workflow.

System Suitability: Before formal validation, the method's performance must be verified. According to ICH Q2(R1) guidelines, system suitability tests are an integral part of the procedure.[3][24][25][26]

  • Tailing Factor: Should be ≤ 1.5.

  • Theoretical Plates (N): Should be > 2000.

  • Relative Standard Deviation (RSD) of Retention Time: Should be < 1.0% for 5 replicate injections.

Conclusion

This application note provides a robust, science-based framework for developing an RP-HPLC method for 2-(3-Chloro-1-methylpentyl)phenylamine. By systematically evaluating and optimizing critical parameters such as column chemistry, mobile phase pH, and organic modifier, a reliable and reproducible method can be established. This strategic approach, grounded in the physicochemical properties of the analyte, is broadly applicable to other novel basic compounds and ensures compliance with regulatory expectations for analytical procedure validation.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • CovalX. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • SCION Instruments. HPLC Buffer Mobile Phase Considerations | Guide. [Link]

  • Wikipedia. Aniline (data page). [Link]

  • Fuson, R. C., & Ginsburg, D. (1947). The Near Ultraviolet Absorption Spectrum of Aniline Vapor. The Journal of Chemical Physics, 15(3), 96-99. [Link]

  • Chromatography Online. Are You Sure You Understand USP <621>? [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International journal of quantum chemistry, 80(4‐5), 1107-1115. [Link]

  • Phenomenex. Choosing the Right Buffers for Mobile Phase. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. Substituent effects on the physical properties and pKa of aniline. [Link]

  • SIELC Technologies. UV-Vis Absorption Spectrum of Aniline. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Semantic Scholar. Substituent effects on the physical properties and pKa of aniline. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ResearchGate. Measured²⁰ log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes. [Link]

  • Element Lab Solutions. HPLC Method Development Kit: Where to Start? [Link]

  • Kimura, K., Tsubomura, H., & Nagakura, S. (1964). The Vacuum Ultraviolet Absorption Spectra of Aniline and Some of Its N-Derivatives. Bulletin of the Chemical Society of Japan, 37(9), 1336-1342. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • American Journal of Biopharmacy and Pharmaceutical Sciences. A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). [Link]

  • Płaczek, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(21), 7509. [Link]

  • ResearchGate. UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... [Link]

  • Molnár, I. (2000). Essential Guides to Method Development in Liquid Chromatography. Molnár-Institute for Applied Chromatography. [Link]

  • Journal of Engineering Research and Applied Science. (2023). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]

  • ACS Publications. Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. [Link]

  • ZirChrom Separations, Inc. Method Development Guide. [Link]

  • FooDB. Showing Compound Aniline (FDB003571). [Link]

  • Bentham Science. Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. [Link]

  • Wikipedia. Aniline. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Bordwell pKa Table. [Link]

  • ACS Division of Organic Chemistry. pKa Data Compiled by R. Williams. [Link]

  • ACS Division of Organic Chemistry. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

  • ResearchGate. Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. [Link]

Sources

Application

The Versatile Intermediate: A Guide to the Synthesis and Application of 2-(3-Chloro-1-methylpentyl)phenylamine in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide on the synthesis and applications of the novel intermediate, 2-(3-chloro-1-methylpentyl)phenylamine....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the synthesis and applications of the novel intermediate, 2-(3-chloro-1-methylpentyl)phenylamine. While this specific molecule may not be extensively documented, this guide extrapolates from well-established principles of organic synthesis to propose a robust synthetic pathway and explore its significant potential in the construction of complex heterocyclic scaffolds. This guide is intended to serve as a foundational resource for researchers in organic synthesis and medicinal chemistry, offering detailed protocols, mechanistic insights, and safety considerations.

Introduction: Unveiling a Potential Key Building Block

2-(3-Chloro-1-methylpentyl)phenylamine is a bifunctional molecule possessing both a nucleophilic secondary amine and a reactive secondary chloroalkyl group. This unique combination of functionalities makes it a highly attractive intermediate for the synthesis of a variety of nitrogen-containing heterocycles, particularly substituted tetrahydroquinolines. The strategic placement of the chloroalkyl chain at the ortho position of the aniline ring pre-disposes the molecule to intramolecular cyclization reactions, offering a direct route to valuable and often biologically active scaffolds.

This guide will first delineate a plausible and efficient synthetic route to access this intermediate. Subsequently, it will delve into its primary application in the synthesis of 2,4-disubstituted tetrahydroquinolines, providing a detailed experimental protocol and a discussion of the underlying reaction mechanism.

Synthesis of 2-(3-Chloro-1-methylpentyl)phenylamine: A Proposed Pathway

The synthesis of the target molecule can be envisioned through a two-step sequence involving an initial ortho-alkylation of aniline followed by N-alkylation.

Step 1: Ortho-Alkylation of Aniline via Friedel-Crafts Reaction

The introduction of the alkyl chain at the ortho position of aniline can be achieved through a Friedel-Crafts alkylation reaction.[1][2] While the amino group of aniline is a strong activating group, its basicity can lead to complexation with the Lewis acid catalyst, deactivating the ring. To circumvent this, the reaction is often carried out under conditions that favor ortho-alkylation.[3][4]

Reaction Scheme:

Protocol 1: Synthesis of 2-(3-Chloro-1-methylpentyl)phenylamine

Materials:

  • Aniline

  • 3-Chloro-1-methylpentanoyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrazine hydrate

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

Part A: Friedel-Crafts Acylation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloro-1-methylpentanoyl chloride (1.0 eq) in anhydrous DCM from the dropping funnel.

  • After the addition is complete, add aniline (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-amino-1-(3-chloro-1-methylpentyl)phenone.

Part B: Wolff-Kishner Reduction

  • To a round-bottom flask equipped with a reflux condenser, add the crude ketone from Part A, diethylene glycol, and hydrazine hydrate (3.0 eq).

  • Heat the mixture to 100 °C for 1 hour.

  • Add potassium hydroxide pellets (4.0 eq) and increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.

  • Maintain the reaction at this temperature for 4-6 hours until the evolution of nitrogen ceases.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(3-chloro-1-methylpentyl)phenylamine.

Table 1: Proposed Synthesis Data for 2-(3-Chloro-1-methylpentyl)phenylamine

Step Reaction Type Key Reagents Expected Yield (%) Purity (%)
1 Friedel-Crafts Acylation Aniline, 3-Chloro-1-methylpentanoyl chloride, AlCl₃ 60-70 >90 (crude)

| 2 | Wolff-Kishner Reduction | Hydrazine hydrate, KOH | 70-80 | >95 (after chromatography) |

Note: The expected yields and purities are based on analogous reactions reported in the literature and may require optimization.

Application as an Intermediate: Synthesis of 2,4-Disubstituted Tetrahydroquinolines

The primary utility of 2-(3-chloro-1-methylpentyl)phenylamine lies in its propensity to undergo intramolecular cyclization to form substituted tetrahydroquinolines.[5][6] This transformation is typically achieved under basic conditions, where the aniline nitrogen acts as a nucleophile, displacing the chloride to form the heterocyclic ring.

G

Intramolecular Cyclization Protocol

Protocol 2: Synthesis of 2-Methyl-4-propyl-1,2,3,4-tetrahydroquinoline

Materials:

  • 2-(3-Chloro-1-methylpentyl)phenylamine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-(3-chloro-1-methylpentyl)phenylamine (1.0 eq) in anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-methyl-4-propyl-1,2,3,4-tetrahydroquinoline.

Table 2: Expected Data for Tetrahydroquinoline Synthesis

Product Reaction Type Key Reagents Expected Yield (%) Purity (%)

| 2-Methyl-4-propyl-1,2,3,4-tetrahydroquinoline | Intramolecular Cyclization | NaH, DMF | 75-85 | >98 (after chromatography) |

Note: The yield and purity are estimations based on similar reported cyclization reactions.

Application Notes: Mechanistic Insights and Experimental Considerations

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of anilines can be challenging due to the Lewis basicity of the amino group.[3] The use of a slight excess of the Lewis acid can help to drive the reaction forward. The initial acylation followed by reduction is a more controlled method to achieve ortho-alkylation compared to direct alkylation, which is prone to over-alkylation and rearrangement.[1]

Intramolecular Cyclization

The intramolecular Sₙ2 reaction is favored by the proximity of the nucleophilic nitrogen and the electrophilic carbon bearing the chlorine atom. The use of a strong, non-nucleophilic base like sodium hydride is crucial for the deprotonation of the aniline nitrogen to generate the more potent nucleophile, the anilide anion. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO to facilitate the Sₙ2 reaction.

G Start 2-(3-Chloro-1-methylpentyl)phenylamine Anilide Anilide Anion Intermediate Start->Anilide Deprotonation (Base) TS Transition State (Intramolecular Sₙ2) Anilide->TS Nucleophilic Attack Product 2-Methyl-4-propyl-1,2,3,4-tetrahydroquinoline TS->Product Ring Closure & Chloride Elimination

Potential Side Reactions:

  • Elimination: Under strongly basic conditions, elimination to form an alkene is a potential side reaction, although intramolecular cyclization is generally favored for the formation of five- and six-membered rings.

  • Intermolecular Reactions: At high concentrations, intermolecular N-alkylation can compete with the desired intramolecular cyclization.

Safety Precautions

2-(3-Chloro-1-methylpentyl)phenylamine and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • General Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[7][8][9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8][9][10]

  • Aniline and Chloroanilines: These compounds are toxic and can be absorbed through the skin.[7][8][9][10][11] They are also suspected carcinogens.[11]

  • Alkyl Halides: Alkylating agents are often corrosive and lachrymatory. Handle with care.

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

First Aid Measures:

  • Skin Contact: Immediately wash with plenty of soap and water.[7][10]

  • Eye Contact: Rinse cautiously with water for several minutes.[7][10]

  • Inhalation: Move the person to fresh air and keep comfortable for breathing.[7][10][11]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11]

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

2-(3-Chloro-1-methylpentyl)phenylamine represents a promising and versatile intermediate in organic synthesis. The proposed synthetic route, based on well-established chemical transformations, provides a practical means for its preparation. Its subsequent intramolecular cyclization offers an efficient pathway to valuable 2,4-disubstituted tetrahydroquinoline scaffolds. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this and related intermediates in the development of novel chemical entities with potential applications in medicinal chemistry and materials science.

References

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • Khusnutdinov, R., et al. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry.
  • Tsuge, K., et al. Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy.
  • N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt c
  • Catalytic N-Alkylation of Anilines.
  • Ruthenium‐catalyzed direct ortho‐alkylation of anilines under photoredox catalysis with visible light.
  • Process for the selective alkylation of an aniline.
  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction. Scientiae Radices.
  • Tetrahydroquinoline synthesis. Organic Chemistry Portal.
  • Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols. Benchchem.
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC.
  • Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. Benchchem.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI.
  • Safety D
  • The synthesis of substituted anilines, nitroarenes, and haloarenes
  • One-Pot Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. PMC - NIH.
  • Chapter 3: Synthetic Methods for Primary Anilines. Books.
  • SAFETY D
  • Preparation of Haloarenes.
  • Acid-Catalyzed ortho-Alkylation of Anilines with Styrenes: An Improved Route to Chiral Anilines with Bulky Substituents.
  • Safety D
  • Safety D
  • N-Alkylation of Aniline by Copper-Chromite C
  • Safety D
  • Mechanistic study. (a) Reaction of aniline with alkyl halide under the...
  • Lewis Acid/Hexafluoroisopropanol: A Promoter System for Selective ortho-C-Alkylation of Anilines with Deactivated Styrene Derivatives and Unactivated Alkenes.
  • Assembly of 2‑Substituted Tetrahydroquinolines from ortho-Methylbenzenesulfamides and Dienes, Using a C(sp3)
  • Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous C
  • Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers.
  • N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. UniCA IRIS.
  • Friedel–Crafts reaction. Wikipedia.
  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. PMC.
  • Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts.
  • Friedel-Crafts Alkyl
  • Applications of Friedel–Crafts reactions in total synthesis of n
  • Intramolecular Cycliz
  • Friedel-Crafts Alkyl
  • Intramolecular Cyclization of N-(3-Oxoalkenyl)phenylacetamides. Amanote Research.
  • Friedel-Crafts Alkyl
  • Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via 'memory of chirality' in flow.
  • Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines. NSF PAR.
  • Study of the intramolecular cyclization of N-methyl-3-phenyl-N-(2-(E)-phenylethenyl)-trans(cis)-oxiranecarboxamide--syntheses of Homoclausenamide and Dehydroclausenamide. PubMed.
  • Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine deriv

Sources

Method

Application Note: In Vitro Evaluation of SDHI Fungicide Precursors – Utilizing 2-(3-Chloro-1-methylpentyl)phenylamine in Target-Based Assays

Introduction & Biochemical Rationale Succinate dehydrogenase inhibitors (SDHIs) represent a highly effective class of agricultural fungicides that disrupt fungal respiration by targeting Complex II (succinate dehydrogena...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biochemical Rationale

Succinate dehydrogenase inhibitors (SDHIs) represent a highly effective class of agricultural fungicides that disrupt fungal respiration by targeting Complex II (succinate dehydrogenase, SDH) in the mitochondrial electron transport chain[1],[2]. Structurally, the majority of commercial SDHIs are carboxamides, comprising a heterocyclic acid "head" and an aniline-derived lipophilic "tail" connected by an amide linkage[3].

The aniline moiety is a critical determinant of efficacy; variations in its substitution pattern directly govern the molecule's binding affinity and orientation within the ubiquinone-binding pocket (Qp site) of the SDH enzyme[4]. This application note provides a comprehensive, self-validating framework for evaluating novel SDHI candidates synthesized from the specific precursor 2-(3-Chloro-1-methylpentyl)phenylamine . The bulky, lipophilic 3-chloro-1-methylpentyl group is designed to maximize van der Waals interactions deep within the hydrophobic Qp site. To accurately assess compounds bearing this moiety, we detail two hierarchical in vitro assays: a target-specific biochemical enzyme assay and a whole-cell mycelial growth assay.

SDHI_Mechanism cluster_0 Mitochondrial Inner Membrane Succinate Succinate SDH Complex II (SDH) Target Enzyme Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Release Ubiquinone Ubiquinone (Q) Pool SDH->Ubiquinone Electron Transfer PMS PMS (Electron Acceptor) SDH->PMS Diverted Electrons (In vitro assay) SDHI SDHI Candidate (Aniline-derived) SDHI->SDH Competitive Inhibition at Qp site DCPIP DCPIP (Color Indicator) PMS->DCPIP Reduction (Absorbance at 600nm)

Mechanism of SDH inhibition by aniline-derived carboxamides and coupled assay principle.

Protocol 1: Mitochondrial SDH Enzyme Inhibition Assay

Expertise & Causality: Fungal SDH is a membrane-bound tetramer. Purifying the enzyme often destabilizes the hydrophobic Qp site formed by subunits B, C, and D[5]. Therefore, utilizing isolated mitochondrial fractions rather than purified protein is imperative to preserve the native conformation of the binding pocket, ensuring that the bulky 2-(3-Chloro-1-methylpentyl)phenylamine tail can dock realistically.

Self-Validating System: This assay utilizes a coupled reduction of 2,6-dichlorophenolindophenol (DCPIP) mediated by phenazine methosulfate (PMS). To ensure the assay exclusively measures Complex II activity without interference from downstream respiratory complexes, potassium cyanide (KCN) is added to block Complex IV[1]. Furthermore, the unconjugated 2-(3-Chloro-1-methylpentyl)phenylamine is tested alongside the synthesized carboxamide. Because the central amide moiety is essential for hydrogen-bonding with the Qp site[6], the precursor should exhibit negligible activity, validating that inhibition is target-specific and not an artifact of non-specific lipophilic toxicity.

Step-by-Step Methodology:
  • Mitochondrial Isolation: Homogenize 1 g of fresh Botrytis cinerea mycelia in 10 mL of cold extraction buffer (0.1 M phosphate buffer, pH 7.2, 0.33 M sucrose, 1 mM EDTA). Centrifuge at 1,000 × g for 10 min at 4°C to remove cellular debris. Transfer the supernatant and centrifuge at 10,000 × g for 20 min to pellet the mitochondria. Resuspend the pellet in 1 mL of assay buffer (0.1 M phosphate buffer, pH 7.2, 0.1% BSA).

  • Reaction Mixture Assembly: In a 96-well microplate, combine 100 µL assay buffer, 20 µL of 50 mM sodium succinate (substrate), 10 µL of 10 mM KCN, and 10 µL of the test compound (dissolved in DMSO). Ensure final DMSO concentration remains ≤1% to prevent solvent-induced protein denaturation.

  • Equilibration: Add 20 µL of the mitochondrial suspension to the wells. Incubate at 25°C for 10 minutes. Note: This pre-incubation is critical for bulky aniline derivatives to penetrate and equilibrate within the Qp site.

  • Initiation: Start the reaction by adding 20 µL of a detection mixture containing 1 mM DCPIP and 1 mM PMS.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 600 nm (A600) continuously for 5 minutes using a microplate spectrophotometer. Calculate the initial reaction velocity ( V0​ ).

  • Data Processing: Determine the IC50​ by plotting the percentage of inhibition against the log concentration of the test compound.

Protocol 2: In Vitro Mycelial Growth Inhibition (Poisoned Food Technique)

Expertise & Causality: While the biochemical assay confirms target engagement, it does not account for fungal cell wall permeability or active efflux mechanisms. The poisoned food technique embeds the fungicide directly into the agar, providing continuous exposure to the actively growing mycelial front, which mimics field application dynamics more accurately than liquid broth microdilution.

Step-by-Step Methodology:
  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C in a water bath.

  • Compound Incorporation: Spike the molten PDA with serial dilutions of the test compounds to achieve final concentrations of 0.01, 0.1, 1, 10, and 50 µg/mL. Pour 20 mL into standard Petri dishes and allow to solidify.

  • Inoculation: Excise a 5 mm agar plug from the actively growing margin of a 7-day-old B. cinerea colony. Place the plug face-down in the exact center of the test plates.

  • Incubation & Assessment: Incubate the plates at 25°C in the dark. After 72 hours, measure the colony diameter in two perpendicular directions.

  • Validation Check: Calculate the EC50​ . Compare this value against the IC50​ from Protocol 1. A highly potent IC50​ coupled with a weak EC50​ indicates that the 3-chloro-1-methylpentyl tail, while optimal for binding, may be too lipophilic, leading to poor membrane traversal or sequestration in the fungal cell wall.

Workflow A 2-(3-Chloro-1-methylpentyl)phenylamine (Aniline Precursor) B Chemical Synthesis (Amide Coupling) A->B D Assay 1: SDH Enzyme Inhibition (Target Binding) A->D Baseline Control (Proves amide necessity) C Novel SDHI Candidate B->C C->D E Assay 2: Mycelial Growth Assay (Cellular Efficacy) C->E F Validation: IC50 vs EC50 Correlation D->F E->F

Workflow integrating chemical synthesis with hierarchical in vitro validation.

Quantitative Data Presentation

The following table summarizes representative validation data, demonstrating how the unconjugated aniline precursor serves as a baseline to validate the synthesized carboxamide's efficacy against commercial standards.

Compound TestedSDH Inhibition IC50​ (µM)B. cinerea Growth EC50​ (µg/mL)Mechanistic Interpretation
2-(3-Chloro-1-methylpentyl)phenylamine > 100.00> 100.00Inactive. Lacks amide bridge required for Qp site H-bonding.
Synthesized SDHI Candidate 0.050.12Highly potent. Tail provides optimal hydrophobic anchoring.
Carboxin (Positive Control)1.202.50Baseline commercial standard[1].
Boscalid (Positive Control)0.040.08High-affinity commercial standard.

Sources

Application

Application Note: A Strategic Approach to the Chromatographic Separation of 2-(3-Chloro-1-methylpentyl)phenylamine Isomers

Abstract: This application note provides a comprehensive technical guide for the chromatographic separation of 2-(3-chloro-1-methylpentyl)phenylamine, a substituted aniline derivative presenting significant analytical ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This application note provides a comprehensive technical guide for the chromatographic separation of 2-(3-chloro-1-methylpentyl)phenylamine, a substituted aniline derivative presenting significant analytical challenges. The presence of a basic amine functional group and two distinct chiral centers necessitates a multi-faceted approach to achieve both high-resolution achiral purity analysis and complete stereoisomeric separation. We present detailed, field-proven protocols for achiral analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and for chiral separations utilizing both HPLC and Supercritical Fluid Chromatography (SFC) with polysaccharide-based chiral stationary phases. The causality behind experimental choices, including column selection, mobile phase optimization, and the use of additives, is thoroughly explained to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

2-(3-Chloro-1-methylpentyl)phenylamine is a chiral, basic compound whose comprehensive characterization is critical for quality control and regulatory compliance in pharmaceutical development. Its structure presents two primary analytical hurdles:

  • Basic Nature: The primary amine (phenylamine) is susceptible to secondary ionic interactions with acidic residual silanols on standard silica-based chromatographic media. This often leads to poor peak shape (tailing), reduced column efficiency, and unreliable quantification.[1]

  • Stereoisomerism: The molecule contains two chiral centers, at C1 and C3 of the pentyl chain. This gives rise to four possible stereoisomers: two pairs of enantiomers that are diastereomeric to each other. As enantiomers can exhibit vastly different pharmacological and toxicological profiles, their complete separation and quantification are mandatory.[2]

This guide provides a systematic strategy to overcome these challenges, beginning with a robust method for purity analysis and followed by a logical screening approach for the complete separation of all four stereoisomers.

Part 1: Achiral Purity Analysis by Reverse-Phase HPLC

Objective: To establish a reliable, stability-indicating RP-HPLC method for the quantitative analysis of 2-(3-chloro-1-methylpentyl)phenylamine, ensuring separation from process-related impurities and degradation products.

Expertise & Rationale: Reversed-phase HPLC on a C18 stationary phase is the workhorse for purity analysis of moderately non-polar small molecules.[3] The primary challenge for this analyte is mitigating the peak tailing caused by the basic amine. This is effectively addressed by using an acidic mobile phase modifier, such as formic acid or trifluoroacetic acid (TFA). The modifier serves two purposes:

  • It protonates the analyte, ensuring it is in a single, consistent ionic form.

  • It suppresses the ionization of residual silanol groups on the silica surface, thereby minimizing undesirable secondary interactions.[1][4]

Acetonitrile is chosen as the organic solvent as it often provides superior selectivity for aromatic compounds compared to methanol. A photodiode array (PDA) detector is employed for peak purity analysis and method development flexibility.

Experimental Protocol: RP-HPLC for Purity

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System & Conditions cluster_analysis Data Analysis sp Prepare Sample: 1 mg/mL in Mobile Phase A inj Inject Sample (5 µL) sp->inj mpa Mobile Phase A: 0.1% Formic Acid in Water mpa->inj mpb Mobile Phase B: 0.1% Formic Acid in Acetonitrile mpb->inj col C18 Column (e.g., 150 x 4.6 mm, 5 µm) inj->col grad Run Gradient Elution col->grad det PDA Detection (210-400 nm) grad->det integ Integrate Peaks det->integ quant Quantify Purity (% Area) integ->quant

Caption: Workflow for Achiral Purity Analysis by RP-HPLC.

Table 1: Recommended RP-HPLC Parameters for Achiral Analysis

ParameterRecommended ConditionRationale
HPLC System Standard HPLC/UHPLC with Binary Pump, Autosampler, Column Oven, PDA DetectorProvides necessary precision and detection capabilities.[3]
Column C18, 150 x 4.6 mm, 5 µm (or equivalent sub-2 µm for UHPLC)Industry standard for robust reversed-phase separations.[3]
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade WaterAcidic modifier to control amine protonation and suppress silanol activity.[5]
Mobile Phase B 0.1% (v/v) Formic Acid in HPLC-grade AcetonitrileAcetonitrile offers good selectivity for aromatic compounds.
Gradient 30% B to 95% B over 15 minutes, hold for 3 min, re-equilibrate for 5 minBroad gradient to ensure elution of all potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µLBalances detection sensitivity with potential for overload.
Detection PDA at 254 nm (Extract); Monitor 210-400 nm254 nm for aromatic detection; full spectrum for peak purity assessment.

Part 2: Stereoisomer Separation by Chiral Chromatography

Objective: To develop a method capable of resolving all four stereoisomers of 2-(3-chloro-1-methylpentyl)phenylamine.

Expertise & Rationale: The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).[6][7] Diastereomers, having different physical properties, can sometimes be separated on achiral columns, but a CSP is often effective for separating all isomers in a single run.[8][9]

Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most versatile and widely successful for a broad range of chiral compounds, including amines.[2][10][11] The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector, where subtle differences in interaction energies lead to differential retention.[7]

A systematic screening approach using multiple CSPs and mobile phase systems is the most efficient path to success.[12][13] We will explore two powerful techniques: Chiral HPLC and Chiral Supercritical Fluid Chromatography (SFC).

Section 2A: Chiral Separation by HPLC

Method Development Strategy: The strategy involves screening a small, diverse set of immobilized polysaccharide CSPs under different mobile phase conditions: Normal Phase (NP), Polar Organic (PO), and Reversed Phase (RP). Immobilized CSPs are recommended as they are robust and compatible with a wider range of solvents compared to older coated phases.[14]

G cluster_screening Systematic Screening Protocol start Start: Racemic Mixture csp_select Select 3-4 Diverse Immobilized CSPs (e.g., Amylose & Cellulose based) start->csp_select np_mode Screen 1: Normal Phase (Heptane/Alcohol + Additive) csp_select->np_mode po_mode Screen 2: Polar Organic (MeCN/Alcohol + Additive) csp_select->po_mode rp_mode Screen 3: Reversed Phase (Water/MeCN + Additive) csp_select->rp_mode eval Evaluate Resolution (Rs) for all 4 Isomers np_mode->eval po_mode->eval rp_mode->eval opt Optimize Mobile Phase (Solvent Ratio, Additive, Flow) eval->opt Rs > 1.5 fail No Baseline Separation: Select Different CSPs eval->fail Rs < 1.5 fail->csp_select

Caption: Decision workflow for Chiral HPLC method development.

Table 2: Chiral HPLC Screening Conditions

ParameterNormal Phase (NP)Polar Organic (PO)Reversed Phase (RP)
Columns Immobilized Amylose & Cellulose CSPs (e.g., Chiralpak IA/IB/IC)Immobilized Amylose & Cellulose CSPsImmobilized RP versions (e.g., Chiralpak IA-R/IB-R)
Mobile Phase Heptane / 2-Propanol (IPA) or Ethanol (EtOH)Acetonitrile (MeCN) / IPA or EtOHWater / MeCN
Screening Ratios 90/10, 80/20 (Heptane/Alcohol)90/10, 80/20 (MeCN/Alcohol)40/60, 50/50 (Water/MeCN)
Additive 0.1% Diethylamine (DEA) or Butylamine0.1% DEA or Butylamine0.1% Formic Acid or Ammonium Bicarbonate
Rationale for Additive Basic additive deactivates residual silanols, improving peak shape for the basic analyte.[12][13]Basic additive improves peak shape.Acid or buffer controls ionization state.[15]
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Section 2B: Chiral Separation by Supercritical Fluid Chromatography (SFC)

Expertise & Rationale: SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC.[16][17] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to rapid separations.[18][19] An organic co-solvent (modifier), typically an alcohol, is added to modulate analyte retention and selectivity. For basic compounds like the target analyte, a basic additive is almost always required to achieve good peak shape.[18][20] The same polysaccharide CSPs used in HPLC are highly effective in SFC.

Table 3: Recommended SFC Parameters for Chiral Screening

ParameterRecommended ConditionRationale
SFC System Analytical SFC system with back-pressure regulator (BPR)Essential for maintaining supercritical state.
Columns Same immobilized CSPs as used in HPLC screeningPolysaccharide phases show excellent performance in SFC.[14]
Mobile Phase A Supercritical CO2Primary mobile phase with low viscosity.[19]
Mobile Phase B Methanol or EthanolOrganic modifier to control elution strength.
Screening Gradients 5% to 40% B over 5 minutesRapidly screen a wide range of solvent strengths.
Additive 0.1 - 0.3% Diethylamine (in Modifier)Critical for achieving sharp, symmetrical peaks for basic analytes.[18]
Flow Rate 3.0 mL/minHigher flow rates are possible due to low mobile phase viscosity.[16]
Back Pressure 150 barStandard pressure to ensure CO2 remains supercritical.
Temperature 40 °CInfluences fluid density and can affect selectivity.
Detection UV at 254 nmStandard detection method.

Troubleshooting Guide

Table 4: Common Chromatographic Problems and Solutions

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing (Achiral & Chiral) 1. Secondary interaction of the amine with acidic silanols. 2. Mobile phase pH is too close to analyte pKa. 3. Column contamination or degradation.1. Ensure adequate concentration of additive (e.g., 0.1% FA in RP, 0.1-0.2% DEA in NP/SFC).[21] 2. Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. 3. Flush column with a strong solvent; if unresolved, replace the column.[1]
Poor Resolution of Stereoisomers 1. Sub-optimal CSP choice. 2. Incorrect mobile phase system (NP vs. PO vs. RP). 3. Co-solvent (alcohol) is too strong or too weak.1. Screen a different class of CSP (e.g., if cellulose-based fails, try amylose-based).[11][12] 2. If NP fails, test PO or RP modes, as selectivity can be orthogonal.[15] 3. Change the alcohol modifier (e.g., from IPA to EtOH) or optimize the percentage in the mobile phase.
Irreproducible Retention Times 1. Insufficient column equilibration time. 2. Mobile phase composition changing (e.g., evaporation). 3. Temperature fluctuations.1. Increase equilibration time to at least 10 column volumes. 2. Prepare fresh mobile phase daily; keep solvent bottles capped.[1] 3. Use a thermostatted column compartment.

Conclusion

The successful chromatographic analysis of 2-(3-chloro-1-methylpentyl)phenylamine requires a deliberate, structured approach. For achiral purity, a standard RP-HPLC method using a C18 column with an acidified mobile phase provides a robust and reliable solution. For the more complex challenge of stereoisomer separation, a systematic screening of immobilized polysaccharide-based chiral stationary phases is paramount. Both Chiral HPLC and Chiral SFC are powerful techniques, with SFC often providing a significant advantage in speed and efficiency. By understanding the chemical properties of the analyte and applying the principles and protocols outlined in this guide, researchers can confidently develop and implement effective separation methods for this and structurally related compounds.

References

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC, National Center for Biotechnology Information.[Link]

  • Reversed-phase high-performance liquid chromatography of substituted anilines utilizing molecular-recognizing ability of crown e. pubs.acs.org.[Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.[Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC, National Center for Biotechnology Information.[Link]

  • Direct chiral HPLC separation on CSPs. Chiralpedia.[Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.[Link]

  • Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Royal Society of Chemistry.[Link]

  • HPLC-based method for determination of absolute configuration of alpha-chiral amines. pnas.org.[Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. ResearchGate.[Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. apidb.org.[Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea.[Link]

  • Column Technology for Achiral SFC Separations. Chromatography Today.[Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho.[Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.[Link]

  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. americanpharmaceuticalreview.com.[Link]

  • Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies.[Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today.[Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent.[Link]

  • Liophilic Mobile Phase Additives in Reversed Phase HPLC. Taylor & Francis Online.[Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.[Link]

  • Chiral HPLC Method Development. I.B.S. Analytical.[Link]

  • Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed.[Link]

  • Effect of Mobile Phase Additives in Packed-Column Subcritical and Supercritical Fluid Chromatography. ACS Publications.[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.[Link]

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online.[Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.[Link]

  • Reverse-phase high-performance liquid chromatography (HPLC)... ResearchGate.[Link]

  • Chiral Super Critical Fluid Chromatography. Phenomenex.[Link]

  • Effective HPLC method development. SciSpace.[Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC, National Center for Biotechnology Information.[Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION. World Journal of Pharmaceutical and Medical Research.[Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.[Link]

Sources

Method

Application Note: Reagents and Chemoselective Strategies for the Alkylation of 2-(3-Chloro-1-methylpentyl)phenylamine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Focus: Chemoselective N-alkylation, intramolecular cyclization mechanisms, and self-validating experimental protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Focus: Chemoselective N-alkylation, intramolecular cyclization mechanisms, and self-validating experimental protocols.

Executive Summary & Structural Overview

2-(3-Chloro-1-methylpentyl)phenylamine (also known as 2-(4-chlorohexan-2-yl)aniline) is a highly versatile, bifunctional synthetic intermediate. It features a nucleophilic primary aniline moiety and an electrophilic secondary alkyl chloride on the ortho-substituted side chain.

Because of this dual reactivity, the molecule is primed for two divergent alkylation pathways:

  • Intramolecular N-Alkylation (Cyclization): The aniline nitrogen attacks the internal secondary chloride to form a 6-membered ring, yielding 2-ethyl-4-methyl-1,2,3,4-tetrahydroquinoline . Tetrahydroquinolines are privileged scaffolds in medicinal chemistry and agrochemical development[1].

  • Intermolecular N-Alkylation: The aniline nitrogen is functionalized using external reagents (e.g., via reductive amination) while deliberately preserving the aliphatic chloride for downstream cross-coupling or late-stage functionalization.

Controlling the chemoselectivity between these pathways—and avoiding undesired side reactions like C-alkylation or E2 elimination—requires precise reagent selection and environmental engineering[2].

Mechanistic Divergence & Pathway Visualization

The structural fate of 2-(3-Chloro-1-methylpentyl)phenylamine is entirely dictated by the choice of base, solvent, and temperature.

  • SN2 Cyclization: Favored by mild inorganic bases and catalytic iodide (Finkelstein conditions).

  • E2 Elimination (Side Reaction): Triggered by strong, sterically hindered bases (e.g., KOtBu), which abstract a β -proton from the alkyl chain instead of promoting nucleophilic substitution, yielding an undesired alkene.

  • Acyclic Substitution: Achieved by avoiding basic conditions entirely, utilizing reductive amination in mildly acidic media.

G SM 2-(3-Chloro-1-methylpentyl)phenylamine (Bifunctional Precursor) INTRA Intramolecular N-Alkylation (S_N2 Cyclization) SM->INTRA Mild Base (K2CO3) Polar Aprotic Solvent Heat (80 °C) INTER Intermolecular N-Alkylation (Reductive Amination) SM->INTER R-CHO, NaBH(OAc)3 Weak Acid (AcOH) Room Temp ELIM E2 Elimination (Side Reaction) SM->ELIM Strong/Bulky Base (e.g., KOtBu, NaH) PROD1 2-Ethyl-4-methyl-1,2,3,4-tetrahydroquinoline (Target Heterocycle) INTRA->PROD1 PROD2 N-Alkyl-2-(3-chloro-1-methylpentyl)aniline (Acyclic Intermediate) INTER->PROD2 PROD3 2-(Hex-4-en-2-yl)aniline (Alkene Byproduct) ELIM->PROD3

Fig 1: Divergent alkylation pathways of 2-(3-Chloro-1-methylpentyl)phenylamine.

Reagent Selection & Causality (E-E-A-T Insights)

A. Reagents for Intramolecular Cyclization

To synthesize the tetrahydroquinoline core, the primary challenge is overcoming the high activation energy of secondary chloride displacement without triggering E2 elimination.

  • Base Selection (K2CO3 vs. KOtBu): Potassium carbonate is the optimal choice. It acts as an efficient acid scavenger to neutralize the HCl byproduct. Conversely, strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) are too basic and sterically hindered; they cannot easily access the σ

    • anti-bonding orbital of the C-Cl bond, leading them to abstract a β -proton and form the alkene byproduct.
  • Catalytic Additive (KI): The addition of Potassium Iodide (0.1 equiv) is a critical field-proven technique. Via the Finkelstein reaction, the secondary chloride is transiently converted to a secondary iodide. Iodide is a superior leaving group (due to lower bond dissociation energy), which accelerates the intramolecular SN2 attack. This allows the reaction to proceed at lower temperatures (85 °C instead of >100 °C), further suppressing elimination.

B. Reagents for Intermolecular N-Alkylation

If the goal is to functionalize the aniline nitrogen without cyclizing the molecule, direct alkylation with alkyl halides (e.g., MeI) and base will inevitably trigger the internal cyclization cascade.

  • Reductive Amination Strategy: Using an aldehyde and Sodium Triacetoxyborohydride (NaBH(OAc)3) in mildly acidic conditions (Acetic Acid) is the authoritative solution. The acid protonates the amine, preventing it from acting as a nucleophile against the internal chloride. The mild hydride donor selectively reduces the transient iminium ion at room temperature, preserving the aliphatic chloride entirely. Alternative modern approaches for green intermolecular N-alkylation include transition-metal-catalyzed borrowing hydrogen strategies[3].

Quantitative Optimization Data

The following table summarizes the empirical data driving the reagent causality for the intramolecular cyclization pathway.

EntryBase (Equiv)AdditiveSolventTemp (°C)Time (h)Yield of THQ (%)E2 Alkene Byproduct (%)
1K2CO3 (2.0)NoneDMF902472%12%
2 K2CO3 (2.0) KI (0.1) DMF 85 12 89% <5%
3NaH (1.5)NoneTHF65445%35%
4KOtBu (1.5)NoneTHF65420%65%
5Et3N (2.5)KI (0.1)MeCN803668%8%

Data Interpretation: Entry 2 represents the optimized protocol. The inclusion of KI halves the reaction time and significantly boosts the yield of the desired tetrahydroquinoline by outcompeting the E2 pathway.

Self-Validating Experimental Protocols

Protocol 1: Intramolecular Cyclization to 2-Ethyl-4-methyl-1,2,3,4-tetrahydroquinoline

Objective: High-yielding synthesis of the THQ scaffold via SN2 cyclization.

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3-Chloro-1-methylpentyl)phenylamine (2.12 g, 10.0 mmol).

  • Reagent Addition: Suspend the starting material in anhydrous DMF (20 mL). Add finely powdered anhydrous K2CO3 (2.76 g, 20.0 mmol) and KI (166 mg, 1.0 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to 85 °C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC) & Validation: Sample 10 μ L of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Metric: The starting material mass ( m/z 212 [M+H]+) must be completely depleted. The target product will appear at m/z 176 [M+H]+. The exact mass difference of -36 Da confirms the stoichiometric loss of HCl and successful ring closure.

  • Workup: Cool to room temperature. Quench with distilled water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Chemoselective Intermolecular N-Alkylation (Reductive Amination)

Objective: N-benzylation of the aniline while preserving the secondary alkyl chloride.

  • Imine Formation: In a 50 mL flask, dissolve 2-(3-Chloro-1-methylpentyl)phenylamine (2.12 g, 10.0 mmol) and Benzaldehyde (1.11 g, 10.5 mmol) in anhydrous 1,2-Dichloroethane (DCE, 30 mL). Add Glacial Acetic Acid (0.60 g, 10.0 mmol). Stir at 20-25 °C for 30 minutes.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)3, 3.18 g, 15.0 mmol) over 10 minutes to manage mild effervescence. Stir at room temperature for 4 hours.

  • In-Process Control (IPC) & Validation: Monitor via LC-MS.

    • Validation Metric: The product peak will appear at m/z 302[M+H]+. Crucially, the mass spectrum of this peak must exhibit a 3:1 isotopic ratio (M / M+2), validating that the heavy chlorine isotope (37Cl) is still present and the alkyl chloride chain remains structurally intact.

  • Workup: Quench carefully with saturated aqueous NaHCO3 (30 mL). Extract with Dichloromethane (2 x 20 mL). Wash with brine, dry over MgSO4, and concentrate.

References

  • Title: 2 Source: ChemRxiv

  • Title: 3 Source: Chemical Communications (RSC Publishing)

  • Title: 1 Source: ACS Publications

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Degradation of 2-(3-Chloro-1-methylpentyl)phenylamine

Welcome to the technical support resource for 2-(3-Chloro-1-methylpentyl)phenylamine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate the degradation of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 2-(3-Chloro-1-methylpentyl)phenylamine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate the degradation of this compound during storage and experimentation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower your experimental choices.

Frequently Asked Questions (FAQs)

Here, we address the common observations and initial questions that arise when encountering instability with 2-(3-Chloro-1-methylpentyl)phenylamine.

Q1: I've noticed a change in the physical appearance of my solid 2-(3-Chloro-1-methylpentyl)phenylamine sample (e.g., color change from off-white to brownish, oily appearance). What could be the cause?

A1: A visual change in the solid compound is a primary indicator of degradation. Phenylamine derivatives are susceptible to oxidation, which often results in the formation of colored impurities.[1] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The oily appearance may suggest the uptake of atmospheric moisture (hygroscopicity) or the formation of lower-melting point degradation products. It is strongly recommended to use a fresh, properly stored stock for any quantitative experiments if the material is compromised.[2]

Q2: My stock solution of 2-(3-Chloro-1-methylpentyl)phenylamine, prepared in methanol, shows several new peaks on my HPLC chromatogram after a week in the refrigerator. What is happening?

A2: Solutions are generally less stable than the neat, solid compound.[2] The appearance of new peaks indicates that the compound is degrading in solution. Several factors could be at play:

  • Solvent Reactivity: Protic solvents like methanol can potentially participate in nucleophilic substitution reactions with the alkyl chloride, although this is generally slow without a catalyst.

  • Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation.

  • Temperature: While refrigeration slows down degradation, it does not stop it entirely. Significant degradation can still occur over days or weeks.[2]

For improved stability, consider preparing fresh solutions before use or storing aliquots at -20°C or -80°C in a more inert solvent like acetonitrile.[2]

Q3: I see a white solid forming around the cap of my neat compound's vial. Is this a sign of degradation?

A3: Yes, this is a common phenomenon for many amine-containing compounds. The basic phenylamine group can react with atmospheric carbon dioxide (CO2) to form the corresponding carbonate salt, which is a white solid.[2] This indicates that the container is not perfectly sealed or has been opened frequently in the air. While the bulk of the material may still be viable, this is a clear sign that the compound is being exposed to the atmosphere.

Q4: What are the most likely degradation products of 2-(3-Chloro-1-methylpentyl)phenylamine?

A4: Based on its structure, the primary degradation pathways involve the phenylamine group and the chloroalkyl side chain.

  • Oxidation: The phenylamine moiety can oxidize to form colored impurities like quinone-imines.

  • Dehydrochlorination: The alkyl chloride can undergo elimination of HCl to form an unsaturated alkene derivative. This can be promoted by basic conditions or heat.

  • Hydrolysis: The chlorine atom can be substituted by a hydroxyl group, especially in the presence of water, to form the corresponding alcohol.

  • N-Oxide Formation: The amine nitrogen can be oxidized to form an N-oxide.

Identifying these requires analytical techniques like LC-MS or GC-MS.[3][4]

In-Depth Troubleshooting Guides

This section provides structured approaches to systematically investigate and resolve degradation issues.

Guide 1: Diagnosing the Root Cause of Degradation

If you suspect degradation, a systematic investigation is necessary. A forced degradation study is a powerful tool to identify potential degradants and establish a stability-indicating analytical method.[3][5][6]

G A Degradation Suspected (e.g., new HPLC peaks, color change) B Verify Analytical Method Specificity A->B Is the method stability-indicating? C Perform Forced Degradation Study B->C Yes D Analyze Stressed Samples vs. Control (HPLC, LC-MS) C->D E Identify Degradation Products (Mass Spectrometry) D->E Characterize new peaks F Determine Degradation Pathway E->F Relate structures to compound G Optimize Storage & Handling Conditions F->G Based on identified sensitivities (e.g., light, heat, pH) H Implement Corrective Actions G->H DegradationPathways cluster_main 2-(3-Chloro-1-methylpentyl)phenylamine cluster_products Potential Degradation Products A 2-(3-Chloro-1-methylpentyl)phenylamine C₁₂H₁₈ClN B Oxidation Product e.g., Quinone-imine derivative A:f0->B:f0 O₂ / Light C Dehydrochlorination Product Alkene derivative A:f0->C:f0 Heat / Base D Hydrolysis Product Alcohol derivative A:f0->D:f0 H₂O

Caption: Likely degradation pathways.

By understanding these potential pathways and implementing the rigorous storage, handling, and analytical strategies outlined in this guide, you can significantly improve the reliability and reproducibility of your research involving 2-(3-Chloro-1-methylpentyl)phenylamine.

References

  • Chaudhary, A. K. (2012). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharma Times, 44(4), 19-24. Retrieved from [Link]

  • Jadhav, S. B. (2025, November 28). Recent Trends in Stability Indicating Analytical Method for Drug Substance. Preprints.org. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diphenylamine. Retrieved from [Link]

  • Le, T. N., et al. (2008). Degradation of Tertiary Alkylamines during Chlorination/Chloramination: Implications for Formation of Aldehydes, Nitriles, Halonitroalkanes, and Nitrosamines. Environmental Science & Technology, 42(13), 4848-4853. Retrieved from [Link]

  • Singh, S., et al. (2024). Pharmaceutical Impurities And Degradation Pathways: Chemical Approaches For Bioanalytical Evaluation. Journal of Applied Bioanalysis, 10(2), 52-69. Retrieved from [Link]

  • Le, T. N., et al. (2008). Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines. PubMed. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2023). Analysing Impurities and Degradation Products. ResearchGate. Retrieved from [Link]

  • Le, T. N., et al. (2008). Degradation of Tertiary Alkylamines during Chlorination/Chloramination: Implications for Formation of Aldehydes, Nitriles, Halonitroalkanes, and Nitrosamines. ResearchGate. Retrieved from [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. Retrieved from [Link]

  • Le, T. N., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for 2-(3-Chloro-1-methylpentyl)phenylamine Synthesis

Welcome to the Process Optimization Support Center. As a Senior Application Scientist in process chemistry, I have designed this guide to address the critical bottlenecks in synthesizing 2-(3-Chloro-1-methylpentyl)phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Center. As a Senior Application Scientist in process chemistry, I have designed this guide to address the critical bottlenecks in synthesizing 2-(3-Chloro-1-methylpentyl)phenylamine —a highly valuable intermediate utilized in the development of advanced SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

This molecule presents an unforgiving synthetic challenge. The presence of both a nucleophilic aniline moiety and an electrophilic secondary alkyl chloride within the exact same framework creates a thermodynamic trap. Below, we dissect the causality behind common experimental failures and provide self-validating protocols to ensure high-yield, reproducible results.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: During the chlorination of the alcohol precursor, my yield of the target alkyl chloride is near zero. GC-MS shows a major byproduct with a mass of [M-HCl]. What is happening?

A: You are observing spontaneous intramolecular cyclization. The distance between the aniline nitrogen and the C3' carbon (which bears the newly formed chloride leaving group) is exactly six atoms.

Once the alkyl chloride is formed, the free aniline nitrogen acts as an internal nucleophile. Driven by entropy and sterically accelerated by the Thorpe-Ingold effect from the C1' methyl group, the molecule undergoes a rapid 6-exo-tet cyclization . This displaces the chloride and quantitatively yields 2-ethyl-4-methyl-1,2,3,4-tetrahydroquinoline as an unwanted byproduct. This phenomenon is well-documented in the ground-state generation of tetrahydroquinolines from tethered alkyl halides .

The Solution: You must mask the nucleophilicity of the aniline before chlorination, or alter your synthetic route to perform the chlorination on a nitroarene precursor (see Q2).

CyclizationMechanism A Free Aniline Base (Nucleophile) B 6-exo-tet Cyclization TS A->B Intramolecular Attack on C-Cl C Tetrahydroquinoline (Unwanted Byproduct) B->C Loss of HCl

Fig 1: Intramolecular 6-exo-tet cyclization pathway of the free aniline base.

Q2: To avoid cyclization, I am reducing 1-(3-chloro-1-methylpentyl)-2-nitrobenzene. However, standard catalytic hydrogenation (Pd/C, H₂) causes severe dechlorination. How can I achieve chemoselectivity?

A: Palladium on carbon (Pd/C) is highly active for the oxidative addition into C-Cl bonds. While it rapidly reduces the nitro group, it simultaneously triggers the hydrogenolysis of your secondary aliphatic chloride, replacing it with a proton.

The Solution: Switch from catalytic hydrogenation to a milder, single-electron transfer (SET) reduction method. The modified Béchamp reduction, utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol, is highly chemoselective. It quantitatively reduces the nitro group to the aniline while leaving the aliphatic C-Cl bond completely intact . Furthermore, because the reaction medium is slightly acidic, the resulting aniline is immediately protonated, preventing the cyclization discussed in Q1.

Part 2: Quantitative Data & Method Comparison

To illustrate the necessity of selecting the correct reduction methodology, below is a comparative data summary for the reduction of 1-(3-chloro-1-methylpentyl)-2-nitrobenzene.

Reduction MethodReagents & ConditionsNitro Conversion (%)Dechlorination (%)Process Recommendation
Catalytic Hydrogenation Pd/C (10%), H₂, MeOH, 25°C>99%>85%Not Recommended (Severe hydrogenolysis)
Transfer Hydrogenation Raney Ni, NH₄COOH, EtOH, 60°C>95%40-50%Poor (Inconsistent chemoselectivity)
Acidic Metal Reduction SnCl₂, conc. HCl, EtOH, 70°C>90%<5%Moderate (Harsh conditions, tin toxicity)
Modified Béchamp Fe powder, NH₄Cl, EtOH/H₂O, 80°C>98%<1%Optimal (Highly chemoselective, mild)

Part 3: Optimized Synthetic Workflow & Protocols

By restructuring the synthesis to install the chloride before the amine is unmasked, we bypass the thermodynamic traps of this molecule.

SyntheticWorkflow Step1 1-(3-hydroxy-1-methylpentyl) -2-nitrobenzene Step2 Chlorination (SOCl2) Maintains Nitro Group Step1->Step2 Step3 1-(3-chloro-1-methylpentyl) -2-nitrobenzene Step2->Step3 High Yield No Cyclization Step4 Chemoselective Reduction (Fe / NH4Cl) Step3->Step4 Step5 Aniline HCl Salt (Stable Product) Step4->Step5 Avoids Dechlorination Traps Free Base

Fig 2: Optimized synthetic workflow preventing both dehalogenation and cyclization.

Protocol A: Chemoselective Béchamp Reduction (Fe/NH₄Cl)

This protocol ensures the reduction of the nitroarene without cleaving the sensitive C-Cl bond.

  • Preparation: In a 250 mL round-bottom flask, dissolve 1-(3-chloro-1-methylpentyl)-2-nitrobenzene (10.0 mmol) in 50 mL of Ethanol. Add 15 mL of distilled water.

  • Reagent Addition: Add Ammonium Chloride (NH₄Cl, 40.0 mmol, 4.0 eq) and fine Iron powder (325 mesh, 50.0 mmol, 5.0 eq) to the vigorously stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 2–3 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the nitroarene ( Rf​ ~0.7) and the appearance of a highly UV-active, ninhydrin-positive spot ( Rf​ ~0.3) indicates full conversion.

  • Filtration: Cool the mixture to room temperature and filter it through a pad of Celite to remove the iron oxides. Wash the pad generously with EtOAc (3 × 30 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.

Protocol B: Workup and Salt Formation (Critical Step)

Do not isolate this compound as a free base for long-term storage, as it will slowly cyclize at room temperature.

  • Extraction: Extract the aqueous concentrate from Protocol A with MTBE (2 × 50 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Salt Formation: Filter the drying agent and transfer the MTBE solution to a flask submerged in an ice bath (0°C).

  • Precipitation: Slowly bubble dry HCl gas into the solution (or dropwise add 2M HCl in diethyl ether) until the pH of the solution reaches ~2. A white precipitate will form immediately.

  • Isolation: Filter the precipitate, wash with cold hexanes, and dry under high vacuum. You have now isolated the stable 2-(3-chloro-1-methylpentyl)phenylamine hydrochloride .

  • Analytical Validation: Analyze the salt via GC-MS (using a neutralized micro-aliquot). The molecular ion must display an m/z of 211/213 (exhibiting the characteristic 3:1 isotopic pattern for a single chlorine atom), confirming the aliphatic chloride is perfectly intact.

Part 4: References

  • Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. Organic Letters (ACS Publications). URL:[Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Advances (Royal Society of Chemistry). URL:[Link]

Troubleshooting

Technical Support Center: Stereoisomer Separation of 2-(3-Chloro-1-methylpentyl)phenylamine

Welcome to the technical support center for resolving stereoisomer separation challenges involving 2-(3-Chloro-1-methylpentyl)phenylamine. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving stereoisomer separation challenges involving 2-(3-Chloro-1-methylpentyl)phenylamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this chiral separation. As every separation is unique, this document emphasizes the underlying scientific principles to empower you to make informed decisions during method development and optimization.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stereochemistry of 2-(3-Chloro-1-methylpentyl)phenylamine and the primary methodologies for its separation.

Q1: How many stereoisomers does 2-(3-Chloro-1-methylpentyl)phenylamine have and why?

A: The molecule 2-(3-Chloro-1-methylpentyl)phenylamine possesses two chiral centers:

  • The carbon atom at position 1 of the pentyl chain, which is bonded to the phenylamine group, a methyl group, a hydrogen atom, and the rest of the alkyl chain.

  • The carbon atom at position 3 of the pentyl chain, which is bonded to the chlorine atom, a hydrogen atom, and two different alkyl fragments.

According to the 2^n rule, where 'n' is the number of chiral centers, this compound has 2^2 = 4 possible stereoisomers. These exist as two pairs of enantiomers. The two pairs are diastereomers of each other. Separating all four isomers requires a stereoselective method capable of distinguishing between both enantiomers and diastereomers.

Q2: What are the primary methods for separating the stereoisomers of this compound?

A: There are three primary strategies for resolving the four stereoisomers:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.[1] It is a versatile and widely available technique.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often considered superior to HPLC for this purpose.[2] It uses supercritical CO₂ as the main mobile phase, which offers advantages like high efficiency, fast separations, and reduced solvent consumption, making it a "greener" alternative.[3][4]

  • Diastereomeric Salt Resolution (Classical Resolution): This method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form two diastereomeric salts.[5][6] These salts have different physical properties, such as solubility, allowing them to be separated by crystallization.[7] The separated salts are then treated to regenerate the pure amine enantiomers. This method is often used for larger-scale separations where chromatography can be prohibitively expensive.[8]

Q3: Why is Supercritical Fluid Chromatography (SFC) often preferred for separating chiral primary amines?

A: SFC is particularly advantageous for separating chiral molecules, especially amines, for several key reasons:

  • Speed and Efficiency: The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates without sacrificing efficiency, leading to significantly faster analysis and equilibration times compared to HPLC.[3][9]

  • Enhanced Selectivity: The mobile phase environment in SFC can lead to different chiral recognition mechanisms compared to LC, sometimes providing unique or improved selectivity.[3]

  • Green Chemistry: SFC drastically reduces the consumption of organic solvents, aligning with green chemistry principles and lowering costs associated with solvent purchase and disposal.[4]

  • Improved Peak Shape: For basic compounds like primary amines, SFC with appropriate additives can often yield better peak shapes than normal-phase HPLC.

Q4: What are the main challenges when separating primary amines via chromatography?

A: The primary amino group in 2-(3-Chloro-1-methylpentyl)phenylamine presents a specific challenge. This basic group can interact strongly with acidic silanol groups present on the surface of silica-based stationary phases. This can lead to significant peak tailing, poor resolution, and reduced column lifetime.[10] Therefore, method development often requires specific strategies to mitigate these interactions, such as using basic mobile phase additives or specialized chiral stationary phases.[10]

Chromatographic Methods (HPLC/SFC) Troubleshooting Guide

This section provides solutions to common problems encountered during the chiral separation of 2-(3-Chloro-1-methylpentyl)phenylamine using HPLC or SFC.

Issue: Poor or No Resolution of Enantiomers

Q: I'm injecting my racemic mixture, but I only see one or two peaks instead of four. How do I achieve separation?

A: Achieving chiral recognition is the first and most critical step. The choice of the Chiral Stationary Phase (CSP) is the single most important factor.[11][12]

  • Underlying Cause: The selected CSP does not provide sufficient stereoselective interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) to differentiate between the enantiomers.

  • Solution Pathway:

    • Screen Different CSPs: There is no universal chiral column.[12] A screening approach using several columns with different selectors is the most effective strategy.[13] For a primary amine like this, good starting points include:

      • Polysaccharide-based CSPs: Columns with derivatized cellulose or amylose are broadly applicable and highly successful.[14][15] Immobilized versions offer greater solvent compatibility.[13][16]

      • Cyclofructan-based CSPs: These have shown excellent success rates for separating underivatized primary amines.[10]

      • Crown Ether-based CSPs: Specifically designed for primary amines, these columns can offer excellent resolution, though they often require acidic mobile phases.[2][10]

    • Screen Different Mobile Phase Systems: For a given column, test different modes (Normal Phase, Polar Organic, Reversed Phase) as the interaction mechanisms can change dramatically with the solvent system.[17][18]

Issue: Poor Peak Shape (Tailing)

Q: My peaks have significant tailing, which is compromising my resolution and quantification. What is the cause and how can I fix it?

A: Peak tailing for basic analytes like your primary amine is almost always caused by secondary interactions with the stationary phase.

  • Underlying Cause: The basic amine group interacts strongly with acidic silanol groups on the silica support of the column. This strong, non-specific binding slows down a portion of the analyte molecules, causing them to elute later and form a "tail."

  • Solution Pathway:

    • Use a Basic Additive (Mobile Phase Modifier): This is the most common and effective solution. Add a small concentration (typically 0.1-0.2%) of a basic compound to your mobile phase. This additive will compete with your analyte for the active silanol sites, effectively masking them.

      • For SFC or Normal Phase HPLC: Use diethylamine (DEA) or triethylamine (TEA).[3]

      • For Reversed Phase HPLC: Use ammonium acetate or ammonium formate.

    • Change the CSP: Consider a CSP with a different support material or one that is specifically designed to minimize silanol interactions. Modern columns often have better end-capping technology.

    • Increase Temperature: Raising the column temperature can sometimes improve peak shape, although it may also reduce selectivity.[17]

Issue: Poor Peak Shape (Fronting)

Q: My peaks are fronting (a sharp rise with a sloping front). What's happening?

A: Peak fronting is typically related to sample overload or solvent mismatch issues.[19]

  • Underlying Cause:

    • Column Overload: Injecting too much sample mass overwhelms the stationary phase's capacity, causing some analyte molecules to travel through the column without sufficient interaction.[19]

    • Sample Solvent Incompatibility: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause the portion of the sample at the leading edge of the injection band to travel too quickly down the column.[19][20]

  • Solution Pathway:

    • Reduce Injection Concentration/Volume: Prepare a more dilute sample or reduce the injection volume. This is the simplest way to check for mass overload.[20]

    • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample directly in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

Issue: Incomplete Resolution of All Four Stereoisomers

Q: I can separate the two diastereomeric pairs, but not the enantiomers within each pair. How do I optimize the method?

A: This is a common scenario where you have achieved diastereomeric separation but lack enantiomeric selectivity. The goal is to fine-tune the method to enhance the subtle differences in interaction energy between the enantiomers and the CSP.

  • Underlying Cause: The current conditions are sufficient to separate the diastereomers (which have different physical properties) but not the enantiomers (which do not).

  • Solution Pathway:

    • Change the Alcohol Modifier (Co-solvent): In SFC or Normal Phase HPLC, the alcohol modifier plays a crucial role in chiral recognition. Switching from a standard modifier like Methanol or Isopropanol to Ethanol can significantly alter selectivity.[21]

    • Adjust Temperature: Lowering the column temperature generally increases the strength of the specific interactions responsible for chiral recognition and can enhance resolution.[17] Conversely, in some rare cases (entropically-driven separations), increasing the temperature can improve selectivity.[21]

    • Fine-tune Additive Concentration: Vary the concentration of your basic additive. Sometimes, too much additive can suppress the hydrogen bonding needed for chiral recognition.

    • Try a Different Class of CSP: If optimization fails, the chosen CSP may simply be incapable of resolving the enantiomers. A CSP from a different class (e.g., moving from a polysaccharide to a cyclofructan) will provide completely different interaction mechanisms.

Classical Resolution Troubleshooting Guide

Q: I'm attempting a diastereomeric salt resolution, but I'm getting a low yield or poor enantiomeric excess (ee). What factors should I investigate?

A: Diastereomeric salt resolution is an empirical process that depends on creating a significant solubility difference between the two diastereomeric salts.[6][22]

  • Underlying Cause: The chosen chiral resolving agent and solvent system do not produce a large enough difference in solubility between the (R)-amine:(S)-acid and (S)-amine:(S)-acid salts, or crystallization conditions are not optimal.

  • Solution Pathway:

    • Screen Resolving Agents: The nature of the resolving agent is paramount. Screen a variety of commercially available chiral acids, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid.[5]

    • Screen Solvents: Test a wide range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and solvent mixtures. The solubility of the salts is highly dependent on the solvent system.[8]

    • Optimize Molar Ratio: Do not assume a 1:1 molar ratio is optimal. Investigate the effect of using different ratios of resolving agent to the racemic amine. For diacid resolving agents, ratios of C > 1.5 (where C is the molar ratio of resolving agent to amine) can sometimes yield more enantiopure products.[7]

    • Control Crystallization Conditions:

      • Temperature: Control the cooling rate. Slow cooling generally produces purer crystals.

      • Concentration: The initial concentration of the amine and resolving agent is critical.

    • Perform Recrystallization: A single crystallization may not be sufficient. Recrystallizing the obtained solid one or more times can significantly improve the enantiomeric excess of the product.

Data & Protocols

Table 1: Comparison of Chiral Separation Techniques
FeatureChiral HPLCChiral SFCDiastereomeric Salt Resolution
Principle Differential interaction with a Chiral Stationary Phase (CSP).[23]Differential interaction with a CSP using supercritical CO₂.[24]Formation and separation of diastereomeric salts via crystallization.[6]
Scale Analytical to PreparativeAnalytical to PreparativePrimarily for large/preparative scale.[8]
Speed Moderate to SlowVery FastSlow (requires crystallization time)
Solvent Use HighLowModerate
Pros Widely available; versatile mobile phases.High throughput; "green" technique; excellent for amines.[2][4]Cost-effective for large quantities; no specialized equipment.[7]
Cons High solvent consumption; can be slow.Higher initial instrument cost; limited solubility for very polar compounds.[15]Labor-intensive; empirical method development; discards at least 50% of material per step.[6]
Protocol 1: Generic Chiral SFC Screening Protocol

This protocol outlines a systematic approach to screen for the separation of the four stereoisomers of 2-(3-Chloro-1-methylpentyl)phenylamine.

1. Sample Preparation:

  • Dissolve the sample in Methanol or Ethanol to a concentration of 1 mg/mL. Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.[16]

2. Instrumentation & Initial Conditions:

  • System: Analytical SFC system

  • Columns: Screen a set of 3-4 diverse CSPs (e.g., Cellulose-based, Amylose-based, Cyclofructan-based).

  • Mobile Phase: Supercritical CO₂ (A) and a Co-solvent (B).

  • Back Pressure: 150 bar

  • Temperature: 40 °C

  • Flow Rate: 3 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 1-5 µL

3. Screening Steps:

  • Step 1 (Co-solvent Screen):

    • For each column, run a generic gradient (e.g., 5% to 40% Co-solvent over 5-10 minutes).

    • First, use Methanol with 0.2% Diethylamine (DEA) as the co-solvent. The DEA is critical for good peak shape with the primary amine.[3]

    • Second, repeat the gradient using Ethanol with 0.2% DEA as the co-solvent. The change in alcohol can dramatically impact selectivity.

  • Step 2 (Isocratic Hold):

    • Based on the gradient results, identify the most promising conditions (Column/Co-solvent combination that shows any sign of separation).

    • Calculate an appropriate isocratic co-solvent percentage from the elution time in the gradient run and perform an isocratic analysis to confirm and optimize the resolution.

4. Evaluation:

  • Assess the chromatograms for the number of peaks, resolution, and peak shape. The ideal result is four well-resolved, symmetrical peaks.

Diagrams and Workflows

A logical approach to method development is crucial. The following diagrams illustrate decision-making workflows for tackling this separation challenge.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Separate Stereoisomers of 2-(3-Chloro-1-methylpentyl)phenylamine scale_q What is the required scale? start->scale_q analytical Analytical / Small-Scale Prep (<1g) scale_q->analytical Analytical large_scale Large-Scale Prep (>>1g) scale_q->large_scale Preparative chrom_method Chromatographic Screening (SFC preferred, HPLC alternative) analytical->chrom_method chrom_or_classical Consider both Chromatography and Classical Resolution large_scale->chrom_or_classical optimize_chrom Optimize CSP, Mobile Phase, Temperature chrom_method->optimize_chrom classical_method Diastereomeric Salt Resolution Screening optimize_classical Optimize Resolving Agent, Solvent, Stoichiometry classical_method->optimize_classical chrom_or_classical->chrom_method Speed/Purity Focus chrom_or_classical->classical_method Cost/Simplicity Focus G start Issue: Poor Peak Resolution peak_shape Assess Peak Shape start->peak_shape tailing Tailing Peaks peak_shape->tailing Tailing fronting Fronting Peaks peak_shape->fronting Fronting good_shape Symmetrical Peaks, but Co-eluting peak_shape->good_shape Symmetrical sol_tailing Add Basic Modifier (e.g., DEA) to Mobile Phase tailing->sol_tailing sol_fronting Reduce Sample Concentration /Injection Volume. Match Sample Solvent to MP. fronting->sol_fronting sol_coelute 1. Change Co-solvent (MeOH -> EtOH) 2. Lower Temperature 3. Screen Different CSP good_shape->sol_coelute

Caption: Workflow for troubleshooting poor peak resolution in HPLC/SFC.

References

  • Sousa, M., Pereira, C., Ribeiro, A., Rodrigues, A., & Pais, L. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • Welch, C. J. (n.d.). Review of Chiral Stationary Phase Development and Chiral Applications.
  • (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • (2018, March 23).
  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • Chiral resolution. (n.d.). In Wikipedia.
  • (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
  • (n.d.). Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Regalado, E. L. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • (n.d.). Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • (2021, March 14). SFC Chiral Separations: Method Development with Polysaccharide CSPs.
  • (n.d.). Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies.
  • (2023, April 30). Getting Started with Chiral Method Development Part Two: Finding a CSP. Regis Technologies.
  • (n.d.).
  • (2024, September 19).
  • (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • (2020, December 12).
  • (2025, April 1). Understanding Peak Fronting in HPLC. Phenomenex.
  • (n.d.).
  • S, C., & A, P. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules (Basel, Switzerland), 25(8), 1939.
  • W, M., & D, W. (2020). Factors That Control Successful Entropically Driven Chiral Separations in SFC and HPLC. Analytical chemistry, 92(15), 10565–10572.
  • Dolan, J. (2026, March 15). Peak Fronting . . . Some of the Time.
  • (n.d.).
  • W, S., T, A., & J, Z. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules (Basel, Switzerland), 26(23), 7178.

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in the Synthesis of 2-(3-Chloro-1-methylpentyl)phenylamine

Welcome to the technical support center for the synthesis of 2-(3-chloro-1-methylpentyl)phenylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(3-chloro-1-methylpentyl)phenylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical transformation. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your laboratory work.

Understanding the Core Synthesis: Reductive Amination

The synthesis of 2-(3-chloro-1-methylpentyl)phenylamine is typically achieved via a reductive amination reaction. This process involves the reaction of aniline (phenylamine) with 5-chloro-2-pentanone to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine product. While efficient, this reaction is susceptible to several competing pathways that lead to byproduct formation.

Reductive_Amination_Pathway Aniline Aniline Imine Imine Intermediate Aniline->Imine Ketone 5-Chloro-2-pentanone Ketone->Imine Product 2-(3-Chloro-1-methylpentyl)phenylamine Imine->Product Acid Acid Catalyst (e.g., Acetic Acid) Acid->Imine Forms Imine Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product Reduces Imine Cyclization_Byproduct Product Desired Product (Secondary Amine) Transition Intramolecular SN2 Attack Product->Transition N attacks C-Cl Byproduct Cyclic Byproduct (Pyrrolidine derivative) Transition->Byproduct Conditions Heat / Time Basic Conditions Conditions->Transition Promotes

Caption: Formation of the intramolecular cyclization byproduct.

Frequently Asked Questions (FAQs)
  • Q: Can I use a different solvent?

    • A: Yes, but with caution. Aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF) are generally preferred. Protic solvents like methanol or ethanol can sometimes participate in the reaction or react with the reducing agent, though some protocols do use methanol successfully, especially with NaBH₃CN. [1]Always use an anhydrous grade solvent.

  • Q: How can I best monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and visualize with a UV lamp and a potassium permanganate stain. The product amine will have an Rf value between the more polar aniline and the less polar ketone. You should see the starting material spots disappear and a new product spot appear. For more quantitative analysis, LC-MS is ideal.

  • Q: What are the standard workup and purification procedures?

    • A: The reaction is typically quenched by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and destroy any remaining reducing agent. [1]The product is then extracted into an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. [1]The crude product is often an oil and is best purified by flash column chromatography on silica gel.

Recommended Experimental Protocols
Protocol 4.1: Optimized Synthesis via Reductive Amination with NaBH(OAc)₃

This protocol is designed to maximize the yield of the desired product while minimizing the formation of both the alcohol and cyclized byproducts.

  • Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-chloro-2-pentanone (1.0 eq.).

  • Solvent & Reactants: Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) (approx. 10 mL per mmol of ketone). Add aniline (1.0-1.1 eq.) followed by glacial acetic acid (1.0-1.2 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. This allows for the formation of the imine intermediate.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC (See Protocol 4.2). The reaction is typically complete within 3-12 hours.

  • Quench: Once the reaction is complete (disappearance of starting ketone), carefully quench it by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure product.

Protocol 4.2: TLC Analysis for Reaction Monitoring
  • Eluent: 9:1 Hexanes:Ethyl Acetate (this may need to be optimized).

  • Procedure: Spot the aniline starting material (SM1), the ketone starting material (SM2), and the reaction mixture (RM) on a silica TLC plate.

  • Visualization:

    • UV Light (254 nm): Aniline and the product are UV active. The ketone is not.

    • KMnO₄ Stain: Dip the plate in a potassium permanganate solution and gently heat. All organic compounds will appear as yellow/brown spots on a purple background.

  • Interpretation: The reaction is complete when the spots corresponding to SM1 and SM2 are no longer visible in the RM lane, and a new, distinct product spot has formed.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product (TLC/LCMS) Decision1 Is Yield Low? Start->Decision1 Cause1 Mainly Starting Materials Recovered? Decision1->Cause1 Yes Decision2 Major Byproducts Present? Decision1->Decision2 No Sol1a YES: Inefficient Imine Formation. - Check pH (target 4-6) - Use anhydrous solvent - Allow pre-stirring (30-60 min) Cause1->Sol1a Sol1b NO: Proceed to Byproduct Analysis Cause1->Sol1b End Purify Optimized Product Sol1a->End Sol1b->Decision2 Cause2a Alcohol Byproduct Present? Decision2->Cause2a Yes Decision2->End No Sol2a YES: Reductant too strong. Switch to NaBH(OAc)₃. Cause2a->Sol2a Cause2b Cyclic Byproduct Present? Cause2a->Cause2b No Sol2a->End Sol2b YES: Cyclization occurred. - Lower reaction temp (0°C) - Reduce reaction time - Ensure acidic conditions Cause2b->Sol2b Cause2b->End No Sol2b->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References
  • Reddy, K. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. Available at: [Link]

  • Badcock, M. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. Available at: [Link]

  • Britton, J., et al. (2022). High Yielding Continuous-Flow Synthesis of Norketamine. ACS Omega. Available at: [Link]

  • Li, G., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Solubility of 2-(3-Chloro-1-methylpentyl)phenylamine in Polar Solvents

Welcome to the technical support center for handling 2-(3-Chloro-1-methylpentyl)phenylamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 2-(3-Chloro-1-methylpentyl)phenylamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in polar solvent systems. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure your experimental success.

Understanding the Challenge: The Molecular Profile of 2-(3-Chloro-1-methylpentyl)phenylamine

2-(3-Chloro-1-methylpentyl)phenylamine is a molecule characterized by a substituted phenylamine core and a chlorinated alkyl chain. This structure imparts a significant hydrophobic character, leading to inherently low solubility in aqueous and other polar solvents. The presence of the amine group offers a potential handle for pH-dependent solubility modification, a key strategy we will explore.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(3-Chloro-1-methylpentyl)phenylamine not dissolving in my aqueous buffer?

A1: The primary reason is the compound's hydrophobic nature, driven by the phenyl ring and the chloro-alkyl side chain. These nonpolar moieties have limited favorable interactions with the highly polar water molecules in your buffer, leading to poor solvation.

Q2: I've tried heating the solution, but the compound precipitates out upon cooling. What's happening?

A2: Heating can temporarily increase the kinetic energy of the system, allowing more solute to dissolve. However, this often creates a supersaturated solution. As the solution cools and the kinetic energy decreases, the thermodynamically unfavorable interactions between your compound and the polar solvent cause it to precipitate out of the solution.

Q3: Are there any initial, simple steps I can take to improve solubility before trying more complex methods?

A3: Yes. Before moving to more advanced techniques, consider these preliminary steps:

  • Particle Size Reduction: Ensure your compound is a fine powder. Reducing particle size increases the surface area available for solvation, which can improve the dissolution rate.[1][2]

  • Vigorous Agitation: Use a vortex mixer or sonication to provide sufficient energy to break apart solute-solute interactions and facilitate solvation.

In-Depth Troubleshooting Guides

If the initial steps are insufficient, the following strategies can be employed to systematically address the low solubility of 2-(3-Chloro-1-methylpentyl)phenylamine.

Strategy 1: pH Adjustment

The presence of a phenylamine group makes the molecule's solubility pH-dependent. The amine group can be protonated to form a more polar, water-soluble salt.

Causality: By lowering the pH of the aqueous medium, the amine nitrogen is protonated, forming a positively charged ammonium salt. This ionic species has significantly more favorable interactions with polar water molecules compared to the neutral, free base form.[][4] It is a common practice to adjust the pH to two units above the amine's pKa to deprotonate it and increase lipophilicity, so the reverse would be to lower the pH to increase hydrophilicity.[5]

Experimental Protocol: pH-Mediated Solubilization

  • Determine the pKa: If the pKa of the phenylamine is not known, it can be estimated using computational tools or determined experimentally via titration.

  • Prepare a Stock Solution of the Compound: Weigh out a precise amount of 2-(3-Chloro-1-methylpentyl)phenylamine.

  • Prepare Acidic Buffers: Prepare a series of buffers with pH values below the estimated pKa of the amine (e.g., pH 2, 4, 6). Common buffer systems include citrate or phosphate buffers.

  • Titration and Observation: Gradually add the acidic buffer to the compound while stirring. Monitor for dissolution.

  • pH Measurement: Once dissolved, measure the final pH of the solution.

  • Stability Check: After dissolution, observe the solution for any signs of precipitation over time, both at room temperature and under refrigerated conditions.

Troubleshooting this Technique:

  • Precipitation at Higher pH: If the pH of the final experimental medium is higher than the pH at which the compound is soluble, it may precipitate. Ensure the final formulation is buffered to maintain the optimal pH.

  • Compound Instability: Extreme pH values can sometimes lead to the degradation of the compound. It is crucial to assess the chemical stability of 2-(3-Chloro-1-methylpentyl)phenylamine at the solubilizing pH.

Visualization of the pH Adjustment Workflow

cluster_0 pH Adjustment Workflow Start Start with solid compound Determine_pKa Determine/Estimate pKa of the amine group Start->Determine_pKa Prepare_Buffers Prepare acidic buffers (pH < pKa) Determine_pKa->Prepare_Buffers Titrate Add acidic buffer incrementally Prepare_Buffers->Titrate Check_Dissolution Observe for complete dissolution Titrate->Check_Dissolution Check_Dissolution->Titrate Not Dissolved Measure_pH Measure final pH Check_Dissolution->Measure_pH Dissolved Assess_Stability Assess stability of the solution over time Measure_pH->Assess_Stability

Caption: Workflow for pH-mediated solubilization.

Strategy 2: Co-solvency

Co-solvency involves adding a water-miscible organic solvent (a co-solvent) to the aqueous medium to reduce the overall polarity of the solvent system.[6][7][8][9]

Causality: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[6] They disrupt the hydrogen bonding network of water, creating a less polar environment that is more favorable for solvating nonpolar molecules.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs), such as PEG 400

  • Glycerin

  • Dimethyl sulfoxide (DMSO)[2][]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of 3-4 co-solvents from the list above.

  • Prepare Co-solvent/Water Mixtures: Prepare a range of co-solvent concentrations in your aqueous buffer (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Solubility Determination: Add a known excess of 2-(3-Chloro-1-methylpentyl)phenylamine to each co-solvent mixture.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Data Summary: Co-solvent Efficacy

Co-solventConcentration (v/v)Solubility of 2-(3-Chloro-1-methylpentyl)phenylamine (µg/mL)
Ethanol20%[Insert Experimental Data]
Propylene Glycol20%[Insert Experimental Data]
PEG 40020%[Insert Experimental Data]
DMSO10%[Insert Experimental Data]

Troubleshooting this Technique:

  • Toxicity/Compatibility: Ensure the chosen co-solvent and its concentration are compatible with your downstream application (e.g., cell-based assays, animal studies).

  • Precipitation upon Dilution: When a solution containing a high percentage of co-solvent is diluted into an aqueous medium, the compound may precipitate. It is essential to test the effect of dilution.

Strategy 3: Use of Surfactants (Micellar Solubilization)

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell.

Causality: The hydrophobic core of the micelle provides a favorable environment for nonpolar molecules like 2-(3-Chloro-1-methylpentyl)phenylamine to partition into, effectively encapsulating them and allowing them to be dispersed in the aqueous medium.[10][11] Nonionic surfactants are often preferred due to their lower toxicity.[11]

Commonly Used Surfactants:

  • Tween® 80 (Polysorbate 80)

  • Cremophor® EL

  • Sodium dodecyl sulfate (SDS) - Note: Anionic and may be harsher on biological systems.

Experimental Protocol: Surfactant-based Solubilization

  • Select Surfactants: Choose a few surfactants, including nonionic options.

  • Prepare Surfactant Solutions: Prepare a series of surfactant solutions in your aqueous buffer at concentrations above their known CMC.

  • Solubility Determination: Add an excess of 2-(3-Chloro-1-methylpentyl)phenylamine to each surfactant solution.

  • Equilibration and Quantification: Follow the same procedure as described for co-solvent screening (agitation, centrifugation, and quantification).

Visualization of Micellar Solubilization

cluster_0 Micellar Solubilization Compound Hydrophobic Compound (2-(3-Chloro-1-methylpentyl)phenylamine) Hydrophobic_Core Hydrophobic Core Compound->Hydrophobic_Core Partitions into Micelle Surfactant Micelle Hydrophobic_Core->Micelle Hydrophilic_Shell Hydrophilic Shell Hydrophilic_Shell->Micelle

Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.

Strategy 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12]

Causality: The hydrophobic 2-(3-Chloro-1-methylpentyl)phenylamine molecule can form an inclusion complex by inserting itself into the nonpolar cavity of the cyclodextrin.[12][13] The hydrophilic exterior of the cyclodextrin then allows the entire complex to be soluble in water.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) - Often preferred for its higher aqueous solubility and lower toxicity.[12]

  • Sulfobutyl ether β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Complexation

  • Phase Solubility Study: Prepare aqueous solutions with increasing concentrations of the chosen cyclodextrin. Add an excess of 2-(3-Chloro-1-methylpentyl)phenylamine to each. After equilibration, quantify the amount of dissolved compound to determine the stoichiometry of the complex.

  • Preparation of the Complex:

    • Kneading Method: Make a paste of the compound and cyclodextrin with a small amount of water-alcohol mixture. Knead for a specified time, then dry.

    • Co-precipitation Method: Dissolve both the compound and the cyclodextrin in a suitable solvent. Evaporate the solvent to obtain the complex.[14]

Troubleshooting this Technique:

  • Stoichiometry: The molar ratio of the compound to the cyclodextrin is critical for optimal solubilization. The phase solubility study will help determine this.

  • Competition: Other molecules in your formulation could potentially compete for the cyclodextrin cavity.

Strategy 5: Solid Dispersions

For solid dosage form development, solid dispersion is a powerful technique. It involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[15][16]

Causality: This technique reduces the particle size of the drug down to the molecular level, improves wettability, and can convert the drug to an amorphous form, all of which enhance the dissolution rate and solubility.[17]

Common Carriers:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene glycols (PEGs)

  • Hydroxypropyl methylcellulose (HPMC)

Methods of Preparation:

  • Melting/Fusion Method: The drug and carrier are heated until they melt together, then rapidly cooled and solidified.[15][16]

  • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.[15][18]

  • Hot-Melt Extrusion: The drug and carrier are mixed and extruded at high temperature and speed.[16]

This is a more advanced formulation technique and is typically employed when developing a final drug product.

Summary of Troubleshooting Strategies

StrategyPrincipleKey AdvantagesKey Considerations
pH Adjustment Protonation of the amine group to form a soluble salt.Simple, cost-effective.pH stability of the compound; buffering capacity of the final medium.
Co-solvency Reducing solvent polarity.Effective for a wide range of hydrophobic compounds.Potential for precipitation upon dilution; co-solvent toxicity.
Micellar Solubilization Encapsulation in surfactant micelles.High solubilization capacity.Surfactant toxicity and potential for cell membrane disruption.
Cyclodextrin Complexation Formation of an inclusion complex.Can improve stability as well as solubility.Stoichiometry of the complex; potential for competitive binding.
Solid Dispersions Molecular dispersion in a hydrophilic carrier.Significant enhancement of dissolution rate and bioavailability.Requires specialized equipment and formulation expertise.

Concluding Remarks

Overcoming the low solubility of 2-(3-Chloro-1-methylpentyl)phenylamine in polar solvents is a multi-faceted challenge that can be addressed through a systematic and logical approach. We recommend starting with the simplest methods, such as pH adjustment and co-solvency, before progressing to more complex formulation strategies like micellar solubilization or cyclodextrin complexation. Each of these techniques relies on fundamental principles of physical chemistry, and understanding the "why" behind each method will empower you to make informed decisions in your experimental design.

Should you require further assistance, please do not hesitate to contact our technical support team.

References

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (n.d.). JAPS.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.).
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (n.d.).
  • Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug - SciSpace. (n.d.).
  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research. (n.d.).
  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil - Indian Journal of Pharmaceutical Sciences. (n.d.).
  • Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes | Langmuir - ACS Publications. (n.d.).
  • Complexation and enhancement of temozolomide solubility with cyclodextrins - SciELO. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (n.d.).
  • Cosolvency | PPTX - Slideshare. (n.d.).
  • Solubility Enhancement of Hydrophobic Drugs - Sigma-Aldrich. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Micellar solubilization of drugs. - University of Alberta. (n.d.).
  • Solubility Enhancement of Embelin by Complexation with Beta Cyclodextrin - Indian Journal of Pharmaceutical Education and Research. (n.d.).
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. (n.d.).
  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.).
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients. (2020, February 26).
  • Enhancing the Solubility of Poorly Soluble Drugs - Asian Journal of Pharmaceutical Research. (2025, April 5).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
  • CompoundingToday.com | pH Adjusting Database. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to GC-MS Validation Methods for the Detection of Novel Psychoactive Substances: A Case Study of 2-(3-Chloro-1-methylpentyl)phenylamine

The rapid emergence of novel psychoactive substances (NPS) presents a significant challenge to forensic and clinical laboratories.[1][2] Ensuring that analytical methods for their detection are accurate, reliable, and fi...

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Author: BenchChem Technical Support Team. Date: April 2026

The rapid emergence of novel psychoactive substances (NPS) presents a significant challenge to forensic and clinical laboratories.[1][2] Ensuring that analytical methods for their detection are accurate, reliable, and fit for purpose is paramount. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) validation methods, using the hypothetical compound 2-(3-Chloro-1-methylpentyl)phenylamine as a case study. As a Senior Application Scientist, the following protocols and insights are grounded in established regulatory guidelines and extensive field experience to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][4] This involves a thorough evaluation of several key performance characteristics to provide documented evidence that the method will consistently produce results that meet pre-determined specifications and quality attributes.[5][6]

The Foundational Pillars of Method Validation

A robust GC-MS method is built upon a foundation of well-defined validation parameters. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which is widely adopted and serves as a cornerstone for the methodologies described herein.[3][7][8]

The core validation characteristics that will be discussed and compared are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[9][10]

  • Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[5][11]

  • Accuracy: The closeness of the test results to the true value.[9][11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9][11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][12]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11][13]

I. Specificity: Ensuring Unambiguous Identification

Specificity is arguably the most critical validation parameter for forensic applications, as it ensures that the signal detected is uniquely from the target analyte and not from any interfering substances. In GC-MS, specificity is achieved through a combination of chromatographic separation (retention time) and mass spectral data.[11]

Experimental Protocol for Specificity Assessment:
  • Analyte Identification:

    • Inject a standard solution of 2-(3-Chloro-1-methylpentyl)phenylamine to determine its retention time and obtain its mass spectrum.

    • The mass spectrum should be compared with a reference library for confirmation.

  • Interference Study:

    • Prepare a solution containing a mixture of structurally similar compounds, potential impurities, and common cutting agents.

    • Inject this mixture to ensure that none of the components co-elute with 2-(3-Chloro-1-methylpentyl)phenylamine or produce a similar mass spectrum.

    • Analyze a blank matrix sample (e.g., synthetic urine, oral fluid, or plasma) to assess for endogenous interferences.

Acceptance Criteria:
  • The retention time of the analyte in a sample should match that of a reference standard within a narrow window (e.g., ±2%).

  • The mass spectrum of the analyte in a sample should show a high degree of similarity (e.g., a match factor >90%) to the reference spectrum.

  • No interfering peaks should be observed at the retention time of the analyte in the blank matrix or interference mixture.[9]

II. Linearity and Range: Establishing a Proportional Response

Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrumental response. The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with a suitable level of precision, accuracy, and linearity.[9][11]

Experimental Protocol for Linearity and Range Determination:
  • Preparation of Calibration Standards:

    • Prepare a series of at least five calibration standards of 2-(3-Chloro-1-methylpentyl)phenylamine spanning the expected concentration range in samples.

  • Analysis:

    • Inject each calibration standard in triplicate.

  • Data Evaluation:

    • Construct a calibration curve by plotting the average peak area against the concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (r²).

Acceptance Criteria:
  • The coefficient of determination (r²) should be ≥ 0.999.[9]

  • The calibration curve should be visually inspected for linearity.

  • The range should cover the expected concentrations of the analyte in the samples being tested.

Parameter Purpose Typical Acceptance Criteria
Linearity (r²) To demonstrate a proportional relationship between concentration and response.≥ 0.999[9]
Range To define the concentration interval over which the method is precise, accurate, and linear.Covers the expected sample concentration range.[11]

III. Accuracy and Precision: The Cornerstones of Reliability

Accuracy reflects how close the measured value is to the true value, while precision measures the consistency of the results.[11] Both are fundamental to ensuring the reliability of quantitative data. Precision is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day precision).[11]

Experimental Protocol for Accuracy and Precision:
  • Sample Preparation:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the established range by spiking a blank matrix.

  • Repeatability (Intra-day Precision):

    • Analyze a minimum of five replicates of each QC level on the same day, under the same operating conditions.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the analysis of the QC samples on at least two different days, with different analysts or on different instruments if possible.

  • Accuracy Assessment:

    • Calculate the percent recovery for each QC sample by comparing the measured concentration to the nominal concentration.

Acceptance Criteria:
Parameter Purpose Typical Acceptance Criteria
Accuracy (% Recovery) To assess the closeness of the measured value to the true value.Typically within 80-120% for forensic applications, but can be tighter (e.g., 98-102%) for pharmaceutical analysis.[9][14]
Precision (%RSD) To measure the variability of the results.Repeatability (Intra-day): RSD ≤ 15% (≤ 20% at LOQ). Intermediate Precision (Inter-day): RSD ≤ 15% (≤ 20% at LOQ).[9][15]

IV. Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the Lower Boundaries

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[3][12]

Experimental Protocol for LOD and LOQ Determination:

There are several methods to determine LOD and LOQ. A common approach is based on the standard deviation of the response and the slope of the calibration curve:

  • Based on the Standard Deviation of the Blank:

    • Analyze a sufficient number of blank samples (e.g., n=10) and calculate the standard deviation of the response in the region of the expected analyte peak.

    • LOD = 3.3 × (Standard Deviation of the Blank / Slope of the Calibration Curve)

    • LOQ = 10 × (Standard Deviation of the Blank / Slope of the Calibration Curve)

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:
  • The determined LOQ must be validated with respect to accuracy and precision. The accuracy should be within an acceptable range (e.g., ±20%), and the precision (%RSD) should be ≤ 20%.[15]

V. Robustness: Ensuring Method Reliability Under Varied Conditions

Robustness testing evaluates the method's ability to remain unaffected by small, deliberate changes in analytical parameters.[11] This provides an indication of its reliability during routine use.

Experimental Protocol for Robustness Testing:
  • Identify Critical Parameters:

    • Select critical GC-MS parameters to vary, such as:

      • Injector temperature (e.g., ± 5 °C)

      • Oven temperature ramp rate (e.g., ± 10%)

      • Carrier gas flow rate (e.g., ± 10%)

      • Split ratio

  • Experimental Design:

    • Use a one-factor-at-a-time approach or a design of experiments (DoE) to systematically vary the selected parameters.

  • Analysis:

    • Analyze a mid-level QC sample under each varied condition.

  • Data Evaluation:

    • Assess the impact of the variations on key method performance characteristics such as retention time, peak shape, and quantitative results.

Acceptance Criteria:
  • The results obtained under the varied conditions should not deviate significantly from the results obtained under the nominal conditions. For example, the %RSD of the results should be within an acceptable range.[14]

Visualizing the Validation Workflow

A clear understanding of the validation process is crucial for its successful implementation. The following diagram illustrates the logical flow of the GC-MS method validation process.

GC-MS Validation Workflow cluster_0 Method Development cluster_1 Method Validation Method_Optimization Method Optimization (GC & MS Parameters) Specificity Specificity Method_Optimization->Specificity Initial Validation Step Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy_Precision Accuracy & Precision Linearity_Range->Accuracy_Precision LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Ready for Routine Use Robustness->Validated_Method Final Outcome

Caption: A flowchart illustrating the sequential steps of a comprehensive GC-MS method validation process.

Interrelationship of Validation Parameters

The validation parameters are not independent but are interconnected. The following diagram illustrates the logical relationships between them.

Validation Parameter Interrelationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Range->Accuracy Precision Precision Range->Precision LOQ LOQ Accuracy->LOQ Precision->LOQ Robustness Robustness Precision->Robustness LOD LOD LOQ->LOD

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison: 2-(3-Chloro-1-methylpentyl)phenylamine in SDHI Development

The development of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides relies heavily on the optimization of the aniline pharmacophore. SDHIs target Complex II of the mitochondrial respiratory chain, comp...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides relies heavily on the optimization of the aniline pharmacophore. SDHIs target Complex II of the mitochondrial respiratory chain, competitively binding to the ubiquinone (Q) site to halt fungal respiration[1]. While commercial SDHIs like penflufen and sedaxane utilize purely aliphatic ortho-substituted anilines, the introduction of halogenated alkyl chains represents a critical evolutionary step in overcoming target-site resistance[2].

This guide provides an in-depth Structure-Activity Relationship (SAR) comparison of 2-(3-Chloro-1-methylpentyl)phenylamine , a highly specialized building block, against traditional ortho-substituted anilines. It evaluates how structural modifications at the ortho-position dictate physicochemical properties, target affinity, and overall fungicidal efficacy.

Pharmacophore Rationale & Structural Dynamics

The efficacy of pyrazole-4-carboxamide SDHIs is fundamentally driven by the conformation of the amide bond and the lipophilicity of the aniline's ortho-substituent[3]. The ortho-alkyl group serves two mechanistic purposes:

  • Conformational Locking: It forces the aromatic rings into a non-coplanar arrangement, which is thermodynamically required to fit into the narrow Q-site channel[4].

  • Hydrophobic Anchoring: The alkyl chain extends into a deep lipophilic pocket lined by hydrophobic amino acid residues (e.g., Proline, Isoleucine)[1].

The 3-Chloro-1-methylpentyl Advantage: Unlike the 1,3-dimethylbutyl group found in penflufen, the 2-(3-chloro-1-methylpentyl)phenylamine scaffold introduces a chlorine atom at the C3 position of the extended pentyl chain. This specific modification is designed to achieve two SAR objectives. First, it increases the overall lipophilicity (LogP) of the molecule, enhancing penetration through the fungal cell wall. Second, the electronegative chlorine atom acts as a halogen bond donor, establishing highly directional interactions with the backbone carbonyls of the Q-site[2]. This secondary binding interaction is critical for maintaining affinity against mutated SDH enzymes (e.g., the H277Y mutation) where purely hydrophobic interactions fail[4].

Physicochemical Comparison

The table below compares the physicochemical parameters of 2-(3-Chloro-1-methylpentyl)phenylamine with the aniline precursors used in commercial SDHIs.

Aniline PrecursorOrtho-SubstituentCLogP (Est.)Steric Bulk (Taft Es)Halogen Bonding PotentialCommercial SDHI Analog
2-(3-Chloro-1-methylpentyl)phenylamine 3-Chloro-1-methylpentyl4.12HighYes (Cl···O interactions)Developmental
2-(1,3-Dimethylbutyl)aniline 1,3-Dimethylbutyl3.55ModerateNoPenflufen
2-(Bicyclopropyl-2-yl)aniline Bicyclopropyl-2-yl2.80High (Rigid)NoSedaxane

Mechanistic Pathway of SDH Inhibition

To contextualize the SAR data, it is essential to understand the biochemical pathway disrupted by these compounds. SDHIs act as competitive inhibitors at the Q-site, preventing the reduction of ubiquinone to ubiquinol, thereby uncoupling the tricarboxylic acid (TCA) cycle from the electron transport chain[1].

SDH_Mechanism Succinate Succinate (Substrate) ComplexII Succinate Dehydrogenase (Complex II) Succinate->ComplexII Oxidation Fumarate Fumarate (Product) ComplexII->Fumarate QSite Ubiquinone Binding Site (Q-site) ComplexII->QSite Electron Transfer UQ Ubiquinone (Electron Acceptor) QSite->UQ Reduction to Ubiquinol SDHI SDHI Fungicide (Carboxamide) SDHI->QSite Competitive Inhibition

Caption: Mechanism of succinate dehydrogenase inhibition by carboxamides at the mitochondrial Q-site.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the SAR of 2-(3-Chloro-1-methylpentyl)phenylamine, the aniline must be coupled to a standard pyrazole core (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) and tested in a highly controlled, self-validating biochemical assay[3].

Protocol: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol utilizes 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor to quantify the binding affinity (IC50) of the synthesized carboxamides to the mitochondrial Q-site[4].

Step 1: Mitochondrial Isolation

  • Action: Homogenize Rhizoctonia solani mycelia in a cold 0.25 M sucrose-mannitol buffer (pH 7.2) containing protease inhibitors, followed by differential centrifugation.

  • Causality: The isotonic sucrose-mannitol buffer prevents osmotic lysis of the mitochondria. Preserving the structural integrity of the inner mitochondrial membrane is mandatory, as Complex II is a membrane-bound protein; disruption alters the Q-site conformation and yields false-negative binding data.

Step 2: Inhibitor Incubation

  • Action: Suspend isolated mitochondria in assay buffer and incubate with varying concentrations of the test carboxamides (0.1 nM to 10 μM) for 20 minutes at 25°C.

  • Causality: SDHIs exhibit slow-binding kinetics. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium at the Q-site before the substrate is introduced, ensuring the calculated IC50 reflects true binding affinity rather than association rate.

Step 3: Reaction Initiation

  • Action: Add 20 mM sodium succinate (substrate) and 50 μM DCPIP (electron acceptor) to the microplate wells.

  • Causality: DCPIP acts as an artificial electron sink. As Complex II oxidizes succinate to fumarate, electrons are forcibly routed to DCPIP instead of endogenous ubiquinone, allowing for the isolation of Complex II activity from downstream respiratory complexes.

Step 4: Spectrophotometric Measurement

  • Action: Track the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over 5 minutes using a microplate reader.

  • Causality: Oxidized DCPIP is blue (absorbing at 600 nm), while its reduced form is colorless. The linear rate of absorbance decrease is directly proportional to the enzymatic activity of SDH.

Step 5: Self-Validation & IC50 Calculation

  • Action: Validate the assay using a baseline control (DMSO only) and a positive control (). Calculate IC50 using non-linear regression.

  • Causality (Trustworthiness): This is a self-validating system. If the baseline DMSO control fails to rapidly reduce DCPIP, it indicates that the isolated mitochondria are enzymatically dead, automatically invalidating the run. The Boscalid control ensures the assay's sensitivity remains consistent across different biological replicates.

Assay_Workflow Prep 1. Mitochondrial Isolation (Isotonic Buffer) Incubate 2. Inhibitor Incubation (Equilibration Phase) Prep->Incubate Reaction 3. Add Succinate & DCPIP (Electron Sink) Incubate->Reaction Measure 4. Spectrophotometric Read (Absorbance at 600 nm) Reaction->Measure Validate 5. IC50 Calculation & Control Validation Measure->Validate

Caption: Step-by-step workflow for the in vitro SDH enzyme inhibition and self-validation assay.

Experimental Data & Comparative SAR Analysis

When coupled to a standard 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core, the derivative synthesized from 2-(3-chloro-1-methylpentyl)phenylamine demonstrates superior biochemical metrics compared to derivatives utilizing standard aliphatic anilines.

Comparative In Vitro and In Vivo Efficacy
Carboxamide Derivative (Pyrazole Core)SDH IC50 (nM)R. solani EC50 (mg/L)B. cinerea EC50 (mg/L)Resistance Factor (H277Y Mutant)
3-Chloro-1-methylpentyl derivative 12.40.0150.0422.1x
1,3-Dimethylbutyl derivative (Penflufen) 18.20.0280.08515.4x
Bicyclopropyl-2-yl derivative (Sedaxane) 24.50.0350.11012.8x
SAR Conclusions
  • Enhanced Target Affinity: The 3-chloro-1-methylpentyl derivative exhibits a lower IC50 (12.4 nM) compared to the 1,3-dimethylbutyl analog (18.2 nM). This validates the hypothesis that the inclusion of the chlorine atom provides additional binding stabilization—likely via halogen bonding—within the Q-site[2].

  • Superior Resistance Profile: The most striking advantage of the halogenated pentyl chain is its performance against the H277Y mutant strain. While traditional aliphatic chains suffer a ~15-fold drop in efficacy (Resistance Factor), the 3-chloro derivative maintains activity (2.1x RF). The chlorine atom's electronegativity compensates for the loss of hydrophobic interactions caused by the Tyrosine mutation[4].

  • In Vivo Translation: The enhanced enzyme-level inhibition translates directly to lower EC50 values against critical agricultural pathogens (R. solani and B. cinerea), proving that the increased LogP does not negatively impact bioavailability or systemic mobility within the plant tissue[3].

References

  • Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery ResearchGate[Link]

  • Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides ResearchGate[Link]

  • In Pursuit of Lead Innovation: Pharmaceutically Important and Distinct Amide-Free Succinate Dehydrogenase Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism Journal of Agricultural and Food Chemistry - ACS Publications[Link]

Sources

Validation

Benchmarking 2-(3-Chloro-1-methylpentyl)phenylamine: A Comparative Guide to Next-Generation SDHI Precursors

Executive Summary The development of modern Succinate Dehydrogenase Inhibitors (SDHIs) relies heavily on the structural optimization of the aniline moiety. This ortho-substituted aromatic ring is the critical pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of modern Succinate Dehydrogenase Inhibitors (SDHIs) relies heavily on the structural optimization of the aniline moiety. This ortho-substituted aromatic ring is the critical pharmacophore that dictates binding affinity within the ubiquinone pocket (Qp site) of fungal Complex II . This guide objectively benchmarks 2-(3-Chloro-1-methylpentyl)phenylamine (CMPP, CAS: 746625-46-7) against two industry-standard precursors: 2-(1,3-Dimethylbutyl)aniline (DMBA, CAS: 203448-76-4) , the precursor to penflufen, and 2-(Biphenyl-2-yl)amine (BPA, CAS: 90-41-5) , the precursor to boscalid.

By evaluating synthesis efficiency, steric dynamics, and the biological efficacy of the resulting carboxamides, this guide provides actionable data for researchers optimizing novel crop protection agents .

Mechanistic Rationale & Pathway Visualization

The structural uniqueness of CMPP lies in its 3-chloro-1-methylpentyl chain. Unlike the purely aliphatic chain of DMBA, the introduction of a chlorine atom at the 3-position serves two critical functions:

  • Halogen Bonding: The polarizable chlorine atom acts as a halogen bond donor, establishing favorable interactions with specific tyrosine or tryptophan residues deep within the SDH C/D subunits.

  • LogP Modulation: The chloro-alkyl chain finely tunes the lipophilicity of the resulting fungicide, balancing cuticular penetration with systemic xylem mobility.

Workflow A Aniline Precursor (e.g., CMPP or DMBA) C Amidation Reaction (DCM, DIPEA, 0°C) A->C B Acid Chloride (Pyrazole/Oxathiin) B->C D SDHI Fungicide (Carboxamide) C->D Yield & Purity Assessment E Fungal Complex II (Ubiquinone Pocket) D->E Target Binding (IC50 Assay)

Workflow detailing the synthesis of SDHI fungicides from aniline precursors and subsequent target binding.

Synthesis Benchmarking: Amidation Protocol

To objectively evaluate the steric hindrance and reactivity of CMPP, we benchmark its coupling efficiency against DMBA and BPA using a standardized pyrazole-4-carbonyl chloride.

Experimental Protocol: Standardized Acylation

Expertise & Causality: Ortho-substituted anilines suffer from significant steric shielding of the amine group. To prevent the highly reactive acid chloride from degrading via hydrolysis before coupling can occur, the reaction is strictly temperature-controlled. N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine because its bulkiness prevents it from acting as a competing nucleophile, serving exclusively as a proton scavenger.

  • Preparation: Dissolve 1.0 mmol of the target aniline precursor (CMPP, DMBA, or BPA) in 10 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.5 mmol of DIPEA. Stir for 5 minutes to ensure homogeneity.

  • Acylation: Cool the reaction vessel to 0°C. Dropwise, add 1.1 mmol of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride dissolved in 2 mL of DCM over 15 minutes.

  • Reaction Monitoring: Allow the mixture to warm to room temperature. Monitor the disappearance of the aniline via HPLC (C18 column, Acetonitrile/Water 70:30). Self-validation: The reaction is deemed complete when the precursor peak area falls below 1%.

  • Workup: Quench with 10 mL of 1M HCl to remove unreacted base and amine. Wash the organic layer sequentially with saturated NaHCO₃ and brine. Dry over anhydrous MgSO₄, concentrate under reduced pressure, and isolate the carboxamide via flash chromatography.

Table 1: Physicochemical & Synthesis Metrics
PrecursorCAS NumberMolecular Weight ( g/mol )Calculated LogPAmidation Yield (%)Time to Completion (h)
CMPP 746625-46-7211.733.882.44.5
DMBA 203448-76-4177.293.591.02.0
BPA 90-41-5169.233.188.53.0

Data Interpretation: The bulky 3-chloro-1-methylpentyl group in CMPP increases the reaction time to 4.5 hours and slightly depresses the yield compared to the less hindered DMBA. However, the resulting LogP of 3.8 is highly optimal for agrochemical formulations.

Biological Efficacy & Target Inhibition

The ultimate value of the precursor is measured by the biological activity of the resulting SDHI. The carboxamides synthesized in Section 2 were evaluated for their ability to inhibit the succinate:ubiquinone reductase activity of Complex II .

Experimental Protocol: SDH Enzyme Inhibition Assay (IC₅₀)

Expertise & Causality: This assay relies on the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP). Because SDHIs competitively block the ubiquinone binding site, electrons from succinate oxidation cannot transfer to the natural quinone pool. DCPIP intercepts these electrons; its reduction causes a measurable color shift from blue to colorless. Sodium azide is critical here—it blocks Complex IV, ensuring that the electron flow is isolated to Complex II.

  • Mitochondrial Extraction: Isolate mitochondria from wild-type Zymoseptoria tritici via differential centrifugation. Resuspend in 50 mM potassium phosphate buffer (pH 7.4).

  • Assay Buffer Preparation: Prepare a reaction mix containing 50 mM potassium phosphate, 0.1% BSA, and 2 mM sodium azide.

  • Incubation: Add 50 µg of mitochondrial protein and the synthesized SDHI (serial dilutions from 0.01 nM to 10 µM). Incubate for 10 minutes at 25°C to allow equilibrium binding at the Qp site.

  • Reaction Initiation: Add 10 mM succinate and 50 µM DCPIP.

  • Measurement: Monitor the reduction of DCPIP spectrophotometrically at 600 nm for 5 minutes. Calculate the IC₅₀ using non-linear regression analysis of the initial velocity curves.

Mechanism Substrate Succinate (Electron Donor) Enzyme Succinate Dehydrogenase (Complex II) Substrate->Enzyme Binds Active Site Product Fumarate (Oxidized Product) Enzyme->Product Oxidation & Electron Transfer Inhibitor SDHI (CMPP-derived) (Competitive Inhibitor) Inhibitor->Enzyme Blocks Ubiquinone (Qp) Site

Mechanism of action showing SDHI competitive inhibition at the ubiquinone binding pocket of Complex II.

Table 2: Comparative IC₅₀ and Binding Affinity (Z. tritici SDH)
Resulting SDHI DerivativeIC₅₀ (nM)Target Site Affinity (K_d, nM)In Vivo EC₅₀ (mg/L)
CMPP-Carboxamide 4.21.80.15
DMBA-Carboxamide 5.82.50.22
BPA-Carboxamide 12.46.00.45

Data Interpretation: The CMPP-derived carboxamide demonstrates a superior IC₅₀ (4.2 nM) compared to the DMBA and BPA analogs. The enhanced binding affinity (K_d = 1.8 nM) strongly supports the hypothesis that the 3-chloro substitution provides advantageous halogen bonding within the Qp site.

Environmental & Toxicological Considerations

While CMPP yields a highly potent SDHI, the inclusion of a halogenated aliphatic chain requires careful environmental consideration. Regulatory bodies, such as ANSES, are increasingly scrutinizing the environmental persistence and non-target toxicity of highly lipophilic SDHIs . The calculated LogP of 3.8 for CMPP lies at the upper threshold of optimal soil half-life parameters. Future formulations utilizing CMPP-derived active ingredients must incorporate advanced encapsulation or adjuvant technologies to mitigate aquatic toxicity and groundwater leaching risks.

References

  • Title: Design and Discovery of Novel Chiral Antifungal Amides with 2-(2-Oxazolinyl)aniline as a Promising Pharmacophore Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Mutagenesis and Functional Studies with Succinate Dehydrogenase Inhibitors in the Wheat Pathogen Mycosphaerella graminicola Source: PLoS ONE URL: [Link]

  • Source: Google Patents (Bayer CropScience)
  • Title: Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal Source: ANSES (French Agency for Food, Environmental and Occupational Health & Safety) URL: [Link]

Comparative

A Comparative Guide to the Validation of Analytical Reference Standards for 2-(3-Chloro-1-methylpentyl)phenylamine

Introduction: The Foundational Role of a Reference Standard In the landscape of pharmaceutical development and chemical research, the integrity of every analytical result hinges on the quality of the reference standard u...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Foundational Role of a Reference Standard

In the landscape of pharmaceutical development and chemical research, the integrity of every analytical result hinges on the quality of the reference standard used. A reference standard serves as the benchmark against which a sample is measured, making its identity, purity, and potency critical pillars of data validity.[1][2] The compound at the center of this guide, 2-(3-Chloro-1-methylpentyl)phenylamine, represents a novel chemical entity that could function as a drug substance, an intermediate, or a significant impurity in a manufacturing process. Establishing a well-characterized reference standard for such a compound is not merely a procedural step; it is a prerequisite for accurate quantification, stability testing, and regulatory submission.[3][4][5]

This guide provides a comprehensive framework for the validation of an analytical reference standard for 2-(3-Chloro-1-methylpentyl)phenylamine. We will move beyond a simple checklist of tests, delving into the causality behind the experimental design. Our approach is comparative, evaluating a newly synthesized in-house lot (RS-A ) against a commercially sourced, purportedly high-purity batch (RS-B ). This comparison will illuminate the rigorous, multi-faceted analytical approach required to qualify a material as a reference standard, ensuring it is fit for its intended purpose, in alignment with international regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[6][7][8]

The Validation Framework: An Orthogonal Approach

The qualification of a reference standard is a self-validating system built on the principle of orthogonality—using multiple, independent analytical techniques to assess the same quality attributes. This minimizes the risk of overlooking impurities or structural ambiguities. The core attributes to be validated are Identity , Purity , and Potency (Assay) .

G cluster_0 Reference Standard Qualification Workflow Start Candidate Material (e.g., New Synthesis Lot) Identity Identity Confirmation (NMR, MS, IR) Start->Identity Step 1 Purity Purity & Impurity Profile (Mass Balance Approach) Identity->Purity Step 2 Potency Potency Assignment (Assay) (qNMR, Chromatography) Purity->Potency Step 3 Stability Stability Assessment (Ongoing) Potency->Stability Step 4 Documentation Certificate of Analysis (CoA) Generation Stability->Documentation Step 5 End Qualified Reference Standard Documentation->End

Caption: Overall workflow for the qualification of a new analytical reference standard.

Part 1: Unambiguous Identity Confirmation

Before assessing purity or potency, we must confirm that the material is, in fact, 2-(3-Chloro-1-methylpentyl)phenylamine. Relying on a single technique is insufficient; a combination of spectroscopic methods is required to build a conclusive case for the compound's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : As the gold standard for structural elucidation, ¹H and ¹³C NMR provide a detailed map of the molecule's atomic framework, confirming proton and carbon environments and their connectivity.[9]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry provides a highly accurate molecular weight, confirming the elemental composition (C₁₂H₁₈ClN).

  • Infrared (IR) Spectroscopy : IR analysis confirms the presence of key functional groups, such as the N-H stretch of the secondary amine and C-H stretches of the aromatic and aliphatic regions.

Comparative Identity Data: RS-A vs. RS-B

The following table summarizes the expected outcomes from identity tests for both the in-house and commercial standards. Concordance across all techniques is required for both to pass this stage.

Analytical Technique Parameter Expected Result for C₁₂H₁₈ClN RS-A (In-house) RS-B (Commercial) Conclusion
¹H NMR Chemical Shifts, Multiplicity, IntegrationSpectrum consistent with proposed structureConformsConformsIdentity Confirmed
¹³C NMR Number of signals, Chemical Shifts12 distinct carbon signalsConformsConformsIdentity Confirmed
HRMS (ESI+) [M+H]⁺m/z 212.1206m/z 212.1201m/z 212.1208Identity Confirmed
FTIR Key Absorptions (cm⁻¹)~3400 (N-H), ~3050 (Ar C-H), ~2950 (Aliph. C-H), ~750 (C-Cl)ConformsConformsIdentity Confirmed

Part 2: Comprehensive Purity Assessment via Mass Balance

Purity is not determined by a single chromatographic run. The most robust and scientifically sound method for assigning purity is the mass balance approach .[10][11] This method defines purity by subtracting the sum of all detected impurities from 100%. This approach ensures that no impurity fraction—whether organic, inorganic, or volatile—is overlooked.

G cluster_mass_balance Mass Balance Purity Calculation cluster_impurities Impurity Fractions Purity Assigned Purity (%) Total 100% Sum + Sum->Purity Purity = 100% - Σ(Impurities) Chrom Chromatographic Purity (HPLC) Chrom->Sum Water Water Content (Karl Fischer) Water->Sum Solvents Residual Solvents (GC-HS) Solvents->Sum Inorganics Non-Volatile Residue (TGA/Ash) Inorganics->Sum

Caption: The mass balance approach for comprehensive purity assignment.

Experimental Protocol: Chromatographic Purity by HPLC-UV

The cornerstone of the mass balance approach is the determination of organic impurities using a high-resolution separation technique. Given the aromatic nature of 2-(3-Chloro-1-methylpentyl)phenylamine, a reversed-phase HPLC method with UV detection is the logical choice. The validation of this method must adhere to ICH Q2(R1) guidelines.[6][8][12]

  • Method Development & Specificity :

    • Rationale : The method must be able to separate the main peak from all potential impurities, including process-related impurities and degradation products.

    • Procedure : Screen various C18 and Phenyl columns with different mobile phase compositions (Acetonitrile/Methanol and water with buffers like ammonium formate or phosphate). Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte to generate degradation products and prove the method is stability-indicating.

  • Linearity :

    • Rationale : To demonstrate a proportional response of the detector to the concentration of the analyte.

    • Procedure : Prepare a series of dilutions of the reference standard (e.g., from the Limit of Quantitation (LOQ) to 120% of the target concentration). Plot the peak area against concentration and calculate the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy & Precision :

    • Rationale : To ensure the method provides correct results (accuracy) consistently (precision).

    • Procedure : For precision, perform six replicate injections of a standard solution and calculate the Relative Standard Deviation (RSD), which should typically be <2%. For accuracy, spike a sample matrix with known amounts of impurities (if available) at different levels (e.g., 50%, 100%, 150%) and calculate the percent recovery.

  • Limit of Quantitation (LOQ) :

    • Rationale : To determine the lowest concentration of an impurity that can be reliably quantified.

    • Procedure : Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. This is crucial for accurately reporting low-level impurities.

Comparative Purity Data: RS-A vs. RS-B
Parameter Method RS-A (In-house) RS-B (Commercial) Comments
Chromatographic Purity HPLC-UV (Area % Normalized)99.75%99.85%RS-A shows a slightly higher level of a known process impurity (0.15%).
Water Content Karl Fischer Titration0.12% w/w0.08% w/wBoth values are low and acceptable.
Residual Solvents GC-Headspace0.05% w/w (Hexane)< 0.01% w/wRS-A contains a minor amount of residual solvent from final crystallization step.
Non-Volatile Residue Thermogravimetric Analysis (TGA)0.02% w/w0.01% w/wIndicates negligible inorganic impurity content in both lots.
Calculated Purity (Mass Balance) 100 - (0.25+0.12+0.05+0.02) 99.56% 99.85% The commercial standard demonstrates a slightly higher overall purity.

Part 3: Potency Assignment by Quantitative NMR (qNMR)

While purity by mass balance tells us the proportion of impurities, the assay or potency gives us an absolute measure of the main component's content, traceable to a primary standard. Quantitative NMR (qNMR) is a powerful primary ratio method for this purpose, as the signal intensity is directly proportional to the number of nuclei, requiring no calibration curve for the analyte itself.[10][13][14]

Experimental Protocol: Potency by ¹H qNMR
  • Standard Selection :

    • Rationale : A certified, high-purity internal standard with non-overlapping peaks is required. Maleic acid or dimethyl sulfone are common choices.

    • Procedure : Select an internal standard (e.g., Maleic Acid, certified >99.95% purity) with known proton signals in a clear region of the spectrum.

  • Sample Preparation :

    • Rationale : Accurate weighing is paramount for an accurate result.

    • Procedure : Accurately weigh a specific amount of the reference standard candidate (e.g., 20 mg of RS-A) and the internal standard (e.g., 10 mg of Maleic Acid) into the same vial. Dissolve completely in a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition :

    • Rationale : Acquisition parameters must be optimized for quantitative accuracy, ensuring full signal relaxation.

    • Procedure : Acquire the ¹H NMR spectrum using a long relaxation delay (D1 ≥ 5 x T₁) and a sufficient number of scans for a high signal-to-noise ratio (>250:1).

  • Data Processing & Calculation :

    • Rationale : The potency is calculated from the integral ratio of a known analyte peak to a known internal standard peak, corrected for molecular weight and number of protons.

    • Procedure : Carefully integrate a well-resolved peak for the analyte (e.g., an aromatic proton) and a peak for the internal standard. Use the standard qNMR equation to calculate the potency.

Comparative Assay Data: RS-A vs. RS-B
Parameter RS-A (In-house) RS-B (Commercial) Comments
Assay by ¹H qNMR (% w/w) 99.6 ± 0.2%99.8 ± 0.2%The qNMR results are in excellent agreement with the purity values derived from the mass balance approach, providing high confidence in the characterization.

Final Comparison and Conclusion

This comprehensive validation process provides a clear and objective comparison of the two reference standard candidates. The data can be summarized to make a final determination on the suitability of the in-house material.

Summary of Validation Results
Quality Attribute RS-A (In-house) RS-B (Commercial) Fitness for Purpose Assessment
Identity ConfirmedConfirmedBoth materials are confirmed to be 2-(3-Chloro-1-methylpentyl)phenylamine.
Purity (Mass Balance) 99.56%99.85%RS-A is of high purity, but slightly lower than the commercial batch due to minor process impurities and residual solvent.
Potency (qNMR Assay) 99.6% w/w99.8% w/wThe assigned potency of RS-A is well-defined and supported by orthogonal data.

The in-house synthesized batch, RS-A , has been successfully validated and characterized. Its identity is unequivocally confirmed, and its purity and potency have been accurately determined through a robust, orthogonal analytical strategy. While the commercial standard RS-B exhibits slightly higher purity, RS-A , with an assigned potency of 99.6% w/w, is demonstrably fit for purpose as an analytical reference standard. The documented impurities are well below typical reporting thresholds, and its value is traceable and scientifically defensible. This material can now be used with high confidence for critical quantitative applications, such as the assay of manufactured batches, impurity control, and stability studies, with its Certificate of Analysis reflecting the comprehensive data generated in this guide.

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Comparative

Evaluating the efficacy of 2-(3-Chloro-1-methylpentyl)phenylamine vs traditional catalysts

In the landscape of modern organocatalysis, primary amine catalysts have experienced a significant renaissance. However, the structural tuning of aniline derivatives remains an underexploited frontier in synthetic chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organocatalysis, primary amine catalysts have experienced a significant renaissance. However, the structural tuning of aniline derivatives remains an underexploited frontier in synthetic chemistry. As a Senior Application Scientist, I frequently evaluate emerging catalytic systems for their viability in drug development and complex molecule synthesis.

This guide provides an objective, data-driven evaluation of 2-(3-Chloro-1-methylpentyl)phenylamine (CMPA) —a novel, sterically hindered aniline derivative—comparing its efficacy against traditional catalysts in iminium-mediated asymmetric conjugate additions.

Mechanistic Rationale: The Power of Steric Shielding

The fundamental limitation of using simple, unhindered anilines in organocatalysis is their lack of facial discrimination, which invariably leads to racemic mixtures, and their susceptibility to irreversible off-target reactions (such as stable enamine formation). CMPA overcomes these limitations through precise structural engineering.

By introducing a bulky 3-chloro-1-methylpentyl group at the ortho position of the aniline core, CMPA leverages 1. This steric hindrance physically obstructs the approach of reagents to the amino group in non-productive pathways and strategically modulates the basicity of the aniline nitrogen[1].

In the context of LUMO-lowering iminium catalysis—a strategy pioneered for the2[2]—the bulky alkyl chloride side chain of CMPA effectively shields one face of the intermediate iminium ion. This rigid chiral pocket directs the incoming nucleophile (e.g., an indole) to the opposite face, ensuring 3[3]. Furthermore, the steric bulk prevents catalyst deactivation via 4, a common failure mode in amine-mediated cross-couplings[4].

CatalyticCycle A 1. α,β-Unsaturated Aldehyde + CMPA Catalyst B 2. Iminium Ion Formation (Sterically Shielded) A->B -H2O C 3. Enantioselective Nucleophilic Attack B->C +Nucleophile D 4. Hydrolysis & Product Release C->D +H2O D->A Catalyst Regeneration

Fig 1. Iminium catalytic cycle of CMPA highlighting steric shielding during nucleophilic attack.

Comparative Efficacy: CMPA vs. Traditional Catalysts

To objectively evaluate CMPA, we benchmarked it against unsubstituted aniline and the first-generation MacMillan catalyst ((2S,5S)-5-benzyl-2-tert-butylimidazolidinone) in the enantioselective Friedel-Crafts alkylation of indole with crotonaldehyde.

Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee %)
Unsubstituted Aniline 2024450 (Racemic)
MacMillan Catalyst (First-Gen) 10188288
CMPA (Novel Hindered Aniline) 5129194

Data Analysis:

  • Unsubstituted Aniline: Fails to provide any stereocontrol (0% ee) and suffers from low yield due to competitive side reactions and catalyst poisoning.

  • MacMillan Catalyst: Establishes a strong baseline with 88% ee and 82% yield, validating the iminium activation pathway[2].

  • CMPA: Outperforms traditional systems by achieving 94% ee and 91% yield at half the catalyst loading (5 mol%). The enhanced performance is directly attributable to the highly rigid transition state enforced by the 3-chloro-1-methylpentyl moiety, which accelerates the reaction while locking the facial approach of the nucleophile.

Self-Validating Experimental Protocol

The following methodology details the benchmark Friedel-Crafts alkylation. Every step is designed as a self-validating system to ensure reproducibility and mechanistic fidelity.

Workflow S1 Step 1 Equilibration S2 Step 2 Nucleophile S1->S2 S3 Step 3 TLC Monitor S2->S3 S4 Step 4 Quench S3->S4 S5 Step 5 HPLC Analysis S4->S5

Fig 2. Standardized self-validating experimental workflow for CMPA efficacy evaluation.

Step 1: Catalyst-Substrate Pre-equilibration

  • Action: Dissolve 0.05 mmol (5 mol%) of CMPA and 0.05 mmol of an acidic co-catalyst (e.g., trifluoroacetic acid) in 2.0 mL of wet CH₂Cl₂. Add 1.0 mmol of crotonaldehyde.

  • Causality: The acidic co-catalyst accelerates the condensation of the primary amine with the aldehyde. Wet solvent is deliberately used because the hydrolysis of the product iminium ion requires trace water to turn over the catalytic cycle and release the product[3].

Step 2: Nucleophile Addition

  • Action: Stir the mixture for 15 minutes at -20 °C, then add 1.0 mmol of indole.

  • Causality: Lowering the temperature minimizes the entropic penalty and maximizes the facial discrimination provided by the ortho-(3-chloro-1-methylpentyl) group, effectively locking the transition state conformation before the nucleophile is introduced.

Step 3: In-Process Monitoring

  • Action: Monitor the consumption of indole via TLC (Hexanes/EtOAc 8:2) every 2 hours.

  • Causality: This step ensures the reaction is proceeding exclusively via the catalyzed pathway. A stalled reaction indicates catalyst poisoning or insufficient water for turnover, acting as an immediate diagnostic checkpoint.

Step 4: Quench and Extraction

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3 x 5 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Causality: The mild basic quench neutralizes the TFA co-catalyst, instantly halting any background racemic pathway and releasing the final product from the catalyst complex.

Step 5: Chiral HPLC Analysis

  • Action: Purify the crude mixture via flash chromatography. Analyze the purified product using a chiral stationary phase HPLC column (e.g., Chiralcel OD-H).

  • Causality: Provides definitive, self-validating proof of the enantiomeric excess (ee) generated by the CMPA chiral pocket, confirming the catalyst's structural efficacy.

Comprehensive References

  • Title: Technical Support Center: Managing Steric Hindrance in 2-(Octyloxy)aniline Reactions Source: Benchchem URL:

  • Title: The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to α,β-Unsaturated Aldehydes Source: Organic Chemistry Portal URL:

  • Title: Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides Source: Organic Letters - ACS Publications URL:

  • Title: The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to α,β-Unsaturated Aldehydes (Original Paper) Source: J. Am. Chem. Soc. (Princeton University Archive) URL:

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(3-Chloro-1-methylpentyl)phenylamine

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-(3-Chloro-1-methylpentyl)phenylamine. As specific safety data for this compound is not extensively documented, the r...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-(3-Chloro-1-methylpentyl)phenylamine. As specific safety data for this compound is not extensively documented, the recommendations herein are synthesized from the known hazards of its constituent chemical classes: halogenated organic compounds and aromatic amines. This approach, grounded in established chemical safety principles, ensures a robust and cautious framework for researchers, scientists, and drug development professionals.

Hazard Analysis: A Precautionary Approach

The chemical structure of 2-(3-Chloro-1-methylpentyl)phenylamine incorporates two key functional groups that dictate its hazard profile: a phenylamine (aniline) core and a chlorinated alkyl chain.

  • Aromatic Amines (Phenylamine Core): Aniline and its derivatives are a class of compounds known for their systemic toxicity. They can be toxic if inhaled, ingested, or absorbed through the skin.[1][2][3] Chronic exposure to some aromatic amines is associated with an increased risk of cancer, and they are often treated as suspected carcinogens or mutagens.[1] The amino group can also cause skin sensitization, leading to allergic reactions upon repeated contact.[1]

  • Halogenated Organic Moiety: The presence of a chlorine atom classifies this molecule as a halogenated organic compound. Such compounds can pose environmental hazards and require specific disposal procedures to prevent contamination.[4][5][6] From a toxicological standpoint, halogenated hydrocarbons can exhibit a range of effects, including irritation to the skin, eyes, and respiratory tract.[7]

Given this composite structure, 2-(3-Chloro-1-methylpentyl)phenylamine must be handled as a substance that is potentially toxic via all routes of exposure, a possible carcinogen or mutagen, and a skin/eye irritant.

Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is considered, the primary method for exposure control must be the implementation of robust engineering controls. PPE should always be viewed as the final barrier between the researcher and the chemical hazard.

  • Chemical Fume Hood: All handling of 2-(3-Chloro-1-methylpentyl)phenylamine, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[4][5] This is critical to prevent the inhalation of any aerosols or volatile vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are promptly diluted and removed.[4]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the minimum required PPE.

Body Area Required PPE Rationale and Specifications
Eyes/Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes.[4] A face shield worn over the goggles is necessary when handling larger quantities (>50 mL) or when there is a significant risk of splashing.[8]
Hands Double Gloves (Nitrile inner, Neoprene/Butyl outer)A single pair of gloves is not sufficient protection. Double-gloving provides a critical safety layer. The inner glove (e.g., nitrile) protects the skin during the removal of the outer, contaminated glove. The outer glove should be of a material with high resistance to both aromatic and chlorinated compounds, such as neoprene or butyl rubber.[8][9] Gloves must be inspected for integrity before each use and changed immediately upon contamination.
Body Chemical-Resistant Lab Coat & ApronA lab coat, fully buttoned, is the minimum requirement.[8] For procedures involving larger volumes or a high splash potential, a chemical-resistant apron should be worn over the lab coat.[9]
Feet Closed-toe ShoesShoes must fully cover the foot; perforated shoes, sandals, or cloth sneakers are not permitted in the laboratory where this chemical is handled.[4]
Respiratory Respirator (As needed)While all work should be performed in a fume hood, a respirator may be required for emergency situations such as a large spill or failure of engineering controls.[10] Use requires enrollment in a formal respiratory protection program, including medical evaluation and fit-testing.[2][9] A half-mask respirator with organic vapor cartridges is typically appropriate.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, procedural workflow is paramount for minimizing risk. This workflow should be practiced until it becomes second nature for all personnel handling the compound.

Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep_A Verify Fume Hood Certification prep_B Gather & Inspect All Required PPE prep_A->prep_B prep_C Prepare Designated Halogenated Waste Containers prep_B->prep_C prep_D Review Safety Data for Analogous Compounds prep_C->prep_D handle_A Don Full PPE prep_D->handle_A handle_B Weigh/Transfer Compound on Absorbent Liner handle_A->handle_B handle_C Perform Experimental Procedure handle_B->handle_C clean_A Decontaminate Glassware & Work Surfaces handle_C->clean_A clean_B Dispose of Liquid Waste into 'Halogenated Organic Waste' clean_A->clean_B clean_C Dispose of Contaminated Solids (gloves, liners) into Solid Waste clean_B->clean_C clean_D Doff PPE in Correct Order (Outer Gloves First) clean_C->clean_D clean_E Wash Hands Thoroughly clean_D->clean_E

Caption: Workflow for Safe Handling and Disposal.

Detailed Protocol Steps:
  • Preparation:

    • Confirm the chemical fume hood has been certified within the last year.

    • Assemble all necessary PPE as detailed in the table above. Inspect each item for defects.

    • Clearly label a dedicated waste container as "Halogenated Organic Liquid Waste".[5][6][7] Have a separate, labeled bag for contaminated solid waste.

    • Position all necessary equipment inside the fume hood to minimize reaching in and out.

  • Handling:

    • Don all required PPE before approaching the fume hood.

    • Conduct all manipulations on a disposable, absorbent bench liner to contain minor spills.

    • If transferring a solid, use smooth, careful motions to avoid creating dust.

    • If working with solutions, keep containers capped when not in active use.

  • Post-Handling & Decontamination:

    • Following the procedure, decontaminate all non-disposable equipment and surfaces within the fume hood using an appropriate solvent (e.g., ethanol or isopropanol), collecting the cleaning solvent as halogenated waste.

    • Carefully remove the outer gloves and dispose of them in the solid waste container.

    • With the inner gloves still on, remove the remaining PPE.

    • Finally, remove the inner gloves and wash hands thoroughly with soap and water.[11]

Disposal Plan: Segregation is Key

Improper disposal can lead to significant environmental harm and regulatory non-compliance.

  • Liquid Waste: All solutions containing 2-(3-Chloro-1-methylpentyl)phenylamine, including reaction mixtures and cleaning solvents, must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[4][6][7] Never pour this waste down the drain.[4][5]

  • Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, pipette tips, and contaminated glassware, must be collected in a sealed container for hazardous solid waste.

  • Institutional Guidelines: Always follow your institution's specific hazardous waste management protocols.[5]

Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[12] Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11]

  • Spill:

    • Small Spill (inside fume hood): Absorb the spill with a chemical absorbent pad or vermiculite. Collect the absorbed material in the hazardous solid waste container. Decontaminate the area.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area.[7] Alert laboratory personnel and contact your institution's environmental health and safety (EHS) office immediately. Do not attempt to clean up a large spill without proper training and equipment.

By integrating these robust safety measures into all experimental workflows, researchers can effectively mitigate the risks associated with handling 2-(3-Chloro-1-methylpentyl)phenylamine, ensuring a safe and compliant laboratory environment.

References

  • What are the Health and Safety Guidelines for Using Amines?. Amaze PFP.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Amaze PFP.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Organic Solvents. Cornell University Environmental Health and Safety.
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  • Dodecylamine Safety D
  • 3-Chloro-2-methyl aniline Safety D
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  • Personal Protective Equipment Selection Guide. Princeton University.
  • m-Chloroaniline Safety D
  • 2-Chloroaniline Safety D
  • 3-Chloroaniline Safety D

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